CPT2
説明
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特性
分子式 |
CH5P |
|---|---|
分子量 |
52.040 g/mol |
IUPAC名 |
ditritiomethylphosphane |
InChI |
InChI=1S/CH5P/c1-2/h2H2,1H3/i1T2 |
InChIキー |
SAWKFRBJGLMMES-LLCOILBOSA-N |
異性体SMILES |
[3H]C([3H])P |
正規SMILES |
CP |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Carnitine Palmitoyltransferase II (CPT2): Function and Mechanism in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase II (CPT2) is a critical enzyme in mitochondrial fatty acid β-oxidation (FAO), a central metabolic pathway for energy production, particularly in high-energy-demand tissues such as skeletal muscle, heart, and liver.[1] Located in the inner mitochondrial membrane, this compound catalyzes the conversion of long-chain acylcarnitines back to their corresponding acyl-CoAs, allowing their entry into the β-oxidation spiral.[2] Dysfunctional this compound leads to inherited metabolic disorders known as this compound deficiencies, which manifest with varying severity, from lethal neonatal forms to adult-onset myopathy.[3][4] This guide provides a comprehensive technical overview of this compound's function, mechanism, and the methodologies used to study this vital enzyme, with a focus on quantitative data and detailed experimental protocols relevant to research and drug development.
This compound Function and Mechanism in Mitochondrial Fatty Acid Oxidation
The primary role of this compound is to facilitate the transport of long-chain fatty acids (LCFAs) across the inner mitochondrial membrane, a process known as the carnitine shuttle. LCFAs are first activated to their CoA esters (acyl-CoAs) in the cytoplasm. Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then converts these long-chain acyl-CoAs to acylcarnitines. The acylcarnitines are subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[5] Once in the mitochondrial matrix, this compound catalyzes the final and rate-limiting step of this transport system: the conversion of the acylcarnitine back to an acyl-CoA, releasing free carnitine which is then transported back to the cytoplasm by CACT.[2][5] The newly formed long-chain acyl-CoA is then available for β-oxidation.[6]
The enzymatic reaction catalyzed by this compound is a reversible transesterification:
Long-chain acylcarnitine + Coenzyme A ↔ Long-chain acyl-CoA + L-carnitine [7]
This process is crucial for providing a steady supply of acetyl-CoA to the Krebs cycle for ATP production, especially during periods of fasting or prolonged exercise when fatty acids are the primary energy source.[5]
Signaling Pathway of Fatty Acid Transport and Oxidation
References
- 1. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound (aa 84-162) Control Fragment Recombinant Protein (RP-94319) [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Purification Methods for the Production of Recombinant Human Complement Component C2 | Springer Nature Experiments [experiments.springernature.com]
- 6. uniprot.org [uniprot.org]
- 7. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Central Role of Carnitine Palmitoyltransferase II in Mitochondrial Fatty Acid Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Palmitoyltransferase II (CPT2) is a critical enzyme embedded in the inner mitochondrial membrane, where it plays an indispensable role in the metabolism of long-chain fatty acids. As a key component of the carnitine shuttle, this compound facilitates the transport of activated fatty acids into the mitochondrial matrix, the primary site of β-oxidation. This process is fundamental for energy production, particularly in tissues with high energy demands such as skeletal muscle, cardiac muscle, and the liver. Dysregulation or deficiency of this compound leads to a group of metabolic disorders known as this compound deficiency, which can manifest with varying degrees of severity, from lethal neonatal forms to milder, adult-onset myopathies. This technical guide provides a comprehensive overview of the core functions of this compound, its substrate specificity, kinetic properties, and the methodologies used to assess its activity. Furthermore, it delves into the molecular basis of this compound deficiency, highlighting the impact of genetic mutations on enzyme function and clinical phenotype. This document is intended to serve as a valuable resource for researchers, clinicians, and pharmaceutical scientists working to understand the intricacies of fatty acid metabolism and develop therapeutic strategies for related disorders.
Introduction to Carnitine Palmitoyltransferase II (this compound)
Carnitine Palmitoyltransferase II (this compound) is an integral enzyme in the process of long-chain fatty acid oxidation.[1] It is a key component of the carnitine shuttle, a transport system responsible for moving long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[2] The CPT system involves two distinct enzymes: CPT1, located on the outer mitochondrial membrane, and this compound, located on the inner mitochondrial membrane.[3] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4] Once inside the matrix, this compound reverses the process, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.[4] These acyl-CoAs then enter the β-oxidation spiral to generate acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production.[5]
The this compound gene, located on chromosome 1p32, is composed of five exons that encode a protein of 658 amino acids.[6][7] Mutations in this gene can lead to this compound deficiency, an autosomal recessive disorder with three main clinical presentations: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a milder myopathic form.[8][9] The severity of the disease often correlates with the residual this compound enzyme activity.[6]
Quantitative Data on this compound Function
Understanding the quantitative aspects of this compound function is crucial for both basic research and clinical diagnostics. This section summarizes key quantitative data related to this compound activity in healthy individuals and patients with this compound deficiency, as well as its substrate specificity.
Table 1: this compound Residual Enzyme Activity in this compound Deficiency
| Patient Group | Tissue/Cell Type | Residual this compound Activity (% of control) | Common Mutations | Reference |
| This compound Patients (homozygous) | Lymphocytes | 19.2 ± 3.7% | c.338T>C | [10] |
| This compound Patients (heterozygous carriers) | Lymphocytes | 42% to 75% | c.338T>C | [10] |
| This compound Deficiency (severe infantile) | Fibroblasts | 5% | c.149C>A, p.Pro50His; c.1369A>T, p.Lys457Ter | [11] |
| This compound Deficiency (myopathic form) | Muscle | 20% - 40% of total CPT activity | p.Ser113Leu | [3][8] |
Table 2: Substrate Specificity of Human this compound
| Substrate Category | Specific Acyl-CoAs | This compound Activity | Reference |
| Medium-Chain Acyl-CoAs (C8-C12) | C8, C10, C12 | Active | [12] |
| Long-Chain Acyl-CoAs (C14-C18) | C14, C16, C18 | Active | [12] |
| Short-Chain Acyl-CoAs (C2-C6) | C2, C4, C6 | Virtually no activity | [12][13] |
| Very Long-Chain Acyl-CoAs (>C20) | C22, C24, C26 | Virtually no activity | [12] |
| Branched-Chain Amino Acid Intermediates | Various | Virtually no activity | [12] |
| Trans-2-enoyl-CoA Intermediates | trans-2-C16:1-CoA | Poor substrate (acts as a competitive inhibitor with a K(i) of 18.8 µM) | [12] |
Experimental Protocols for this compound Activity Assays
Accurate measurement of this compound activity is essential for diagnosing this compound deficiency and for research purposes. Several methods have been developed, each with its own advantages and limitations.
Spectrophotometric Assay
This method measures the release of Coenzyme A (CoA-SH) from the this compound-catalyzed reaction. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[14]
Materials:
-
L-Palmitoylcarnitine
-
Coenzyme A (CoA)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
EDTA
-
Triton X-100
-
Isolated mitochondria or cell/tissue homogenates
-
Microplate reader
Procedure:
-
Reaction Buffer Preparation: Prepare a Tris-HCl buffer (116 mM, pH 8.0) containing 2.5 mM EDTA, 2 mM DTNB, and 0.2% Triton X-100.[14]
-
Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. Determine the protein concentration of the sample.
-
Assay Setup: In a 96-well plate, add 175 µL of the reaction buffer to each well.[14]
-
Sample Addition: Add 10 µL of the sample (e.g., mitochondrial suspension or cell lysate) to the wells.[14]
-
Reaction Initiation: Start the reaction by adding 15 µL of L-Palmitoylcarnitine solution.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings every minute.[14]
-
Data Analysis: Calculate the rate of change in absorbance (ΔA_412/min). Use the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA-SH formation. Enzyme activity is typically expressed as nmol/min/mg of protein.[14]
Radiometric Assay ("Isotope Forward Assay")
This classic method measures the incorporation of a radiolabeled carnitine into palmitoylcarnitine.[8] It is often used to measure total CPT activity (CPT1 and this compound). This compound activity is then determined as the fraction that is not inhibited by malonyl-CoA, a specific inhibitor of CPT1.[8]
Materials:
-
Palmitoyl-CoA
-
[³H]L-carnitine (radiolabeled)
-
Bovine serum albumin (BSA)
-
Potassium chloride (KCl)
-
Tris-HCl buffer (pH 7.4)
-
Malonyl-CoA (for CPT1 inhibition)
-
Perchloric acid
-
n-butanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, KCl, BSA, and palmitoyl-CoA.
-
Inhibition (for this compound measurement): For measuring this compound activity specifically, pre-incubate the sample with malonyl-CoA to inhibit CPT1.
-
Reaction Initiation: Start the reaction by adding [³H]L-carnitine to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Extraction: Extract the radiolabeled palmitoylcarnitine using n-butanol.
-
Quantification: Transfer an aliquot of the n-butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Calculate the amount of radiolabeled product formed per unit time and normalize to the protein concentration.
Tandem Mass Spectrometry (MS/MS) Assay
This highly specific and sensitive method is increasingly used for the diagnosis of this compound deficiency.[16] It measures the formation of acylcarnitines, the products of the this compound reaction (or the reverse reaction).[16][17] One approach involves a coupled reaction system where the carnitine produced by this compound from palmitoylcarnitine is subsequently converted to acetylcarnitine by carnitine acetyltransferase, and the formation of acetylcarnitine is quantified by MS/MS.[16]
Materials:
-
Palmitoylcarnitine
-
Coenzyme A
-
Carnitine acetyltransferase (for coupled assay)
-
Acetyl-CoA (for coupled assay)
-
Internal standards (e.g., deuterated carnitine or acylcarnitines)
-
Cell lysates or tissue homogenates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction: Incubate the sample with the appropriate substrates (e.g., palmitoylcarnitine and CoA). For the coupled assay, also include carnitine acetyltransferase and acetyl-CoA.
-
Internal Standard Addition: Add a known amount of internal standard to each sample for accurate quantification.
-
Extraction: Extract the acylcarnitines from the reaction mixture.
-
LC-MS/MS Analysis: Analyze the extracted samples using an LC-MS/MS system to separate and quantify the specific acylcarnitine products.
-
Data Analysis: The amount of product formed is determined by comparing the peak area of the analyte to that of the internal standard. Enzyme activity is then calculated and normalized to protein concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving this compound is essential for a clear understanding of its role. The following diagrams, generated using the DOT language for Graphviz, illustrate the carnitine shuttle, the overall fatty acid β-oxidation pathway, and a typical experimental workflow for this compound activity measurement.
The Carnitine Shuttle
Caption: The Carnitine Shuttle for long-chain fatty acid transport into the mitochondria.
Fatty Acid β-Oxidation Pathway
References
- 1. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 2. prezi.com [prezi.com]
- 3. mdpi.com [mdpi.com]
- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 7. Carnitine palmitoyltransferase II deficiency: structure of the gene and characterization of two novel disease-causing mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for carnitine palmitoyltransferase II deficiency by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the CPT2 Gene: Structure, Chromosomal Location, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the human Carnitine Palmitoyltransferase 2 (CPT2) gene, including its detailed structure, precise chromosomal location, and the experimental methodologies used for its characterization. The information is presented to support advanced research and therapeutic development efforts targeting metabolic and genetic disorders associated with this compound.
This compound Gene: An Overview
The this compound gene encodes for the mitochondrial enzyme Carnitine Palmitoyltransferase 2, a critical component of the carnitine shuttle system. This enzyme is essential for the mitochondrial beta-oxidation of long-chain fatty acids, a primary energy-producing pathway in tissues with high energy demands such as skeletal muscle, heart, and liver.[1][2] Mutations in the this compound gene can lead to a spectrum of autosomal recessive disorders, collectively known as this compound deficiency, which impair the body's ability to utilize long-chain fatty acids as an energy source.[2][3]
Chromosomal Location and Genomic Architecture
The human this compound gene is located on the short (p) arm of chromosome 1 at position 32.3.[1][4] It spans approximately 20 kilobases (kb) and is comprised of 5 exons and 4 introns.[2][4][5] The gene is transcribed from the plus strand.
Data Presentation: Genomic Coordinates and Structural Details
The following tables summarize the key quantitative data for the human this compound gene based on the GRCh38/hg38 human genome assembly.
| Attribute | Value | Source |
| Gene Symbol | This compound | HGNC |
| Full Name | Carnitine Palmitoyltransferase 2 | HGNC |
| Chromosomal Location | 1p32.3 | [1][4] |
| Total Gene Span | ~20 kb | [2][4][5] |
| Number of Exons | 5 | [2][4][5] |
| Genomic Coordinates (GRCh38/hg38) | Position (Chromosome 1) |
| Start | 53,196,792 bp |
| End | 53,214,197 bp |
| Total Length | 17,406 bp |
| Exon/Intron | Start (GRCh38/hg38) | End (GRCh38/hg38) | Size (bp) |
| Exon 1 | 53,196,824 | 53,197,030 | 207 |
| Intron 1 | 53,197,031 | 53,204,082 | 7,052 |
| Exon 2 | 53,204,083 | 53,204,204 | 122 |
| Intron 2 | 53,204,205 | 53,208,442 | 4,238 |
| Exon 3 | 53,208,443 | 53,208,582 | 140 |
| Intron 3 | 53,208,583 | 53,210,147 | 1,565 |
| Exon 4 | 53,210,148 | 53,210,361 | 214 |
| Intron 4 | 53,210,362 | 53,213,015 | 2,654 |
| Exon 5 | 53,213,016 | 53,214,197 | 1,182 |
Note: The start and end positions and calculated sizes are based on the transcript variant ENST00000371486.4 and may vary slightly between different transcript models and genome builds.
Transcriptional Regulation of this compound
The expression of the this compound gene is, in part, regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or fibrate drugs, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including this compound, to modulate their transcription.
Experimental Protocols for this compound Gene Analysis
The analysis of the this compound gene is crucial for the diagnosis of this compound deficiency and for research into its molecular basis. The following sections detail the key experimental methodologies.
Genomic DNA Extraction
High-quality genomic DNA is a prerequisite for any genetic analysis.
-
Objective: To isolate pure, high-molecular-weight genomic DNA from a biological sample (e.g., peripheral blood, cultured cells, or tissue).
-
Principle: The method involves cell lysis, removal of proteins and other cellular components, and precipitation of DNA.
-
Protocol Outline:
-
Sample Collection: Collect whole blood in EDTA-containing tubes to prevent coagulation.
-
Red Blood Cell Lysis: Lyse red blood cells using a hypotonic buffer.
-
White Blood Cell Lysis: Pellet and lyse white blood cells using a lysis buffer containing detergents (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest cellular proteins.
-
Protein Precipitation: Precipitate proteins using a high-salt solution (e.g., saturated NaCl or ammonium acetate).
-
DNA Precipitation: Precipitate the genomic DNA from the supernatant using isopropanol or ethanol.
-
DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol to remove residual salts and resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Quality and Quantity Assessment: Determine the concentration and purity of the extracted DNA using UV-Vis spectrophotometry (A260/A280 ratio) and assess its integrity via agarose gel electrophoresis.
-
PCR Amplification of this compound Exons
Polymerase Chain Reaction (PCR) is used to amplify specific exons of the this compound gene for subsequent analysis, such as Sanger sequencing.
-
Objective: To selectively amplify one or more of the five exons of the this compound gene from a genomic DNA sample.
-
Principle: This technique uses a thermostable DNA polymerase and a pair of specific primers to exponentially amplify a target DNA sequence through repeated cycles of denaturation, annealing, and extension.
-
Protocol Outline (for a single exon):
-
Primer Design: Design forward and reverse primers that flank the target exon and include adjacent intronic sequences to ensure the capture of splice sites. Primers should be 18-25 nucleotides in length with a GC content of 40-60%.
-
Reaction Setup: Prepare a PCR master mix containing:
-
Nuclease-free water
-
10x PCR buffer (containing MgCl₂)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Forward primer (10 µM)
-
Reverse primer (10 µM)
-
Taq DNA polymerase
-
Genomic DNA template (20-50 ng)
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Verification of Amplification: Analyze a small volume of the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size.
-
Sanger Sequencing of PCR Products
Sanger sequencing is the gold standard for identifying specific nucleotide variants within a targeted DNA region.
-
Objective: To determine the precise nucleotide sequence of a PCR-amplified this compound exon.
-
Principle: This method involves a modified PCR (cycle sequencing) that uses fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) to terminate DNA synthesis at each nucleotide. The resulting fragments of varying lengths are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent labels.[6]
-
Protocol Outline:
-
PCR Product Purification: Remove unincorporated dNTPs and primers from the PCR product using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.
-
Cycle Sequencing Reaction: Set up a cycle sequencing reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), a sequencing master mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs).
-
Cycle Sequencing Thermocycling: Perform 25-30 cycles of denaturation, annealing, and extension.
-
Sequencing Product Purification: Remove unincorporated ddNTPs and salts from the cycle sequencing product, typically by ethanol/EDTA precipitation or using specialized purification kits.
-
Capillary Electrophoresis: Resuspend the purified sequencing product in a formamide-based loading solution, denature at 95°C, and load onto a capillary electrophoresis-based genetic analyzer.
-
Data Analysis: The sequencing software generates a chromatogram showing the fluorescent peaks corresponding to each nucleotide. Analyze the sequence data by aligning it to the this compound reference sequence to identify any variants.
-
Next-Generation Sequencing (NGS) of the this compound Gene
NGS allows for high-throughput sequencing of the entire this compound gene or as part of a larger gene panel.
-
Objective: To obtain the complete sequence of the this compound gene, including all exons and intron-exon boundaries, in a single run.
-
Principle: NGS technologies enable the massively parallel sequencing of millions of DNA fragments simultaneously. For targeted gene analysis, a library of DNA fragments from the patient is prepared and enriched for sequences corresponding to the gene(s) of interest before sequencing.[7]
-
Workflow Outline:
-
Library Preparation:
-
DNA Fragmentation: Shear genomic DNA into smaller fragments (e.g., 200-500 bp) using enzymatic or physical methods.
-
End Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate platform-specific adapters to the ends of the DNA fragments. These adapters contain sequences for amplification and sequencing, as well as unique barcodes for sample multiplexing.
-
-
Target Enrichment (for targeted panels):
-
Hybridization Capture: Use biotinylated probes that are complementary to the this compound gene sequence to capture the desired DNA fragments from the library.
-
Amplicon-Based: Use PCR to amplify the specific regions of the this compound gene.
-
-
Library Amplification: Perform PCR to amplify the enriched library to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).
-
Data Analysis (Bioinformatics):
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) by comparing the aligned reads to the reference sequence.
-
Annotation and Interpretation: Annotate the identified variants to determine their potential clinical significance.
-
-
This comprehensive guide provides foundational knowledge and detailed methodologies for the study of the this compound gene. The structured data and procedural outlines are intended to facilitate further research into the genetic basis of this compound deficiency and to support the development of novel therapeutic strategies.
References
- 1. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. idtdna.com [idtdna.com]
- 5. Carnitine palmitoyltransferase II deficiency: structure of the gene and characterization of two novel disease-causing mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. providers2.genedx.com [providers2.genedx.com]
Unraveling the Tissue-Specific Landscape of CPT2 Isoforms: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Carnitine Palmitoyltransferase II (CPT2) is a critical mitochondrial enzyme in the fatty acid β-oxidation pathway, essential for energy metabolism in various tissues. While historically considered a ubiquitous protein, evidence from genomic and transcriptomic databases points towards the existence of multiple this compound isoforms arising from alternative splicing of the this compound gene. The differential expression of these isoforms across various tissues could have significant physiological and pathological implications, including in metabolic diseases and inherited disorders. This technical guide provides a comprehensive overview of the current knowledge on the tissue-specific expression patterns of this compound isoforms, details experimental protocols for their quantification, and explores potential regulatory mechanisms.
Introduction to this compound and its Isoforms
Carnitine Palmitoyltransferase II is an enzyme located on the inner mitochondrial membrane that plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent oxidation and energy production.[1][2] The this compound gene, located on chromosome 1p32, encodes this vital protein.[3] While this compound is expressed in virtually all tissues, its activity and expression levels vary, reflecting the different metabolic demands of each organ.[4]
Genomic databases indicate that the human this compound gene can undergo alternative splicing, giving rise to multiple transcript variants.[5] The National Center for Biotechnology Information (NCBI) Gene database describes at least two transcript variants for human this compound, which are predicted to encode a longer and a shorter protein isoform.[5] The AceView database further suggests the possibility of up to four distinct spliced mRNAs, potentially translating into four different protein isoforms.
The functional differences between these putative isoforms are not yet well characterized. However, variations in protein structure could potentially affect enzyme kinetics, stability, or protein-protein interactions, thereby influencing cellular metabolism in a tissue-specific manner. Understanding the differential expression of these isoforms is therefore of paramount importance for elucidating the fine-tuning of fatty acid metabolism in health and disease.
Tissue-Specific mRNA Expression of this compound
Overall this compound mRNA Expression
The Human Protein Atlas project provides a broad overview of this compound mRNA expression, demonstrating its ubiquitous nature with notable variations in expression levels across different tissues. Tissues with high metabolic activity, such as the liver, heart, and skeletal muscle, exhibit prominent this compound expression. The liver shows particularly enhanced expression.[4][6]
Table 1: Overview of this compound mRNA Expression in Selected Human Tissues (Data from the Human Protein Atlas)
| Tissue | RNA Expression Level (nTPM) |
| Liver | High |
| Heart Muscle | High |
| Skeletal Muscle | High |
| Kidney | Medium |
| Brain (Cerebral Cortex) | Medium |
| Adipose Tissue | Medium |
| Lung | Medium |
| Pancreas | Low |
Note: nTPM (normalized Transcripts Per Million) values are qualitative descriptors based on the Human Protein Atlas data.
Experimental Protocol: Quantification of this compound Splice Variants by RT-qPCR
To quantitatively assess the expression of different this compound splice variants in various tissues, a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay with isoform-specific primers is the method of choice.
Objective: To determine the relative abundance of known this compound transcript variants in a panel of human tissues.
Materials:
-
Total RNA from various human tissues (e.g., liver, skeletal muscle, heart, brain, kidney).
-
Reverse transcriptase kit (e.g., SuperScript™ IV Reverse Transcriptase).
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix).
-
Isoform-specific forward and reverse primers for each this compound splice variant.
-
Primers for a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Methodology:
-
Primer Design:
-
Obtain the sequences of the known this compound splice variants from the NCBI Gene database.
-
Design primer pairs that specifically amplify each variant. This can be achieved by placing primers across exon-exon junctions unique to each splice variant or within an exon that is exclusive to a particular transcript.
-
Verify primer specificity using in-silico tools like Primer-BLAST.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA from each tissue sample using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix for each primer pair (including the housekeeping gene) containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and primer pair.
-
Calculate the relative expression of each this compound splice variant in each tissue using the ΔΔCt method, normalized to the expression of the housekeeping gene.
-
Tissue-Specific Protein Expression of this compound Isoforms
The presence of multiple mRNA transcripts suggests the potential for several this compound protein isoforms with distinct tissue distributions. However, the direct detection and quantification of these individual protein isoforms are challenging due to the lack of isoform-specific antibodies.
Overall this compound Protein Expression
Immunohistochemistry data from the Human Protein Atlas indicates that this compound protein is widely distributed across human tissues, with staining observed in the cytoplasm and mitochondria.[6] Tissues with high energy demands, such as the heart muscle, skeletal muscle, and liver, show strong this compound protein expression.
Experimental Protocol: Western Blot Analysis of this compound Protein
Western blotting can be used to assess the total amount of this compound protein in different tissues and to potentially identify different isoforms based on their molecular weights.
Objective: To determine the total this compound protein levels in various human tissues and to look for evidence of multiple isoforms.
Materials:
-
Protein lysates from various human tissues.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against this compound (a monoclonal antibody recognizing a common epitope is recommended).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Protein Quantification:
-
Determine the protein concentration of each tissue lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each tissue lysate onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CPT2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative abundance of this compound protein in each tissue. The presence of multiple bands at different molecular weights could indicate the presence of different isoforms.
-
Regulation of this compound Isoform Expression
The mechanisms governing the tissue-specific expression and alternative splicing of the this compound gene are not well understood. However, general principles of gene regulation and splicing modulation by signaling pathways likely apply.
Transcriptional Regulation
The promoter region of the this compound gene contains binding sites for various transcription factors that can influence its expression. For instance, peroxisome proliferator-activated receptors (PPARs), key regulators of lipid metabolism, are known to regulate this compound expression.
Regulation of Alternative Splicing
Alternative splicing is a highly regulated process controlled by a complex interplay of cis-acting sequences on the pre-mRNA and trans-acting splicing factors, primarily serine/arginine-rich (SR) proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs).[7] The activity of these splicing factors can be modulated by various cellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[8][9]
Diagram 1: General Mechanism of Signal-Induced Alternative Splicing
References
- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. Tissue expression of this compound - Summary - The Human Protein Atlas [v22.proteinatlas.org]
- 5. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. SR Proteins: Binders, Regulators, and Connectors of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Signaling Pathways Driving Aberrant Splicing in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Carnitine Palmitoyltransferase II (CPT2): Structure and Active Site Analysis
This technical guide provides a comprehensive overview of Carnitine Palmitoyltransferase II (CPT2), a critical enzyme in mitochondrial fatty acid β-oxidation. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the protein's structure, active site, and relevant experimental methodologies.
Introduction to this compound
Carnitine Palmitoyltransferase II (this compound) is an essential enzyme for the metabolism of long-chain fatty acids.[1] Located in the inner mitochondrial membrane, its primary function is to convert long-chain acylcarnitines, which have been transported across the inner membrane, back into long-chain acyl-CoAs.[2][3] These acyl-CoAs then enter the β-oxidation pathway to produce energy.[2] this compound is a key component of the carnitine shuttle system, which is crucial for transporting fatty acids into the mitochondrial matrix.[4][5] Genetic deficiencies in this compound can lead to serious metabolic disorders, highlighting its importance in cellular energy homeostasis.[1][5]
This compound Protein Structure
The three-dimensional structure of this compound has been elucidated through X-ray crystallography, providing valuable insights into its function. The rat this compound crystal structure has been resolved to a high resolution, and the human homolog shares a high degree of sequence identity (82.2%), making the rat structure a reliable model.[5][6]
This compound is a monotopic membrane protein that functions as a monomer.[4][5] A notable feature of the this compound structure is a unique insertion of 30 residues that forms a hydrophobic surface patch.[6] This region is believed to be responsible for the enzyme's association with the inner mitochondrial membrane and may facilitate the direct shuttling of acylcarnitine substrates from the carnitine-acylcarnitine translocase (CACT) into the this compound active site.[6]
Data Presentation: this compound Crystallographic Data
| PDB ID | Organism | Resolution (Å) | Ligand(s) |
| 2H4T | Rattus norvegicus | 1.90 | Three aliphatic chains (likely from detergent) mimicking acyl group, carnitine, and CoA[7] |
| 4EYW | Rattus norvegicus | Not specified | 1-[(R)-2-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-piperidin-1-yl]-2-phenoxy-ethanone[8] |
| 2DEB | Not specified | 1.6 | Not specified |
| 2FW3 | Not specified | 2.5 | ST1326 ([R]-N-[tetradecylcarbamoyl]-aminocarnitine)[9] |
Active Site Analysis
The active site of this compound is located within a Y-shaped tunnel that has distinct binding sites for its two substrates: acylcarnitine and coenzyme A (CoA).[8] The enzyme catalyzes the transfer of an acyl group from carnitine to CoA.[10]
The catalytic mechanism involves a proton acceptor, identified at position 372 in the active site.[11] Structural studies with bound inhibitors, such as ST1326, have provided a detailed view of the substrate-binding pockets.[9] ST1326 is a substrate analog that mimics palmitoylcarnitine and has been instrumental in understanding substrate recognition and specificity.[9] The binding of inhibitors has been characterized thermodynamically, with dissociation constants (K_D) typically in the low micromolar range.[8]
Data Presentation: this compound Inhibitor Binding Data
| Inhibitor | Target Site | Dissociation Constant (K_D) |
| Inhibitor 1 (example) | CoA | 2-20 µM[8] |
| Inhibitor 2 (example) | Acylcarnitine | 2-20 µM[8] |
| Inhibitor 3 (example) | CoA | 2-20 µM[8] |
| Inhibitor 4 (example) | Acylcarnitine | 2-20 µM[8] |
| ST1326 ([R]-N-[tetradecylcarbamoyl]-aminocarnitine) | Acylcarnitine | Not specified[9] |
Experimental Protocols
4.1. This compound Enzymatic Activity Assay (Spectrophotometric)
This protocol measures the activity of this compound by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[12]
-
Reagents:
-
Tris-HCl buffer (116 mM, pH 8.0)
-
EDTA (2.5 mM)
-
DTNB (2 mM)
-
Triton X-100 (0.2%)
-
L-Palmitoylcarnitine (1 mM)
-
Coenzyme A (5 mM)
-
Isolated mitochondria or cell/tissue homogenates
-
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, DTNB, and Triton X-100.
-
In a 96-well plate, add 175 µL of the reaction buffer to each well.
-
Add 10 µL of the sample (e.g., mitochondrial suspension or cell lysate) to the wells. Include a blank control with homogenization buffer instead of the sample.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM L-Palmitoylcarnitine and 10 µL of 5 mM CoA to each well.
-
Immediately monitor the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings every minute.
-
Calculate the rate of change in absorbance (ΔA_412/min) to determine enzyme activity.
-
4.2. This compound Enzymatic Activity Assay (Radioisotopic)
This "isotope forward assay" measures total CPT activity (CPT1 and this compound) by the incorporation of radio-labeled carnitine into palmitoylcarnitine. This compound activity is determined as the fraction that is not inhibited by malonyl-CoA.[13]
-
Reagents:
-
Reaction buffer
-
Palmitoyl-CoA
-
L-[³H]Carnitine (radio-labeled)
-
Malonyl-CoA (for CPT1 inhibition)
-
Ice-cold perchloric acid
-
Butanol
-
-
Procedure:
-
In microcentrifuge tubes, add the reaction mixture and the sample. For this compound specific activity, include malonyl-CoA to inhibit CPT1.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Start the reaction by adding L-[³H]Carnitine.
-
Incubate at 37°C for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Add butanol to extract the radiolabeled palmitoylcarnitine.
-
Vortex and centrifuge to separate the phases.
-
Measure the radioactivity in the butanol phase using a scintillation counter to determine the amount of product formed.
-
Mandatory Visualizations
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
Caption: Experimental workflow for the spectrophotometric this compound enzymatic assay.
References
- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 2. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 6. Crystal structure of rat carnitine palmitoyltransferase II (CPT-II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. The crystal structure of carnitine palmitoyltransferase 2 and implications for diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. benchchem.com [benchchem.com]
- 13. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Molecular Pathway: The Carnitine Shuttle and Fatty Acid β-Oxidation
An In-depth Technical Guide on the Molecular Pathways Regulated by CPT2 Activity
Executive Summary
Carnitine Palmitoyltransferase 2 (this compound) is a critical mitochondrial enzyme that plays an indispensable role in cellular energy metabolism. Located in the inner mitochondrial membrane, this compound is a central component of the carnitine shuttle, a system responsible for the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for their subsequent breakdown via β-oxidation.[1][2] This process is fundamental for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver, especially during periods of fasting or prolonged exercise.[1][3] Dysregulation of this compound activity, often due to genetic mutations, leads to severe metabolic disorders collectively known as this compound deficiency, which can manifest in lethal neonatal, severe infantile, or milder adult myopathic forms.[4][5][6] Beyond its canonical role in fatty acid oxidation (FAO), emerging evidence indicates this compound's involvement in broader cellular signaling pathways, including those related to cancer progression, inflammation, and apoptosis.[7][8][9] This guide provides a comprehensive overview of the molecular pathways regulated by this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms, offering a vital resource for researchers, scientists, and drug development professionals.
The primary function of this compound is to facilitate the final step of long-chain fatty acid transport into the mitochondrial matrix, a process essential for their oxidation.[1][10] This transport system, known as the carnitine shuttle, is a three-step process involving two distinct CPT enzymes and a translocase.
Mechanism of Action:
-
Activation: In the cytoplasm, long-chain fatty acids are first activated to their coenzyme A (CoA) esters (fatty acyl-CoAs).
-
CPT1 Activity: Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, converts the long-chain acyl-CoA to acylcarnitine, releasing CoA.[11][12]
-
Translocation: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[4][13]
-
This compound Activity: Within the mitochondrial matrix, this compound, located on the inner surface of the inner mitochondrial membrane, catalyzes the reverse reaction. It transfers the acyl group from acylcarnitine back to a mitochondrial CoA molecule, regenerating long-chain acyl-CoA and releasing free carnitine.[1][3][13]
The regenerated long-chain acyl-CoA is now available as a substrate for the mitochondrial β-oxidation spiral, which systematically breaks it down into acetyl-CoA units.[11][14] These acetyl-CoA units then enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) that fuel ATP production via oxidative phosphorylation.[14][15]
This compound Substrate Specificity and Kinetics
This compound primarily acts on medium- to long-chain acylcarnitines. Studies investigating its substrate specificity have shown that the enzyme is most active with acyl-CoAs of chain lengths from C8 to C18.[6][16] It displays virtually no activity with short-chain (C2-C6) or very long-chain (>C20) acyl-CoAs.[16] This specificity ensures that it processes the fatty acids typically designated for mitochondrial β-oxidation.
| Parameter | Substrate/Inhibitor | Value | Source |
| Substrate Range | Medium-chain acyl-CoAs | C8-C12 | [16] |
| Long-chain acyl-CoAs | C14-C18 | [16] | |
| Kinetic Constant (Km) | Hexadecanoyl-CoA | 7.1 µM | [6] |
| Competitive Inhibitor | trans-2-hexadecenoyl-CoA | K(i) of 18.8 µM | [16] |
| Table 1: Summary of this compound Substrate Specificity and Inhibition. |
Regulation of this compound Activity and Expression
The expression of the this compound gene is tightly regulated to match the metabolic demands of the cell. A key regulatory mechanism involves transcriptional control by nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).
Transcriptional Regulation by PPARs
PPARs are ligand-activated transcription factors that play a major role in the regulation of lipid metabolism. The human this compound gene promoter contains a Peroxisome Proliferator-Responsive Element (PPRE).[17] PPARα, which is highly expressed in the liver and activated by fatty acids and fibrate drugs, binds to this PPRE to upregulate this compound gene transcription.[17] This mechanism allows cells to increase their capacity for fatty acid oxidation in response to high lipid availability. This upregulation is crucial for providing energy during fasting and for managing lipid homeostasis.[9][17]
This compound in Broader Signaling Networks
While central to FAO, this compound activity also intersects with other critical cellular pathways, particularly in the context of disease. Downregulation of this compound has been implicated in the progression of various cancers and is linked to the regulation of apoptosis and inflammation.
Role in Cancer Signaling
In several types of cancer, including hepatocellular carcinoma (HCC), colorectal cancer (CRC), and cholangiocarcinoma (CCA), this compound expression is often downregulated.[7][8][18] This metabolic shift away from FAO is thought to support cancer cell proliferation and survival.
-
p53 Pathway: In colorectal cancer, this compound overexpression can activate the tumor suppressor p53, leading to inhibited tumor proliferation and increased apoptosis.[7] Conversely, this compound downregulation promotes proliferation by suppressing the p53 pathway.[7][19]
-
TNFα/NF-κB Pathway: In cholangiocarcinoma, low this compound expression is associated with a poor prognosis.[8] Overexpression of this compound has been shown to inhibit the pro-inflammatory and pro-survival TNFα/NF-κB signaling pathway, thereby suppressing malignant progression.[8]
Involvement in Apoptosis and Inflammation
This compound activity is linked to cellular life and death decisions. Upregulation of CPT genes by certain fatty acids can increase mitochondrial reactive oxygen species (ROS), leading to CD4+ T cell apoptosis.[9] In cancer, this compound's influence on apoptosis is often mediated through pathways like p53 and by modulating the expression of Bcl-2 family proteins (e.g., upregulating Bax and downregulating Bcl-2).[8] Furthermore, as a key regulator of lipid metabolism, the CPT system plays a role in modulating host immune responses, and its dysregulation can disrupt immune homeostasis, contributing to inflammatory disorders.[12][18]
This compound Deficiency and Pathophysiology
This compound deficiency is the most common inherited disorder of long-chain fatty acid oxidation.[7][20] It is an autosomal recessive condition caused by mutations in the this compound gene, leading to reduced enzyme activity.[4][20] The impaired ability to use LCFAs for energy results in hypoketotic hypoglycemia, accumulation of long-chain acylcarnitines, and damage to the liver, heart, and muscles.[1][5]
The clinical severity often correlates with the residual enzyme activity.[1]
-
Lethal Neonatal Form: Associated with severe mutations, resulting in little to no enzyme activity (<10%).[1][21]
-
Severe Infantile Hepatocardiomuscular Form: Also associated with low residual activity (<10%), presenting within the first year of life.[5][22]
-
Myopathic Form: The most common and least severe form, with patients typically having higher residual enzyme activity (often <30%). Symptoms like myalgia and rhabdomyolysis are triggered by metabolic stress.[1][21]
| Gene Variant | Common Name | Associated Phenotype | Residual Activity (% of Normal) | Source |
| c.338C>T | p.Ser113Leu (S113L) | Myopathic Form | ~34% (in transfected cells) | [4] |
| Myopathic Form (homozygous) | 19.2 ± 3.7% (in lymphocytes) | [23] | ||
| c.149C>A | p.Pro50His (P50H) | Myopathic Form | Variable, often mild reduction | [4] |
| Severe Mutations | (e.g., truncating variants) | Neonatal/Infantile Forms | < 10% | [21][22] |
| Table 2: Impact of Common this compound Gene Variants on Enzyme Activity. |
Key Experimental Protocols for this compound Research
Studying this compound function requires robust and specific assays. Methodologies often focus on measuring enzyme activity directly or assessing the overall flux through the FAO pathway.
This compound Enzyme Activity Assay (LC-MS/MS Method)
This method provides a direct and sensitive measurement of this compound activity in patient-derived cells, such as lymphocytes or fibroblasts, avoiding the need for invasive muscle biopsies.[23]
Protocol Outline:
-
Sample Preparation: Isolate lymphocytes from whole blood or culture fibroblasts from a skin biopsy.
-
Cell Lysis: Homogenize the cells to release mitochondrial contents.
-
Enzymatic Reaction: Incubate the cell homogenate with a specific substrate, such as palmitoyl-L-carnitine, and coenzyme A. The reaction is typically performed in the presence of inhibitors for CPT1 to ensure specificity for this compound.
-
Reaction Quenching: Stop the reaction after a defined time period, often using an organic solvent like acetonitrile.
-
Product Detection: Quantify the product of the reaction (e.g., palmitoyl-CoA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of product formed over time is used to calculate the enzyme activity.[23]
Mitochondrial Fatty Acid Oxidation (FAO) Flux Analysis
This technique measures the overall capacity of cells to oxidize fatty acids, providing a functional readout of the entire pathway in which this compound is a key component.
Protocol Outline:
-
Cell Culture: Culture cells (e.g., B cells, myoblasts) under appropriate conditions.
-
Substrate Incubation: Incubate the cells with a stable isotope-labeled fatty acid, such as [U-¹³C]-palmitate.[24]
-
Metabolite Extraction: After incubation, quench cellular metabolism and extract intracellular metabolites.
-
Metabolite Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC/MS) or LC-MS/MS to measure the incorporation of the ¹³C label into downstream metabolites of β-oxidation, such as labeled citrate from the TCA cycle.[24]
-
Flux Calculation: The rate of conversion of the labeled substrate into labeled products reflects the FAO flux.
Conclusion and Future Directions
This compound is a cornerstone of mitochondrial fatty acid metabolism, and its proper function is essential for cellular energy homeostasis. While its primary role in the carnitine shuttle is well-defined, ongoing research continues to uncover its broader implications in complex diseases like cancer and inflammatory disorders. The link between this compound downregulation and the activation of pro-survival signaling pathways in cancer presents an intriguing avenue for therapeutic intervention. Developing strategies to modulate this compound activity or expression could offer novel approaches for treating both metabolic disorders and malignancies. Future research should focus on elucidating the precise molecular mechanisms that link this compound and FAO to these diverse signaling networks and on developing targeted pharmacological agents that can restore metabolic balance in disease states.
References
- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 5. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Downregulation of this compound promotes proliferation and migration through the TNFα/NF-κB pathway in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Control of human carnitine palmitoyltransferase II gene transcription by peroxisome proliferator-activated receptor through a partially conserved peroxisome proliferator-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carnitine palmitoyltransferase-II inactivity promotes malignant progression of metabolic dysfunction-associated fatty liver disease via liver cancer stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. informnetwork.org [informnetwork.org]
- 21. Carnitine Palmitoyltransferase II (this compound) Deficiency: An Overlooked and Elusive Cause of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound mediated fatty acid oxidation is dispensable for humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
Carnitine Palmitoyltransferase II Deficiency: A Technical Guide to Pathophysiology and Genetic Basis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive metabolic disorder that impairs mitochondrial long-chain fatty acid oxidation (FAO). This in-depth technical guide elucidates the complex pathophysiology and genetic underpinnings of this compound deficiency. It provides a comprehensive overview of the molecular mechanisms, genotype-phenotype correlations, and diagnostic methodologies. Furthermore, this guide details experimental protocols for key assays and presents quantitative data in structured tables to facilitate research and therapeutic development.
Introduction
Carnitine Palmitoyltransferase II (this compound) is a critical enzyme located in the inner mitochondrial membrane, responsible for the conversion of long-chain acylcarnitines to their corresponding acyl-CoAs, allowing their entry into the mitochondrial matrix for β-oxidation. A deficiency in this compound activity disrupts this vital energy production pathway, particularly affecting tissues with high energy demands such as skeletal muscle, heart, and liver. The clinical presentation of this compound deficiency is heterogeneous, ranging from a lethal neonatal form to a milder, adult-onset myopathic form. This guide will delve into the core molecular and genetic aspects of this disorder.
Genetic Basis of this compound Deficiency
This compound deficiency is an autosomal recessive condition, meaning an individual must inherit two mutated copies of the this compound gene to be affected. The this compound gene is located on chromosome 1p32 and contains five exons. Heterozygous carriers, with one normal and one mutated allele, are typically asymptomatic.
Over 60 mutations in the this compound gene have been identified, including missense, nonsense, frameshift, and splice site mutations. There is a notable genotype-phenotype correlation, where the severity of the clinical presentation often relates to the residual this compound enzyme activity conferred by the specific mutations.
Table 1: Genotype-Phenotype Correlations in this compound Deficiency
| Clinical Phenotype | Associated Genotypes | Residual this compound Enzyme Activity | Key Clinical Features |
| Lethal Neonatal | Often homozygous for null mutations (e.g., frameshift, nonsense) | <10% of normal | Liver failure, cardiomyopathy, cystic dysplastic kidneys, severe hypoketotic hypoglycemia. |
| Severe Infantile Hepatocardiomuscular | Compound heterozygous for a severe and a milder mutation | 10-20% of normal | Recurrent hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, sudden death in infancy. |
| Myopathic (Adult) | Homozygous or compound heterozygous for missense mutations (e.g., p.Ser113Leu) | 20-40% of normal | Exercise-induced myalgia, rhabdomyolysis, myoglobinuria. |
The most prevalent mutation in the myopathic form is the p.Ser113Leu (S113L) variant, which is found in approximately 60-70% of mutant alleles in this population. This mutation leads to a thermolabile enzyme with reduced activity, particularly at elevated temperatures, which may explain the triggering of symptoms by fever or prolonged exercise.
Pathophysiology
The core pathophysiological defect in this compound deficiency is the inability to efficiently transport long-chain fatty acids into the mitochondrial matrix for β-oxidation. This leads to two primary metabolic consequences:
-
Energy Deficiency: Tissues reliant on FAO for energy, such as skeletal and cardiac muscle, experience a significant energy deficit, especially during periods of fasting or prolonged exercise when glucose stores are depleted.
-
Accumulation of Toxic Metabolites: The blockage of the FAO pathway results in the accumulation of long-chain acylcarnitines in the cytoplasm and mitochondria. These accumulated metabolites can have cytotoxic effects, including disruption of cellular membranes and impairment of other mitochondrial functions.
Signaling Pathway and Metabolic Disruption
The disruption of FAO in this compound deficiency has cascading effects on other cellular signaling pathways. Recent studies have implicated the mammalian target of rapamycin (mTOR) signaling pathway in the cardiac hypertrophy observed in this compound-deficient mouse models. Furthermore, the accumulation of long-chain acylcarnitines has been shown to disrupt calcium homeostasis in skeletal muscle, contributing to muscle weakness and damage.
Caption: Normal mitochondrial long-chain fatty acid oxidation pathway.
Caption: Disrupted fatty acid oxidation in this compound deficiency.
Diagnostic Methodologies
The diagnosis of this compound deficiency involves a multi-faceted approach, combining clinical evaluation, biochemical analysis, and molecular genetic testing.
Newborn Screening and Biochemical Analysis
Newborn screening programs utilizing tandem mass spectrometry (MS/MS) can identify newborns with this compound deficiency by detecting elevated levels of long-chain acylcarnitines (C16, C18:1) in dried blood spots.
| Acylcarnitine Species | Normal Range (μmol/L) | This compound Deficiency (μmol/L) |
| C16 (Palmitoylcarnitine) | 0.95 - 8.6 | Significantly elevated (e.g., >20) |
| C18:1 (Oleoylcarnitine) | 0.29 - 2.1 | Significantly elevated (e.g., >5) |
| (C16 + C18:1) / C2 Ratio | < 0.4 | Significantly elevated |
Note: Reference ranges may vary between laboratories.
Molecular Genetic Testing
Definitive diagnosis is achieved through molecular analysis of the this compound gene.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts using a commercial DNA extraction kit.
-
PCR Amplification: The five exons and flanking intronic regions of the this compound gene are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sequencing: The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.
-
Data Analysis: The obtained sequences are compared to the this compound reference sequence to identify any pathogenic variants.
Enzyme Activity Assay
Measurement of this compound enzyme activity in cultured fibroblasts or muscle tissue can confirm the diagnosis.
-
Cell Culture: Patient-derived fibroblasts are cultured under standard conditions.
-
Mitochondrial Isolation: Mitochondria are isolated from the cultured fibroblasts by differential centrifugation.
-
Enzyme Reaction: The isolated mitochondria are incubated with a reaction mixture containing a radiolabeled long-chain acyl-CoA substrate (e.g., [³H]palmitoyl-CoA) and L-carnitine.
-
Product Separation and Quantification: The radiolabeled acylcarnitine product is separated from the unreacted substrate using chromatography.
-
Activity Calculation: The amount of radiolabeled acylcarnitine formed per unit of time and protein is calculated to determine the this compound enzyme activity.
Lethal neonatal vs. myopathic forms of CPT2 deficiency
An In-depth Technical Guide to the Lethal Neonatal vs. Myopathic Forms of CPT2 Deficiency
Abstract
Carnitine Palmitoyltransferase II (this compound) deficiency is an autosomal recessive disorder of mitochondrial long-chain fatty acid oxidation with a broad clinical spectrum. This guide provides a detailed technical comparison of the two most disparate phenotypes: the lethal neonatal form and the myopathic form. We will explore the underlying genetic and biochemical differences that lead to these distinct clinical presentations, summarize key quantitative data, and provide detailed methodologies for the primary diagnostic experiments. Furthermore, this guide includes visualizations of the core metabolic pathway and diagnostic workflow to support researchers, scientists, and drug development professionals in their understanding of this compound deficiency.
Introduction
Carnitine Palmitoyltransferase II (this compound) is a critical enzyme located on the inner mitochondrial membrane, essential for the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for β-oxidation.[1] A defect in the this compound gene impairs this process, leading to a group of disorders with varying severity.[2] The clinical presentations are generally categorized into three forms: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a milder, myopathic form.[3][4] The lethal neonatal form is the most severe and rarest, while the myopathic form is the most common and least severe.[2][5] This guide focuses on a comparative analysis of the lethal neonatal and myopathic forms to provide a clear understanding of the genotype-phenotype correlations and the pathophysiological spectrum of this compound deficiency.
Genetic and Molecular Basis
The clinical heterogeneity of this compound deficiency is strongly linked to the type of mutations in the this compound gene and their impact on the residual enzyme activity.
-
Lethal Neonatal Form: This severe phenotype is typically associated with pathogenic null variants, such as frameshift or nonsense mutations, that lead to a truncated protein or mRNA degradation.[3][6] These mutations result in a near-complete loss of this compound enzyme function.[7] To date, at least 16 different variants have been associated with the lethal neonatal form.[8]
-
Myopathic Form: The myopathic form is most commonly associated with missense mutations that result in a this compound enzyme with partial activity.[3] The p.Ser113Leu mutation is a frequent finding in patients with the myopathic form.[9] Individuals with the myopathic form are often homozygous for a mild mutation or compound heterozygous with one mild and one severe mutation.
Biochemical and Clinical Manifestations
The profound difference in residual this compound enzyme activity between the lethal neonatal and myopathic forms dictates their distinct clinical and biochemical characteristics.
Quantitative Data Summary
The following tables provide a structured comparison of the quantitative data associated with the lethal neonatal and myopathic forms of this compound deficiency.
Table 1: Clinical and Biochemical Characteristics
| Feature | Lethal Neonatal Form | Myopathic Form |
| Age of Onset | Within hours to days of birth[2] | Infancy to adulthood[3] |
| Residual this compound Enzyme Activity | < 10% of normal[3][7] | Typically > 20% of normal[7] |
| Plasma Acylcarnitine Profile (C16, C18:1) | Markedly elevated[3][8] | Often normal between episodes, may be elevated during attacks[3][10] |
| Serum Creatine Kinase (CK) | Variable, may not be significantly elevated | Markedly elevated during myopathic episodes[11] |
| Hypoglycemia | Severe, hypoketotic[4][5] | Generally absent, may occur with prolonged fasting or illness[12] |
| Cardiomyopathy | Common and severe[2][5] | Rare[12] |
| Hepatomegaly and Liver Failure | Common[4][5] | Absent[12] |
| Prognosis | Invariably fatal, usually within the first few months of life[2][5] | Generally good with proper management[12] |
Table 2: Associated Genetic Variants
| Form | Mutation Type | Common Examples |
| Lethal Neonatal | Null (nonsense, frameshift, splice-site)[3] | c.63dup (p.Ser22Glnfs*37)[8] |
| Myopathic | Missense[3] | c.338C>T (p.Ser113Leu)[9] |
Experimental Protocols
The diagnosis of this compound deficiency relies on a combination of biochemical and molecular genetic testing.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
Principle: This method quantifies acylcarnitine species in blood spots or plasma. In this compound deficiency, impaired fatty acid oxidation leads to an accumulation of long-chain acylcarnitines.
Methodology:
-
Sample Collection: A blood sample is collected via a heel prick for a dried blood spot (as part of newborn screening) or a venous blood draw for plasma.[13]
-
Extraction: Acylcarnitines are extracted from the sample using a solvent, typically methanol, containing isotopically labeled internal standards.
-
Derivatization: The extracted acylcarnitines are converted to butyl esters to enhance their ionization efficiency.
-
Analysis: The derivatized sample is injected into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of different acylcarnitine species, allowing for their identification and quantification relative to the internal standards.[4]
-
Interpretation: In the lethal neonatal form, there is a marked elevation of long-chain acylcarnitines, particularly C16 (palmitoylcarnitine) and C18:1 (oleoylcarnitine).[3][8] In the myopathic form, the acylcarnitine profile may be normal between episodes.[10]
This compound Enzyme Activity Assay
Principle: This assay directly measures the enzymatic activity of this compound in patient-derived cells or tissues.
Methodology:
-
Sample Source: The assay can be performed on cultured skin fibroblasts, lymphocytes, or muscle tissue.[3]
-
Cell Lysis and Substrate Addition: The cells are lysed to release their contents. A reaction is initiated by adding a radiolabeled long-chain acylcarnitine substrate (e.g., [³H]palmitoylcarnitine) and coenzyme A.
-
Incubation: The reaction mixture is incubated at 37°C to allow for the conversion of the substrate to radiolabeled acyl-CoA by this compound.
-
Separation and Quantification: The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate. The amount of radioactivity in the product is measured using a scintillation counter to determine the enzyme activity.
-
Interpretation: Enzyme activity is expressed as a percentage of the activity found in control samples. The lethal neonatal form is characterized by less than 10% of normal this compound activity, while the myopathic form typically shows higher residual activity.[3][7]
This compound Gene Sequencing
Principle: This molecular technique identifies pathogenic variants in the this compound gene.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from a patient's blood sample.
-
PCR Amplification: The exons and flanking intron regions of the this compound gene are amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA fragments are sequenced using Sanger sequencing or next-generation sequencing (NGS) methods.
-
Sequence Analysis: The patient's DNA sequence is compared to the reference this compound gene sequence to identify any mutations.
-
Interpretation: The identified variants are classified based on their predicted effect on the protein and their association with the clinical phenotype. This confirms the diagnosis and can help in predicting the severity of the disease.
Visualizations
Mitochondrial Long-Chain Fatty Acid Oxidation Pathway
Caption: The role of this compound in mitochondrial long-chain fatty acid transport.
Diagnostic Workflow for this compound Deficiency
Caption: A typical workflow for the diagnosis of this compound deficiency.
Conclusion and Future Directions
The lethal neonatal and myopathic forms of this compound deficiency represent the extreme ends of a clinical spectrum driven by the degree of residual enzyme function. While the myopathic form is generally manageable with lifestyle and dietary adjustments, the lethal neonatal form remains a devastating diagnosis. A comprehensive understanding of the distinct genetic, biochemical, and clinical features of each form is paramount for accurate diagnosis, genetic counseling, and the development of targeted therapies. Future research efforts should focus on strategies to either augment residual enzyme activity in milder forms or to bypass the metabolic block in severe cases. This could involve the exploration of pharmacological chaperones, gene therapy, or novel substrate replacement therapies, with the ultimate goal of improving outcomes for all individuals affected by this challenging disorder.
References
- 1. Carnitine palmitoyltransferase II (this compound) deficiency [flipper.diff.org]
- 2. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neonatal Carnitine Palmitoyltransferase II Deficiency: A Lethal Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. A case study of lethal neonatal CPT II deficiency: Novel insights from genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Case Report: Lethal neonatal form of CPT II deficiency in consecutive pregnancies: fetal-neonatal characteristics, biochemical and molecular review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carnitine palmitoyl transferase II deficiency, myopathic form (Concept Id: C1833508) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 12. Carnitine Palmitoyltransferase Deficiency | Cedars-Sinai [cedars-sinai.org]
- 13. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]
The Gatekeeper of Mitochondrial Fatty Acid Oxidation: A Technical Guide to CPT2's Role in Cellular Energy Homeostasis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Palmitoyltransferase 2 (CPT2) is an indispensable enzyme embedded in the inner mitochondrial membrane, where it functions as a critical gatekeeper for long-chain fatty acid β-oxidation (FAO). By converting long-chain acylcarnitines back into their acyl-CoA counterparts within the mitochondrial matrix, this compound facilitates their entry into the FAO spiral, a cornerstone of energy production in high-demand tissues such as the heart, skeletal muscle, and liver. Dysregulation of this compound activity, stemming from genetic mutations or altered expression, is linked to a spectrum of metabolic disorders, underscoring its importance in maintaining cellular energy balance. This technical guide provides an in-depth examination of this compound's function, its complex regulatory network, and its central role in cellular energy homeostasis. We present key quantitative data, detailed experimental protocols for its study, and visual pathways to offer a comprehensive resource for professionals in metabolic research and therapeutic development.
Introduction: The Carnitine Shuttle and the Central Role of this compound
Cellular energy production relies on the catabolism of various substrates, with long-chain fatty acids (LCFAs) being a primary fuel source, particularly during fasting or prolonged exercise. However, LCFAs cannot passively cross the inner mitochondrial membrane where β-oxidation occurs. Their entry is mediated by the carnitine shuttle, a three-step enzymatic process.
-
CPT1 (Carnitine Palmitoyltransferase 1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to long-chain acylcarnitines.
-
CACT (Carnitine-Acylcarnitine Translocase): This translocase transports the acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine.
-
This compound (Carnitine Palmitoyltransferase 2): Situated on the matrix side of the inner mitochondrial membrane, this compound catalyzes the final, rate-limiting step of transport: the conversion of the incoming long-chain acylcarnitine back to long-chain acyl-CoA, releasing free carnitine to be shuttled back to the cytosol.[1][2][3]
Once reformed in the matrix, the long-chain acyl-CoA is committed to the β-oxidation pathway for the production of acetyl-CoA, FADH₂, and NADH, which subsequently fuel the TCA cycle and oxidative phosphorylation to generate ATP. This compound is therefore essential for the mitochondrial oxidation of LCFAs.[4]
Molecular Regulation of this compound
The expression and activity of this compound are tightly controlled to match cellular energy demands. This regulation occurs primarily at the transcriptional level, with emerging evidence for post-translational modifications.
Transcriptional Control by PPARs
The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as master regulators of lipid metabolism.[5] The human this compound gene is a direct target of PPARα and PPARδ.[5][6] In states of high fatty acid availability (e.g., fasting), fatty acids or their derivatives bind to and activate PPARα. Activated PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator-Responsive Elements (PPREs) in the promoter region of the this compound gene, upregulating its transcription.[5][7][8] This mechanism ensures that the machinery for FAO is enhanced when its primary substrates are abundant. Fibrate drugs, which are pan-PPAR agonists, have been shown to increase this compound mRNA and normalize enzyme activity in deficient patient cells.[9][10]
References
- 1. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Muscle Carnitine Palmitoyltransferase II Deficiency: A Review of Enzymatic Controversy and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Network models of protein phosphorylation, acetylation, and ubiquitination connect metabolic and cell signaling pathways in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unraveling the Subcellular Landscape of CPT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme in cellular metabolism, specifically in the mitochondrial beta-oxidation of long-chain fatty acids. Its proper subcellular localization is paramount for its function, and dysregulation is associated with several metabolic disorders. This technical guide provides a comprehensive overview of the subcellular localization of this compound across various cell types, presenting available data, detailing experimental methodologies for its study, and visualizing associated pathways and workflows. The primary and well-established localization of this compound is the inner mitochondrial membrane. However, emerging evidence and database annotations suggest potential secondary localizations, including the nucleus and peroxisomes, warranting further investigation.
Primary and Putative Subcellular Localization of this compound
The canonical role of this compound in fatty acid oxidation firmly places it within the mitochondria. However, high-throughput studies and predictive models have suggested its presence in other cellular compartments.
Table 1: Summary of this compound Subcellular Localization Data
| Subcellular Compartment | Evidence Type | Cell/Tissue Types Noted | Confidence Level | Citation(s) |
| Inner Mitochondrial Membrane | Experimental (Biochemical assays, Western Blot of fractions, Immunoelectron microscopy) | Liver, Muscle, Fibroblasts, Kidney, Brain (Astrocytes), various cell lines | High | [1][2][3] |
| Mitochondrial Matrix | Functional Inference, Experimental | Ubiquitous | High | [1][2] |
| Nucleoplasm | Experimental (Immunofluorescence) | U-2 OS, A-431, U-251 MG cell lines | Uncertain | [4][5] |
| Nucleoli | Experimental (Immunofluorescence) | U-2 OS, A-431, U-251 MG cell lines | Uncertain | [4] |
| Peroxisomes | Text Mining, Prediction | Not specified | Low | [6] |
| Lipid Droplets | Text Mining | Not specified | Low | [6] |
Cell-Type Specific Expression and Localization of this compound
The expression and, consequently, the functional importance of this compound can vary significantly between different cell types, reflecting their metabolic needs.
Table 2: this compound Expression and Localization in Different Cell Types
| Cell Type | Primary Localization | Expression Level Notes | Citation(s) |
| Hepatocytes (Liver) | Inner Mitochondrial Membrane | High expression, crucial for fasting metabolism and ketogenesis. | [3][7][8] |
| Myocytes (Skeletal Muscle) | Inner Mitochondrial Membrane | High expression, essential for energy production during prolonged exercise. | [8][9][10] |
| Cardiomyocytes (Heart) | Inner Mitochondrial Membrane | Very high expression, as fatty acids are a primary fuel source for the heart. | [7] |
| Astrocytes (Brain) | Inner Mitochondrial Membrane | Expresses this compound. | [11] |
| Neurons (Brain) | Not Detected/Very Low | Neurons are not reported to express significant levels of this compound. | [11] |
| Kidney Tubular Cells | Inner Mitochondrial Membrane | This compound is present and its deficiency can lead to kidney injury. | [12][13] |
| Fibroblasts | Inner Mitochondrial Membrane | Commonly used for in vitro studies of this compound deficiency. | [1] |
| Lymphoblasts | Inner Mitochondrial Membrane | Used for enzymatic assays in diagnosing this compound deficiency. | [1] |
Signaling Pathways and Experimental Workflows
The Carnitine Shuttle: The Primary Pathway Involving this compound
This compound is a key component of the carnitine shuttle, a metabolic pathway responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation.
Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Experimental Workflow for Determining this compound Subcellular Localization
The following diagram outlines a typical experimental workflow to investigate the subcellular localization of a protein like this compound.
Caption: Workflow for Investigating Protein Subcellular Localization.
Experimental Protocols
Subcellular Fractionation by Differential Centrifugation
This protocol is a generalized procedure for separating major organelles from cultured cells or soft tissues. Optimization may be required for specific cell types.
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, protease inhibitors)
-
Dounce homogenizer or similar mechanical disruption device
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell/Tissue Preparation: Harvest cultured cells by centrifugation or finely mince fresh tissue on ice. Wash the pellet/tissue with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet or minced tissue in 5-10 volumes of ice-cold homogenization buffer. Homogenize using a Dounce homogenizer with a loose-fitting pestle (10-20 strokes), followed by a tight-fitting pestle (10-20 strokes) on ice. Monitor cell lysis under a microscope.
-
Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 600-1000 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction.
-
Mitochondrial Fraction Isolation: Carefully collect the supernatant from the previous step and transfer it to a new tube. Centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Microsomal and Cytosolic Fraction Isolation: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction, and the supernatant is the cytosolic fraction.
-
Fraction Purity Analysis: Resuspend each pellet in a suitable lysis buffer. Determine the protein concentration of each fraction and analyze by Western blotting using antibodies against this compound and specific markers for each organelle to assess purity (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER/microsomes, and GAPDH for cytosol).[14][15][16]
Immunofluorescence Staining for this compound
This protocol provides a general framework for visualizing this compound in cultured cells.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mitochondrial marker (e.g., MitoTracker dye or antibody against a mitochondrial protein like COX IV)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells to 50-70% confluency on sterile glass coverslips.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. If the target is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.[17]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-CPT2 antibody in Blocking Buffer to its optimal concentration (typically 1-10 µg/mL, requires titration). Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[18]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[18]
-
Counterstaining (Optional): Wash the cells three times with PBS. If desired, incubate with a mitochondrial marker according to the manufacturer's instructions and a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Image the slides using a confocal microscope.
Discussion and Future Directions
The subcellular localization of this compound is predominantly and indisputably mitochondrial, specifically at the inner mitochondrial membrane, where it facilitates the entry of long-chain fatty acids into the matrix for beta-oxidation.[1][2] This is supported by extensive biochemical and molecular evidence across a wide range of cell types, including those with high energy demands like muscle and liver cells.[7][8][9][10]
The suggested localization of this compound to the nucleus, as indicated by immunofluorescence data from the Human Protein Atlas, is intriguing but currently classified as uncertain.[4][5] This could represent a novel, non-canonical function of this compound, potentially related to lipid signaling or the regulation of gene expression. However, this observation requires rigorous validation through independent methods such as subcellular fractionation followed by Western blotting of highly purified nuclear fractions, and co-localization studies with established nuclear markers.
Similarly, the annotation of this compound in peroxisomes and lipid droplets in some databases is based on predictive algorithms and text mining, lacking direct, robust experimental confirmation.[6] While crosstalk between mitochondria and peroxisomes in fatty acid metabolism is well-known, direct evidence of this compound's presence and function in peroxisomes is needed. Co-localization studies using immunofluorescence with peroxisomal markers would be a critical first step for validation.[19][20]
The cell-type-specific expression patterns, particularly the presence of this compound in astrocytes but not in neurons, highlight the diverse metabolic strategies employed by different cells within the same tissue.[11] This has significant implications for understanding brain energy metabolism and the potential role of fatty acid oxidation in neurological health and disease.
Future research should focus on:
-
Quantitative proteomics to determine the relative abundance of this compound in different subcellular compartments across various cell types.
-
Validation of non-mitochondrial this compound localization using high-resolution microscopy and biochemical fractionation with stringent purity controls.
-
Functional studies to elucidate the potential roles of this compound in the nucleus or other organelles, should its presence there be confirmed.
-
Investigating the mechanisms that regulate the differential expression of this compound in various cell types.
A deeper and more quantitative understanding of this compound's subcellular distribution will provide valuable insights into cellular metabolism and may reveal novel therapeutic targets for a range of metabolic and neurological disorders.
References
- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular - this compound - The Human Protein Atlas [proteinatlas.org]
- 5. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. compartments.jensenlab.org [compartments.jensenlab.org]
- 7. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in this compound deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Normal muscle CPT1 and this compound activities in hepatic presentation patients with CPT1 deficiency in fibroblasts. Tissue specific isoforms of CPT1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fatty acid oxidation organizes mitochondrial supercomplexes to sustain astrocytic ROS and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myopathic Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Rare Cause of Acute Kidney Injury and Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnitine Palmitoyltransferase II (this compound) Deficiency: An Overlooked and Elusive Cause of Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Subcellular Protein Fractionation | Thermo Fisher Scientific - AT [thermofisher.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. scbt.com [scbt.com]
- 19. Fluorescent co-localization of PTS1 and PTS2 and its application in analysis of the gene function and the peroxisomal dynamic in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Evolutionary Conservation of the CPT2 Gene and Protein: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carnitine Palmitoyltransferase 2 (CPT2) is a critical mitochondrial enzyme essential for long-chain fatty acid oxidation and cellular energy homeostasis. Its profound importance in metabolism is underscored by its remarkable evolutionary conservation across a vast range of species. This technical guide provides an in-depth analysis of the conservation of the this compound gene and its corresponding protein, detailing its orthologs, sequence and structural similarities, and conserved functions. Furthermore, this document outlines key experimental protocols for studying this compound conservation and visualizes the complex biological pathways and experimental workflows, offering a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction to this compound
Carnitine Palmitoyltransferase 2 (this compound) is a nuclear-encoded protein that localizes to the inner mitochondrial membrane. It is a key component of the carnitine shuttle, a system responsible for the transport of long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation.[1][2] this compound catalyzes the conversion of long-chain acylcarnitines back to acyl-CoAs within the mitochondrial matrix, a rate-limiting step in fatty acid oxidation (FAO).[3][4] Given its central role in energy metabolism, the function of this compound is indispensable, and defects in the this compound gene are associated with a group of metabolic disorders known as this compound deficiency.[5][6] The study of its evolutionary conservation provides valuable insights into its fundamental biological importance and can aid in the development of therapeutic strategies for related metabolic diseases.
Orthologs and Paralogs of this compound
The this compound gene is highly conserved throughout evolution, with orthologs identified in a wide array of organisms, from yeast to humans.[7] This high degree of conservation highlights its fundamental role in eukaryotic cell metabolism. Orthologs are genes in different species that evolved from a common ancestral gene and typically retain the same function. In contrast, paralogs are genes related by duplication within a genome that often evolve new, though related, functions.
The primary paralogs of this compound in vertebrates are the carnitine palmitoyltransferase 1 (CPT1) isoforms, namely CPT1A, CPT1B, and CPT1C. While this compound is located on the inner mitochondrial membrane, the CPT1 isoforms are found on the outer mitochondrial membrane and catalyze the initial step of the carnitine shuttle. Phylogenetic analyses suggest a distinct evolutionary path for this compound compared to the CPT1 family.[8]
Quantitative Analysis of this compound Protein Conservation
The amino acid sequence of the this compound protein exhibits a high degree of similarity across diverse species. This conservation is particularly pronounced in the functional domains of the enzyme. Below is a summary of this compound protein characteristics in various organisms, highlighting the conservation relative to the human protein.
| Species | Common Name | UniProt ID | Protein Length (Amino Acids) | Sequence Alignment with Human this compound (%) |
| Homo sapiens | Human | P23786 | 658 | 100% |
| Mus musculus | Mouse | P52825 | 658 | Not explicitly found, but orthologous |
| Rattus norvegicus | Rat | P23787 | 658 | Not explicitly found, but orthologous |
| Danio rerio | Zebrafish | Q5U3U3 | 669 | 70.9%[9] |
| Drosophila melanogaster | Fruit fly | Q9VZW7 | 667 | Not explicitly found, but orthologous |
| Caenorhabditis elegans | Roundworm | G5EFE6 | 476 | Not explicitly found, but orthologous |
Note: While specific percentage identity values for all species were not available in the provided search results, the presence of designated orthologs across these diverse taxa implies significant sequence and functional conservation.[10][11][12]
Structural and Functional Conservation
The evolutionary conservation of this compound extends beyond its primary sequence to its three-dimensional structure and catalytic function.
Structural Hallmarks:
-
Conserved Domains: The this compound protein belongs to the carnitine/choline acetyltransferase family and contains highly conserved domains characteristic of this group.[13]
-
Overall Fold: The crystal structure of rat this compound reveals a strong similarity in its overall fold to other short- and medium-chain carnitine acyltransferases.[14]
-
Mitochondrial Association Motif: this compound possesses a unique 30-residue insertion that forms a hydrophobic patch on the protein's surface. This feature is conserved and is believed to be crucial for the association of this compound with the inner mitochondrial membrane.[14]
Functional Conservation:
-
Enzymatic Activity: The fundamental catalytic activity of this compound, the conversion of acylcarnitines to acyl-CoAs, is conserved across species. The enzyme consistently shows activity with medium-chain (C8-C12) and long-chain (C14-C18) acyl-CoA esters.[15]
-
Role in Carnitine Shuttle: this compound's indispensable role as the final enzymatic step of the carnitine shuttle is a cornerstone of its conserved function, ensuring the delivery of LCFAs for mitochondrial β-oxidation.[4][16] This process is tightly linked to cellular energy production through the Krebs cycle and oxidative phosphorylation.[16]
Signaling and Metabolic Pathways Involving this compound
This compound is an integral component of the fatty acid oxidation pathway. The following diagram illustrates the carnitine shuttle and its connection to downstream metabolic processes.
Caption: The Carnitine Shuttle Pathway.
Experimental Protocols for Studying this compound Conservation
Investigating the evolutionary conservation of this compound involves a combination of computational and experimental approaches.
Phylogenetic Analysis
Phylogenetic analysis elucidates the evolutionary relationships between this compound orthologs from different species.
Methodology:
-
Sequence Retrieval: Obtain this compound protein sequences from various species from public databases like NCBI and UniProt.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.[17]
-
Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood. The tree visually represents the evolutionary history of the this compound gene.[18]
Caption: Workflow for Phylogenetic Analysis.
Sequence Similarity and Alignment
This method quantifies the degree of conservation between this compound sequences.
Methodology:
-
Pairwise or Multiple Sequence Alignment: Align the query this compound sequence with sequences from a database using tools like BLAST or MMseqs2.[3][19]
-
Scoring and Statistical Analysis: The alignment is scored based on the number of identical and similar amino acids. Statistical values like the E-value are calculated to determine the significance of the alignment.[19]
Caption: Workflow for Sequence Similarity Analysis.
Functional Conservation Assays
Experimental validation is crucial to confirm that sequence and structural conservation translate to functional conservation.
A. This compound Enzyme Activity Assay
This assay measures the catalytic activity of the this compound enzyme.
Methodology:
-
Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates containing this compound.
-
Reaction Setup: A common method measures the release of Coenzyme A (CoA-SH) from the this compound-catalyzed reaction. The reaction mixture includes a buffer, the sample, a substrate like L-Palmitoylcarnitine, and a reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[20]
-
Measurement: The released CoA-SH reacts with DTNB to produce a colored product, and the change in absorbance is measured over time using a spectrophotometer at 412 nm.[20]
-
Data Analysis: The rate of change in absorbance is used to calculate the enzyme's specific activity.[20]
B. Gene Knockdown Studies in Model Organisms
Gene knockdown, for example using morpholinos in zebrafish, is a powerful technique to study the in vivo function of a gene.
Methodology:
-
Morpholino Design and Synthesis: Design and synthesize morpholino antisense oligonucleotides (MOs) that are complementary to the target this compound mRNA to block either translation or splicing.[21]
-
Microinjection: Inject the MOs into zebrafish embryos at the one- to two-cell stage.[9][22]
-
Phenotypic Analysis: Observe the developing embryos for any morphological or behavioral abnormalities resulting from the loss of this compound function. In the case of this compound knockdown in zebrafish, observed phenotypes include abnormal lipid deposition, reduced body size, and abnormal brain development.[23]
-
Validation: Confirm the knockdown of this compound protein expression using techniques like Western blotting.[9]
Caption: Workflow for Zebrafish Gene Knockdown.
Conclusion
The this compound gene and protein exhibit a high degree of evolutionary conservation in terms of sequence, structure, and function, from invertebrates to mammals. This remarkable conservation underscores its fundamental and indispensable role in long-chain fatty acid metabolism and cellular energy production. The methodologies outlined in this guide provide a robust framework for further investigation into this compound, which is essential for understanding the pathophysiology of this compound deficiency and for the development of novel therapeutic interventions for this and other related metabolic disorders. The use of model organisms and a combination of computational and experimental techniques will continue to be vital in advancing our knowledge of this crucial enzyme.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. prezi.com [prezi.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 6. providers2.genedx.com [providers2.genedx.com]
- 7. kr.sinobiological.com [kr.sinobiological.com]
- 8. Evolutionary analysis of the carnitine- and choline acyltransferases suggests distinct evolution of this compound versus CPT1 and related variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Deficiency Modeled in Zebrafish: Abnormal Neural Development, Electrical Activity, Behavior, and Schizophrenia-Related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliancegenome.org [alliancegenome.org]
- 11. This compound carnitine palmitoyltransferase 2 [Danio rerio (zebrafish)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Alliance of Genome Resources [alliancegenome.org]
- 13. uniprot.org [uniprot.org]
- 14. Whole-Exome Sequencing Identifies a Novel this compound Mutation in a Pedigree With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rare Disease Genes - this compound [rarediseasegenes.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Similarity among Protein Sequences Using a New Descriptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Introduction to Sequence Similarity (“Homology”) Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Use of zebrafish and knockdown technology to define proprotein convertase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Deficiency Modeled in Zebrafish: Abnormal Neural Development, Electrical Activity, Behavior, and Schizophrenia-Related Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate dance of mitochondrial fatty acid oxidation: A technical guide to the protein interactions of Carnitine Palmitoyltransferase 2
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the mitochondrial protein interactions of Carnitine Palmitoyltransferase 2 (CPT2). This whitepaper details the core molecular machinery governing long-chain fatty acid metabolism, a critical pathway implicated in numerous metabolic diseases and a potential target for therapeutic intervention.
The guide meticulously outlines the central role of this compound in the carnitine shuttle, a vital process for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. A key focus is the well-documented interaction between this compound and Carnitine-Acylcarnitine Translocase (CACT), which together form a supramolecular complex on the inner mitochondrial membrane.[1][2] This close association is believed to facilitate the efficient channeling of acylcarnitine molecules, ensuring a streamlined metabolic flux.[1][2]
Beyond the this compound-CACT partnership, this paper explores the broader interactome, including the functional relationship with Carnitine Palmitoyltransferase 1 (CPT1) located on the outer mitochondrial membrane, and long-chain acyl-CoA synthetases (ACSL).[1][2] The influence of the mitochondrial membrane's lipid environment, particularly the role of cardiolipin in stabilizing and modulating this compound activity, is also a significant point of discussion.[3][4]
This technical guide provides a structured overview of the quantitative data available on this compound kinetics and inhibition, alongside detailed descriptions of the primary experimental methodologies employed in the field. Furthermore, it includes visual representations of the fatty acid oxidation pathway and experimental workflows to facilitate a deeper understanding of the complex molecular choreography at play.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the enzymatic activity of this compound with various substrates and the effects of inhibitors. This information is crucial for understanding the enzyme's function and for the development of potential therapeutic modulators.
Table 1: Kinetic Parameters of this compound with Different Acyl-CoA Substrates
| Substrate | Apparent K₀.₅ (µM) | Relative Vmax | Source |
| 3-oxopalmitoyl-CoA | 65 ± 17 | High | [5] |
| Palmitoyl-CoA | Not specified | High | [5] |
| 3-hydroxypalmitoyl-CoA | 20 ± 6 | High | [5] |
| 2,3-unsaturated palmitoyl-CoA | Not specified | Low | [5] |
Table 2: Inhibition of this compound Activity
| Inhibitor | Type of Inhibition | Kᵢ (µM) | Source |
| trans-2-C16:1-CoA | Competitive | 18.8 | [6] |
| Malonyl-CoA | Abnormal Inhibition (in S113L variant) | Not applicable | [7] |
| Triton X-100 | Abnormal Inhibition | Not applicable | [2] |
| Palmitoylcarnitine | Abnormal Inhibition | Not applicable | [2] |
Key Protein Interactions and Functional Significance
The primary interaction of this compound is with Carnitine-Acylcarnitine Translocase (CACT) . This interaction is fundamental to the carnitine shuttle's efficiency.[1][2] Evidence from cross-linking, blue native electrophoresis, and immunoprecipitation studies suggests they form a supramolecular complex within the inner mitochondrial membrane.[2] This complex is thought to facilitate the direct transfer of acylcarnitine from CACT to the active site of this compound, a process known as substrate channeling.[1]
The broader fatty acid oxidation machinery involves a series of coordinated protein activities. On the outer mitochondrial membrane, long-chain acyl-CoA synthetases (ACSLs) activate fatty acids, which are then converted to acylcarnitines by Carnitine Palmitoyltransferase 1 (CPT1) .[1][2] While a direct physical interaction between this compound and CPT1 or ACSLs is not firmly established, their functional linkage is undeniable. Some studies suggest that CPT1 may form hetero-oligomeric complexes with ACSL and the voltage-dependent anion channel (VDAC) .[1][2]
The lipid composition of the inner mitochondrial membrane, particularly the presence of cardiolipin , plays a crucial role in this compound's function. Cardiolipin has been shown to stabilize this compound and enhance its catalytic activity.[3][4] This highlights the importance of the membrane microenvironment in regulating fatty acid oxidation.
Signaling and Metabolic Pathways
The interaction of this compound with its protein partners is a cornerstone of the fatty acid β-oxidation pathway. This metabolic process is intricately regulated by the energy status of the cell. While dedicated signaling pathways directly governing this compound protein-protein interactions are not extensively characterized, the overall flux through the fatty acid oxidation pathway is tightly controlled by substrate availability and allosteric regulation of enzymes like CPT1 by molecules such as malonyl-CoA.
Below is a graphical representation of the fatty acid oxidation pathway, illustrating the central role of this compound and its interacting partners.
Experimental Protocols
The investigation of this compound protein interactions relies on a suite of sophisticated biochemical and proteomic techniques. Below are overviews of the key experimental protocols cited in the literature.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a foundational technique used to identify protein-protein interactions.
Objective: To isolate this compound and its binding partners from a mitochondrial lysate.
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from cell or tissue samples by differential centrifugation.
-
Lysis: Isolated mitochondria are solubilized using a mild, non-denaturing detergent (e.g., digitonin or Triton X-100) to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to this compound is added to the mitochondrial lysate and incubated to allow for the formation of antibody-antigen complexes.
-
Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-CPT2 complexes.
-
Washing: The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and interacting partners are identified by Western blotting using specific antibodies or by mass spectrometry.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes from biological membranes under non-denaturing conditions.
Objective: To analyze the native size and composition of this compound-containing protein complexes.
Methodology:
-
Mitochondrial Solubilization: Mitochondria are solubilized with a mild, non-ionic detergent.
-
Sample Preparation: The solubilized mitochondrial proteins are mixed with Coomassie Brilliant Blue G-250 dye. The dye binds to the protein complexes, conferring a net negative charge without denaturing them.
-
Electrophoresis: The samples are run on a native polyacrylamide gel gradient. The protein complexes migrate through the gel based on their size and shape.
-
Analysis: The separated complexes can be visualized directly in the gel. For further analysis, the lane containing the separated complexes can be excised and subjected to a second dimension of SDS-PAGE to separate the individual protein subunits. These subunits can then be identified by Western blotting or mass spectrometry.
Cross-Linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique for identifying protein-protein interactions and mapping the topology of protein complexes in their native state.
Objective: To identify amino acid residues in close proximity between this compound and its interacting partners.
Methodology:
-
Cross-Linking: Intact mitochondria or isolated mitochondrial protein complexes are treated with a chemical cross-linking reagent (e.g., disuccinimidyl suberate - DSS). The cross-linker covalently links amino acid residues (typically lysines) that are within a certain distance of each other.
-
Protein Digestion: The cross-linked protein mixture is digested into smaller peptides using a protease like trypsin.
-
Mass Spectrometry: The resulting peptide mixture, which includes cross-linked peptides, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the cross-linked peptides and determine the specific amino acid residues that were linked. This provides spatial constraints that can be used to model the structure of the protein complex.
This technical guide consolidates the current understanding of this compound's mitochondrial protein interactions, providing a valuable resource for researchers aiming to unravel the complexities of fatty acid metabolism and its role in health and disease. The detailed methodologies and quantitative data presented herein are intended to support the design of future experiments and the development of novel therapeutic strategies targeting this crucial metabolic pathway.
References
- 1. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscle Carnitine Palmitoyltransferase II Deficiency: A Review of Enzymatic Controversy and Clinical Features [mdpi.com]
Methodological & Application
Application Notes and Protocols for CPT2 Activity Assay in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme located in the inner mitochondrial membrane, playing a central role in the metabolism of long-chain fatty acids. It facilitates the conversion of long-chain acylcarnitines back to their acyl-CoA esters within the mitochondrial matrix, a necessary step for their subsequent breakdown via β-oxidation to produce energy.[1][2] The measurement of this compound activity is vital for research into metabolic disorders, such as this compound deficiency, and for assessing the impact of novel therapeutic compounds on fatty acid oxidation pathways.[3] This document provides a detailed protocol for a spectrophotometric assay to determine this compound activity in cultured cells. The assay quantifies the production of Coenzyme A (CoA-SH) through its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), detectable at 412 nm.[4]
I. Overview of the this compound Signaling Pathway
This compound is an integral component of the carnitine shuttle, a system responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix.[5] This process involves the coordinated action of three proteins:
-
CPT1 (Carnitine Palmitoyltransferase 1): Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-CoAs into acylcarnitines.[6]
-
CACT (Carnitine-Acylcarnitine Translocase): This transporter, located in the inner mitochondrial membrane, exchanges acylcarnitines from the intermembrane space for free carnitine from the matrix.[5]
-
This compound (Carnitine Palmitoyltransferase 2): Situated on the matrix side of the inner mitochondrial membrane, this compound reverses the action of CPT1, converting the imported acylcarnitines back into acyl-CoAs, which then enter the β-oxidation spiral.[2][6]
II. Experimental Workflow
The overall process for measuring this compound activity in cultured cells involves several key stages, from cell culture to final data analysis. The workflow is designed to ensure the isolation of functional mitochondria and the accurate measurement of enzyme kinetics.
III. Experimental Protocols
This section provides detailed methodologies for each step of the this compound activity assay.
A. Materials and Reagents
-
Mitochondria Isolation Buffer (MIB): 200 mM Sucrose, 10 mM Tris/MOPS (pH 7.4), 1 mM EGTA/Tris. Filter sterilize and store at 4°C.[7]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Palmitoyl-CoA Stock Solution: 1 mM in dH₂O. Store at -20°C.
-
L-Carnitine Stock Solution: 100 mM in dH₂O. Store at -20°C.
-
DTNB (Ellman's Reagent) Stock Solution: 10 mM in Assay Buffer. Prepare fresh.
-
Malonyl-CoA Stock Solution (for CPT1 inhibition): 10 mM in dH₂O. Store at -20°C.
-
Cultured Cells (e.g., Fibroblasts, HepG2, HEK293)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
-
Protein assay reagents (Bradford or BCA)
B. Protocol 1: Mitochondrial Isolation from Cultured Cells
This protocol is adapted from standard cell fractionation procedures and should be performed at 4°C to maintain mitochondrial integrity.[8][9]
-
Cell Harvesting: Grow cells in T-75 or T-150 flasks to approximately 80-90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Collection: Scrape the cells into ice-cold PBS and transfer the cell suspension to a pre-chilled 15 mL conical tube.
-
Pelleting: Centrifuge the cells at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1 mL of ice-cold Mitochondria Isolation Buffer (MIB) and transfer to a pre-chilled Dounce homogenizer.
-
Homogenization: Gently homogenize the cells with 20-30 strokes of the pestle. Avoid generating foam.
-
Critical Step: The goal is to rupture the plasma membrane while leaving the mitochondrial membranes intact. The optimal number of strokes may need to be determined empirically for different cell lines.
-
-
Nuclear Fraction Removal: Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Mitochondrial Pelleting: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Washing: Discard the supernatant (which contains the cytosolic fraction). Resuspend the mitochondrial pellet in 500 µL of fresh, ice-cold MIB and repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Final Pellet: Discard the supernatant. The resulting pellet is the isolated mitochondrial fraction. Resuspend it in a small volume (e.g., 50-100 µL) of MIB.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay. Adjust the concentration to 1-2 mg/mL with MIB for use in the activity assay.
C. Protocol 2: this compound Activity Assay (Spectrophotometric)
This protocol measures the rate of CoA-SH production.
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For each reaction in a 96-well plate or cuvette (final volume 200 µL), combine the following reagents:
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): 160 µL
-
DTNB (10 mM): 4 µL (Final concentration: 0.2 mM)
-
L-Carnitine (100 mM): 2 µL (Final concentration: 1 mM)
-
Malonyl-CoA (10 mM): 4 µL (Final concentration: 200 µM)
-
-
Sample Addition: Add 10 µL of the isolated mitochondrial suspension (~10-20 µg of protein) to the reaction mixture.
-
Pre-incubation: Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and CPT1 inhibition.
-
Reaction Initiation: Start the reaction by adding 20 µL of Palmitoyl-CoA (1 mM) stock solution (Final concentration: 100 µM).
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes at 37°C. The rate should be linear during the initial phase of the reaction.
D. Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate this compound Specific Activity: Use the Beer-Lambert law to calculate the specific activity. The molar extinction coefficient (ε) for TNB at 412 nm is 13,600 M⁻¹cm⁻¹ (or 13.6 mM⁻¹cm⁻¹).[4]
Specific Activity (nmol/min/mg) = (ΔAbs/min * Total Volume (mL)) / (ε (mM⁻¹cm⁻¹) * Path Length (cm) * Protein Amount (mg)) * 1000
-
Total Volume: The final reaction volume in mL (e.g., 0.2 mL).
-
Path Length: The light path length of the cuvette or microplate well in cm. For a standard 96-well plate, this must be determined or a standard curve used. For a 1 cm cuvette, it is 1.
-
Protein Amount: The amount of mitochondrial protein in mg added to the assay.
-
IV. Data Presentation
The specific activity of this compound can vary between cell types and culture conditions. The following table provides representative values found in the literature to serve as a baseline for comparison.
| Cell Type | This compound Specific Activity (nmol/min/mg protein) | Reference |
| Human Skin Fibroblasts | 0.28 ± 0.07 | [11] |
| This compound Deficient Patient Lymphocytes | 19.2 ± 3.7 % of healthy controls | [12] |
| HepG2 Cells | Activity significantly decreased with amino-carnitine treatment (relative values reported) | [13] |
Note: The values presented are for reference only. Experimental results should be compared to appropriate controls within the same experiment. This compound activity in deficient patient cells is typically less than 10-20% of control values.[12]
References
- 1. Unique Behavior of Bacterially Expressed Rat Carnitine Palmitoyltransferase 2 and Its Catalytic Activity [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Cell atlas - this compound - The Human Protein Atlas [v17.proteinatlas.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. drexel.edu [drexel.edu]
- 6. Changes in the ability of malonyl-CoA to inhibit carnitine palmitoyltransferase I activity and to bind to rat liver mitochondria during incubation in vitro. Differences in binding at 0 degree C and 37 degrees C with a fixed concentration of malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Application Notes: Western Blotting for Carnitine Palmitoyltransferase 2 (CPT2)
Introduction
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme located in the inner mitochondrial membrane.[1][2][3][4] It is essential for the metabolism of long-chain fatty acids, a process known as fatty acid oxidation (FAO), which converts fats into energy.[5] this compound facilitates this process by converting acylcarnitines back into acyl-CoAs within the mitochondrial matrix, allowing them to enter β-oxidation.[1][6] Given its central role in energy metabolism, dysfunction of this compound is associated with several metabolic diseases, including CPT II deficiency, a disorder that prevents the body from using certain fats for energy.[5][7] Western blotting is a key immunoassay technique used to detect and quantify this compound protein levels in cell and tissue samples, providing valuable insights into metabolic states in both health and disease research. The translated this compound protein consists of 658 amino acids and has a predicted molecular weight of approximately 70-74 kDa.[1][2]
Antibody Selection and Validation
The selection of a specific and sensitive primary antibody is paramount for a successful Western blot. The following table summarizes commercially available antibodies that have been validated for the detection of this compound.
| Manufacturer | Catalog No. | Type | Host | Recommended Dilution (WB) | Target Species |
| Cell Signaling Technology | #52552 | Monoclonal (E7D4W) | Rabbit | 1:1000 | Human, Mouse, Rat |
| Novus Biologicals | NBP1-51993 | Polyclonal | Goat | 1 - 3 µg/mL | Human, Mouse, Rat, Porcine, Bovine, Canine |
| Novus Biologicals | NBP3-36715 | Polyclonal | Rabbit | 1:500 - 1:1000 | Human, Mouse, Rat |
| Proteintech | 26555-1-AP | Polyclonal | Rabbit | 1:6000 - 1:8000 | Human, Mouse, Rat |
| Thermo Fisher Scientific | PA5-12217 | Polyclonal | Rabbit | 1:1000 | Human, Mouse |
Note: Always perform an initial antibody titration experiment to determine the optimal dilution for your specific experimental conditions and sample type.
Controls for this compound Western Blotting:
-
Positive Controls: Tissues with high mitochondrial content and fatty acid metabolism are excellent positive controls. Recommended options include liver, heart, and kidney lysates.[8][9] Cell lines such as HepG2 (human liver carcinoma) and NIH/3T3 (mouse embryonic fibroblast) can also be used.[10][11]
-
Negative Controls: While a true negative control (a cell line or tissue completely lacking this compound) is difficult to obtain, using shRNA or siRNA-mediated knockdown of this compound in a positive cell line (e.g., LNCaP) can validate antibody specificity.[8]
-
Loading Control: Use an antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.
Detailed Western Blot Protocol
This protocol provides a comprehensive workflow for detecting this compound in cell lysates and tissue homogenates.
1. Reagent and Buffer Preparation
| Reagent | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitor cocktails immediately before use. |
| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol. |
| 10X Running Buffer | 250 mM Tris base, 1.92 M glycine, 1% SDS. Dilute to 1X with ddH₂O. |
| 10X Transfer Buffer | 250 mM Tris base, 1.92 M glycine. For 1X buffer, add 20% methanol. |
| TBST Wash Buffer | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween® 20. |
| Blocking Buffer | 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. |
2. Sample Preparation
-
Cell Lysates:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease/phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Tissue Homogenates:
-
Excise and wash tissue with ice-cold PBS.
-
Mince the tissue on ice and place it in a homogenizer with ice-cold RIPA buffer.
-
Homogenize until no tissue clumps are visible.
-
Follow steps 5-7 from the cell lysate protocol.
-
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with RIPA buffer.
-
Add 1/4 volume of 4X Laemmli sample buffer to each lysate.
-
Boil samples at 95-100°C for 5-10 minutes to denature proteins.
4. SDS-PAGE
-
Load 20-40 µg of denatured protein per lane into a 10% or 12% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in 1X Running Buffer at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer in 1X Transfer Buffer, typically at 100 V for 60-90 minutes or 25 V overnight at 4°C.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
6. Immunodetection
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary this compound antibody (diluted in Blocking Buffer as per the table above or titration results) overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-goat IgG) diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis
-
Prepare Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze band intensity using densitometry software. Normalize the this compound band intensity to the corresponding loading control band.
Diagrams and Pathways
This compound Experimental Workflow
The following diagram outlines the key steps in the this compound Western blot protocol.
This compound in the Mitochondrial Fatty Acid Oxidation Pathway
This compound is a key enzyme in the carnitine shuttle, which transports long-chain fatty acids across the mitochondrial membranes for subsequent oxidation.
References
- 1. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (E7D4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. This compound antibody (26555-1-AP) | Proteintech [ptglab.com]
- 9. nsjbio.com [nsjbio.com]
- 10. novusbio.com [novusbio.com]
- 11. This compound Polyclonal Antibody (PA5-12217) [thermofisher.com]
- 12. This compound (E7D4W) Rabbit Monoclonal Antibody (#52552) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunohistochemical Localization of CPT2 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme located in the inner mitochondrial membrane, where it plays a central role in the mitochondrial oxidation of long-chain fatty acids. This process, known as the carnitine shuttle, is essential for energy production in tissues with high metabolic demand, such as skeletal muscle, heart, and liver. Dysregulation of this compound function is associated with various metabolic disorders, making it a significant target of interest in research and drug development. These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of this compound in tissue samples, along with data on its expression and related signaling pathways.
Data Presentation: this compound Protein Expression in Human Tissues
The expression of this compound has been observed in various human tissues, with immunohistochemistry revealing predominantly cytoplasmic and mitochondrial localization.[1][2][3] The following tables summarize the semi-quantitative expression levels of this compound in a selection of normal and cancerous human tissues based on data from The Human Protein Atlas and other research publications. The staining intensity is often scored on a scale of not detected, low, medium, or high.[4]
Table 1: Semi-Quantitative this compound Expression in Normal Human Tissues
| Tissue | Staining Intensity | Cellular Localization |
| Liver | High | Cytoplasmic/Mitochondrial |
| Kidney | High (Renal tubules) | Cytoplasmic/Mitochondrial |
| Heart Muscle | High | Cytoplasmic/Mitochondrial |
| Skeletal Muscle | High | Cytoplasmic/Mitochondrial |
| Duodenum | Medium (Glandular cells) | Cytoplasmic |
| Adrenal Gland | High | Cytoplasmic/Mitochondrial |
| Pancreas | Medium | Cytoplasmic/Mitochondrial |
| Testis | High (Leydig cells) | Cytoplasmic/Mitochondrial |
| Brain (Cerebellum) | Medium | Cytoplasmic |
| Soft Tissue | Low to Medium | Cytoplasmic |
| Appendix | Low to Medium | Cytoplasmic |
Table 2: Differential this compound Expression in Normal vs. Cancer Tissues
| Tissue Type | Normal Tissue Expression | Cancer Tissue Expression |
| Liver | High | Low in Hepatocellular Carcinoma |
| Lung | High | Low in Lung Adenocarcinoma |
| Kidney | High | Low in Renal Clear Cell Carcinoma |
| Stomach | High | Low in Stomach Adenocarcinoma |
| Pancreas | High | Low in Pancreatic Adenocarcinoma |
| Colorectal | High | Low in Colorectal Cancer |
Signaling Pathways and Experimental Workflow
This compound in the Carnitine Shuttle Pathway
This compound is a key component of the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.
Caption: The carnitine shuttle facilitates fatty acid transport into the mitochondria.
Regulatory Pathways of this compound
The expression and activity of this compound are regulated by various signaling pathways, highlighting its integration into cellular metabolic control.
Caption: this compound is regulated by transcription factors and post-translational modifications.
Experimental Workflow for this compound Immunohistochemistry
A standardized workflow is crucial for obtaining reliable and reproducible IHC results for this compound localization.
Caption: Step-by-step workflow for immunohistochemical staining of this compound.
Experimental Protocols
Protocol for Immunohistochemistry of this compound on Paraffin-Embedded Tissues
This protocol provides a detailed methodology for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CPT2 polyclonal/monoclonal antibody
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for HIER
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% ethanol: 1 change for 5 minutes.
-
Immerse in 70% ethanol: 1 change for 5 minutes.
-
Rinse with running tap water.[5]
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a Coplin jar containing Antigen Retrieval Buffer (Citrate Buffer, pH 6.0 is a good starting point).[6][7]
-
Heat the solution in a microwave or pressure cooker. For a microwave, heat at high power for 5-10 minutes, followed by medium-high power for 8 minutes.[3]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[8]
-
Rinse slides in distilled water.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[6]
-
Rinse slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
-
-
Blocking of Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[5]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.[9]
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply DAB substrate solution and incubate for 5-10 minutes, or until the desired brown color intensity develops. Monitor under a microscope.[3]
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply a coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a light microscope. This compound staining should appear as a brown precipitate in the cytoplasm and/or mitochondria of positive cells.
-
Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for different tissue types and antibodies. Always include appropriate positive and negative controls in your experiments.
References
- 1. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Tissue expression of this compound - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 3. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Tissue expression of this compound - Primary data - The Human Protein Atlas [proteinatlas.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Anti-CPT2 Human Protein Atlas Antibody [atlasantibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a CPT2 Knockout Mouse Model Using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase 2 (CPT2) is a critical mitochondrial enzyme essential for the oxidation of long-chain fatty acids.[1][2][3] It facilitates the conversion of long-chain acylcarnitines to acyl-CoAs within the mitochondrial matrix, a key step in energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2][3] Genetic deficiencies in this compound in humans lead to a spectrum of metabolic disorders, ranging from lethal neonatal forms to milder, adult-onset myopathic forms.[3][4] The generation of this compound knockout (KO) mouse models is a valuable tool to investigate the pathophysiology of these disorders and to explore potential therapeutic interventions. The CRISPR/Cas9 system provides a rapid and efficient method for creating such models.[5][6]
These application notes provide detailed protocols for the generation and validation of this compound knockout mice using CRISPR/Cas9 technology, an overview of the expected phenotype, and relevant signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from studies on this compound knockout mice, providing insights into the molecular and physiological consequences of this compound deletion.
Table 1: In Vitro this compound Knockout Efficiency and Functional Consequences
| Parameter | Cell Type | Method | Result | Reference |
| This compound Protein Expression | C2C12 myotubes | CRISPR/Cas9 | Complete knockout confirmed by Western blot. | [7][8] |
| Palmitoylcarnitine Accumulation | This compound KO C2C12 cells | Mass Spectrometry | Significantly increased compared to wild-type. | [7] |
| Fatty Acid Oxidation (FAO) Capacity | This compound KO C2C12 cells | Metabolic Assay | Complete loss of FAO capacity. | [7] |
| Insulin Sensitivity (p-Akt) | This compound KO C2C12 cells treated with palmitic acid | Western Blot | Exacerbated palmitic acid-induced insulin resistance by ~50-96% compared to wild-type. | [7] |
Table 2: Phenotypic and Metabolic Characterization of Tissue-Specific this compound Knockout Mice
| Parameter | Mouse Model | Diet | Key Findings | Reference |
| Body Weight | Liver-specific this compound KO (Cpt2L-/-) | Chow | Small suppression in males after weaning, normal by 6 weeks. No change in females. | [9][10] |
| Oleate Oxidation in Liver | Liver-specific this compound KO (Cpt2L-/-) | - | Significantly suppressed. | [9][10] |
| Liver Triglycerides | Liver-specific this compound KO (Cpt2L-/-) | Fasted | Significantly increased compared to control. | [10] |
| Plasma Glucose | Skeletal muscle-specific this compound KO (Cpt2Sk-/-) | Low-fat & High-fat | Reduced plasma glucose. | [11] |
| Plasma Free Fatty Acids & Ketones | Skeletal muscle-specific this compound KO (Cpt2Sk-/-) | Low-fat & High-fat | Increased free fatty acids and ketones. | [11] |
| Energy Expenditure (EE) | Skeletal muscle-specific this compound KO (Cpt2Sk-/-) | High-fat | Higher EE (0.53 ± 0.032 kcal/h) compared to controls (0.4 ± 0.032 kcal/h). | [11] |
| Long-Chain Fatty Acid Oxidation in Muscle | Skeletal muscle-specific this compound KO (Cpt2Sk-/-) | - | Reduced by 65%. | [11] |
| Palmitate Oxidation in B cells | B-cell specific this compound KO | - | Significantly reduced. | [12] |
| Pancreatic Phenotype | Acinar cell-specific this compound KO (this compound acinarKO) | Chow or Low-fat | Developed chronic pancreatitis with a 25% loss in pancreatic weight, immune cell infiltration, edema, and fibrosis. | [13] |
Experimental Protocols
gRNA Design for the Mouse this compound Gene
Effective gRNA design is critical for successful gene knockout. The goal is to induce a frameshift mutation in an early exon of the this compound gene, leading to a non-functional protein.
Protocol:
-
Obtain the this compound gene sequence: Retrieve the genomic sequence of the mouse this compound gene from a database such as NCBI or Ensembl.
-
Use gRNA design tools: Utilize online tools like CHOPCHOP or Benchling to identify potential gRNA sequences within the first few exons of the this compound gene.[14] These tools predict on-target efficiency and potential off-target sites.
-
gRNA Selection Criteria:
-
Target an early exon to maximize the likelihood of generating a loss-of-function allele.
-
Choose gRNAs with high predicted on-target scores and low predicted off-target scores.
-
The protospacer adjacent motif (PAM) sequence (NGG) for Streptococcus pyogenes Cas9 must be present immediately downstream of the gRNA target sequence.
-
It is recommended to select at least two different gRNAs targeting the same exon to increase the probability of a successful knockout.[15]
-
Preparation of CRISPR/Cas9 Reagents for Microinjection
The CRISPR/Cas9 components (Cas9 and gRNA) can be delivered into mouse zygotes as RNA, protein, or encoded on a plasmid. The use of Cas9 protein complexed with synthetic gRNA (ribonucleoprotein, RNP) is often preferred for its high efficiency and reduced off-target effects.
Protocol:
-
Synthesize gRNAs: Commercially synthesize the selected gRNAs.
-
Prepare Cas9: Obtain purified, nuclease-free Cas9 protein.
-
Form RNP complexes:
-
Mix the synthetic gRNA and Cas9 protein in an appropriate buffer.
-
Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.[16]
-
-
Final Microinjection Mix: Prepare the final concentration of the RNP complex in a microinjection buffer. A common concentration range for Cas9 mRNA/protein and sgRNA is 25–200 ng/μL.[17]
-
Centrifugation: Centrifuge the microinjection mix to pellet any precipitates before microinjection.
Zygote Microinjection and Embryo Transfer
This procedure requires specialized equipment and expertise in animal handling and embryology.
Protocol:
-
Superovulation and Mating: Superovulate female mice and mate them with stud males to obtain a large number of zygotes.[18]
-
Zygote Collection: Harvest one-cell embryos from the oviducts of plugged females.[18]
-
Microinjection:
-
Embryo Culture and Transfer:
-
Culture the injected embryos overnight to the two-cell stage.
-
Transfer 10-15 viable embryos into the oviducts of pseudopregnant recipient female mice.[18]
-
Screening and Validation of Founder Mice
Protocol:
-
Genomic DNA Extraction: At 2-3 weeks of age, collect tail biopsies from the resulting pups and extract genomic DNA.
-
PCR Amplification: Amplify the region of the this compound gene targeted by the gRNAs using PCR.
-
Mutation Analysis:
-
Sanger Sequencing: Sequence the PCR products to identify the presence of insertions or deletions (indels).
-
T7 Endonuclease I (T7E1) Assay or High-Resolution Melt Analysis (HRMA): These methods can be used for initial screening to detect heteroduplex DNA formed due to indels.
-
-
Confirmation of Knockout:
-
Western Blotting: Analyze protein extracts from relevant tissues (e.g., liver, muscle) of potential founder mice to confirm the absence of the this compound protein.
-
Breeding: Breed founder mice with wild-type mice to establish germline transmission of the knockout allele. Analyze the F1 generation to confirm the heritability of the mutation.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mitochondrial long-chain fatty acid β-oxidation pathway highlighting the role of this compound.
Caption: Experimental workflow for generating a this compound knockout mouse model using CRISPR/Cas9.
References
- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. anilocus.com [anilocus.com]
- 6. Guidelines for optimized gene knockout using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferase 2 knockout potentiates palmitate-induced insulin resistance in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic fatty acid oxidation restrains systemic catabolism during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound mediated fatty acid oxidation is dispensable for humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Genome Editing using CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Embryo Microinjection With CRISPR-Cas9 in Mice and Zebrafish | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for siRNA-Mediated Knockdown of CPT2 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme located in the inner mitochondrial membrane that plays a central role in the beta-oxidation of long-chain fatty acids. By facilitating the conversion of long-chain acylcarnitines to acyl-CoAs within the mitochondrial matrix, this compound is essential for cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle, heart, and liver. Dysregulation of this compound function is associated with various metabolic disorders. The use of small interfering RNA (siRNA) to specifically silence this compound expression in vitro provides a powerful tool to investigate its physiological roles, dissect its involvement in disease pathogenesis, and evaluate its potential as a therapeutic target.
These application notes provide a comprehensive guide for the siRNA-mediated knockdown of this compound in cultured mammalian cells, including detailed protocols for transfection and validation of gene silencing at both the mRNA and protein levels.
Data Presentation
The following tables summarize the quantitative data on the efficiency of siRNA-mediated knockdown of this compound in ovarian cancer cell lines.
Table 1: this compound mRNA Expression Levels Post-siRNA Transfection
| Cell Line | Treatment | Relative this compound mRNA Expression (% of Control) | Standard Deviation |
| A2780 | Control siRNA (siCtrl) | 100 | ± 5.0 |
| A2780 | This compound siRNA (sithis compound) | ~25 | ± 3.5 |
| ES2 | Control siRNA (siCtrl) | 100 | ± 6.0 |
| ES2 | This compound siRNA (sithis compound) | ~30 | ± 4.0 |
Data is estimated from graphical representations in the cited literature and presented as a percentage of the control siRNA-treated cells. Actual results may vary.
Table 2: this compound Protein Expression Levels Post-siRNA Transfection
| Cell Line | Treatment | Relative this compound Protein Expression (% of Control) | Standard Deviation |
| A2780 | Control siRNA (siCtrl) | 100 | ± 8.0 |
| A2780 | This compound siRNA (sithis compound) | ~35 | ± 5.0 |
| ES2 | Control siRNA (siCtrl) | 100 | ± 7.5 |
| ES2 | This compound siRNA (sithis compound) | ~40 | ± 6.0 |
Data is estimated from graphical representations of Western blots in the cited literature and presented as a percentage of the control siRNA-treated cells. Actual results may vary.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound in the Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Experimental Workflow for this compound Knockdown in vitro.
Experimental Protocols
1. Cell Culture and Maintenance
This protocol is suitable for adherent cell lines such as A2780 and ES2 ovarian cancer cells.
-
Materials:
-
A2780 or ES2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. To do this, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and re-seed cells at the desired density for experiments.
-
For siRNA transfection, seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
2. siRNA Transfection
This protocol describes a lipid-based transfection method. Optimization of siRNA concentration and transfection reagent volume may be required for different cell lines.
-
Materials:
-
This compound-specific siRNA duplexes
-
Non-targeting control siRNA (siCtrl)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells at 50-70% confluency in 6-well plates
-
-
Procedure:
-
siRNA Preparation: Dilute the this compound siRNA or control siRNA to a final concentration of 20 pmol in Opti-MEM™ medium. The final volume of this dilution should be 100 µL per well.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of the lipid-based transfection reagent in 95 µL of Opti-MEM™ medium per well. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well containing cells in 1.8 mL of fresh, antibiotic-free complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours before analysis. The optimal incubation time should be determined empirically.
-
3. Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Knockdown Analysis
This protocol is for the quantification of this compound mRNA levels to assess knockdown efficiency.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
This compound-specific primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and use 1 µg of total RNA for reverse transcription to synthesize cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for this compound or the housekeeping gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative this compound mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound siRNA-treated samples to the control siRNA-treated samples.[1]
-
4. Western Blotting for this compound Protein Knockdown Analysis
This protocol is for the semi-quantitative or quantitative analysis of this compound protein levels.
-
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CPT2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the this compound band intensity to the loading control band intensity. Compare the normalized this compound levels in siRNA-treated samples to the control samples to determine the percentage of protein knockdown.[1]
-
References
Application Notes: Overexpression of Carnitine Palmitoyltransferase 2 (CPT2) using Lentiviral Vectors
Introduction
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme located in the inner mitochondrial membrane, essential for the mitochondrial oxidation of long-chain fatty acids (LCFAs).[1] It catalyzes the conversion of long-chain acylcarnitines back to acyl-CoAs, allowing them to enter the β-oxidation spiral for energy production.[1][2] Dysregulation or deficiency of this compound is associated with inherited metabolic disorders characterized by myopathy, rhabdomyolysis, and in severe forms, liver failure and cardiomyopathy.[3][4] Conversely, the role of this compound in various cancers is complex, with studies suggesting it can act as a tumor suppressor in some contexts, such as clear cell renal cell carcinoma.[2][5]
Lentiviral vectors are highly efficient vehicles for gene delivery, capable of transducing a wide range of cell types, including both dividing and non-dividing cells, with stable and long-term transgene expression.[6][7][8] This makes them an ideal tool for researchers studying the effects of this compound overexpression in various cellular models to elucidate its physiological roles, investigate disease mechanisms, and explore potential therapeutic strategies.[7][9]
Applications
-
Metabolic Research: Studying the impact of elevated this compound levels on fatty acid oxidation (FAO), cellular energy homeostasis, and metabolic flexibility.[10][11]
-
Disease Modeling: Creating cellular and animal models that overexpress this compound to investigate its role in mitigating this compound deficiency symptoms or its influence on other metabolic diseases.
-
Cancer Biology: Investigating the tumor-suppressive potential of this compound in specific cancer types and its effect on cancer cell proliferation, migration, and drug sensitivity.[5]
-
Drug Development: Developing and screening therapeutic compounds that modulate the this compound pathway in a controlled, overexpressed system.
Core Methodologies and Protocols
This section provides detailed protocols for the production of this compound-encoding lentiviral vectors, transduction of target cells, and subsequent analysis of this compound overexpression and function.
Diagram 1: this compound in the Fatty Acid Oxidation Pathway
The following diagram illustrates the crucial role of this compound in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.
Caption: this compound facilitates the final step of long-chain fatty acid entry into the mitochondria.
Protocol 1: Production of High-Titer this compound Lentivirus
This protocol describes the transient transfection of HEK293T cells to produce lentiviral particles carrying the this compound gene.[12][13]
Materials:
-
HEK293T cells (low passage, <15)[12]
-
DMEM with 10% FBS
-
Opti-MEM or serum-free medium
-
Lentiviral transfer plasmid encoding this compound (e.g., pLV-CPT2)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm syringe filter
Workflow Diagram:
Caption: Workflow for the production and harvesting of this compound-encoding lentivirus.
Procedure:
-
Day 1: Seed 3.8 x 10⁶ HEK293T cells in a 10 cm dish with DMEM + 10% FBS. Incubate for ~20 hours to reach 70-80% confluency.[12]
-
Day 2: Prepare the plasmid DNA mixture in serum-free medium. For a 10 cm dish, use a total of 10-15 µg of DNA with a recommended ratio of 4:2:1 for transfer:packaging:envelope plasmids. Add the transfection reagent according to the manufacturer's protocol.
-
Gently add the transfection complex to the cells and incubate at 37°C.[12]
-
Day 3: After 12-18 hours, carefully replace the transfection medium with 10 mL of fresh, complete growth medium.[14]
-
Day 4-5: Harvest the virus-containing supernatant at 48 hours post-transfection. Add fresh media to the plate and perform a second harvest at 72 hours. Pool the harvests.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet cell debris.[13]
-
Filter the supernatant through a 0.45 µm filter.[15]
-
For higher titers, concentrate the virus using ultracentrifugation (e.g., 50,000 x g for 2 hours) or a precipitation-based method (e.g., with PEG-8000).[13][15]
-
Resuspend the viral pellet in a small volume of cold PBS or DMEM, aliquot, and store at -80°C.[16]
Protocol 2: Lentiviral Titer Determination
Accurate titration is crucial for achieving a desired multiplicity of infection (MOI) and ensuring reproducible results.[17] Common methods include qPCR-based quantification of integrated provirus or flow cytometry analysis if a fluorescent reporter is co-expressed.[18][19][20]
Table 1: Representative Data for Lentiviral Titer (qPCR Method)
| Sample | Lentivirus Dilution | Cq (WPRE) | Cq (Albumin) | Vector Copy Number (per cell) | Functional Titer (TU/mL) |
| 1 | 1:100 | 25.8 | 22.1 | 1.85 | 1.85 x 10⁸ |
| 2 | 1:1000 | 29.1 | 22.0 | 0.19 | 1.90 x 10⁸ |
| 3 | 1:10000 | 32.5 | 22.2 | 0.02 | 2.00 x 10⁸ |
Note: This table presents example data. Vector copy number is calculated relative to a single-copy host gene (e.g., Albumin). Transducing Units (TU)/mL are calculated based on the number of cells transduced and the dilution factor.[18][19]
Protocol 3: Transduction of Target Cells
Materials:
-
Target cells (e.g., HepG2, primary fibroblasts)
-
Concentrated this compound Lentivirus
-
Complete growth medium
-
Polybrene or DEAE-Dextran[21]
Procedure:
-
Day 1: Plate target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Thaw the this compound lentivirus aliquot on ice.
-
Prepare serial dilutions of the virus in complete medium.
-
Remove the medium from the cells and add the virus dilutions. Add a transduction enhancer like Polybrene (final concentration 4-8 µg/mL) to reduce electrostatic repulsion between the virus and the cell membrane.[15][21]
-
Incubate for 18-24 hours at 37°C.
-
Day 3: Replace the virus-containing medium with fresh complete medium.
-
Day 5-7: Expand the cells. If the vector contains a selection marker (e.g., puromycin), add the appropriate antibiotic to select for successfully transduced cells.
Protocol 4: Confirmation of this compound Overexpression
Protein expression can be confirmed 48-72 hours post-transduction (for transient expression) or after selection (for stable cell lines) using Western Blot or ELISA.
A. Western Blot Protocol
-
Lyse transduced and control cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize expression.
B. ELISA Protocol Commercial ELISA kits are available for the quantitative measurement of human this compound in cell lysates.[22][23]
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate.
-
Follow the kit's protocol for incubation with detection antibodies and substrate.[22]
-
Measure absorbance and calculate this compound concentration based on the standard curve.
Table 2: Representative Data for this compound Protein Expression
| Cell Line | Treatment | This compound Expression (Relative to Control) |
| HepG2 | Untransduced Control | 1.0 |
| HepG2 | Lentivirus (MOI 1) | 4.5 |
| HepG2 | Lentivirus (MOI 5) | 12.1 |
| HepG2 | Lentivirus (MOI 10) | 25.3 |
Note: This table shows example data derived from densitometry analysis of a Western Blot.
Protocol 5: Functional Analysis of this compound Activity
The functional consequence of this compound overexpression can be measured by assessing CPT enzyme activity. The "isotope forward assay" measures the conversion of radiolabeled carnitine into palmitoylcarnitine.[3]
Workflow Diagram:
Caption: Experimental workflow from cell transduction to functional validation.
Procedure (Adapted from Zierz & Engel, 1985):
-
Prepare mitochondrial fractions or whole-cell lysates from transduced and control cells.
-
Prepare a reaction mixture containing buffer, palmitoyl-CoA, and a radiolabeled carnitine (e.g., [³H]carnitine).
-
Initiate the reaction by adding the cell lysate/mitochondrial fraction.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the product (radiolabeled palmitoylcarnitine) from the substrate ([³H]carnitine).
-
Quantify the radioactivity of the product using liquid scintillation counting.
-
Calculate this compound activity, often expressed as nmol/min/mg protein. This compound activity is distinguished from CPT1 activity by its insensitivity to malonyl-CoA.[3]
Table 3: Representative Data for this compound Functional Activity
| Sample | This compound Activity (nmol/min/mg protein) | Fold Increase vs. Control |
| Untransduced Control | 1.2 ± 0.2 | 1.0 |
| Lenti-CPT2 (MOI 5) | 8.5 ± 0.6 | 7.1 |
| Lenti-CPT2 (MOI 10) | 15.1 ± 1.1 | 12.6 |
Note: This table shows example data from a this compound enzyme activity assay. Values are typically represented as mean ± standard deviation.
References
- 1. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adult-onset carnitine palmitoyl transferase II (CPT II) deficiency presenting with rhabdomyolysis and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated fatty acid oxidation inhibits tumorigenesis and enhances sorafenib sensitivity via the ROS/PPARγ/NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral vectors in gene therapy: their current status and future potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound-mediated Fatty Acid Oxidation Is Dispensable for Humoral Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for lentiviral vector-based gene transfection in human ILC2s - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 利用慢病毒成功转导 [sigmaaldrich.com]
- 18. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An optimizing lentiviral titer determination assay based on Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of lentiviral vector titration methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. mybiosource.com [mybiosource.com]
Application Note: Measurement of Carnitine Palmitoyltransferase 2 (CPT2) Enzyme Activity in Isolated Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme located on the inner mitochondrial membrane. It plays an essential role in the mitochondrial fatty acid β-oxidation pathway by converting long-chain acylcarnitines back into acyl-CoAs within the mitochondrial matrix.[1][2][3] This process is fundamental for energy production, particularly in high-energy-demand tissues like skeletal muscle, heart, and liver.[2] Dysregulation or deficiency of this compound is associated with inherited metabolic disorders characterized by myalgia, rhabdomyolysis, and, in severe cases, liver failure and cardiomyopathy.[2][4][5] Therefore, the accurate measurement of this compound activity in isolated mitochondria is crucial for diagnosing metabolic diseases, understanding disease mechanisms, and for the preclinical assessment of drug candidates that may affect fatty acid metabolism.[6]
This application note provides detailed protocols for the isolation of mitochondria from cell or tissue sources and the subsequent measurement of this compound enzyme activity using a reliable spectrophotometric method.
Principle of the Assay
The activity of this compound is typically measured by monitoring the reverse reaction, which is the formation of palmitoyl-CoA and L-carnitine from palmitoyl-L-carnitine and Coenzyme A (CoA). The rate of this reaction can be quantified using the thiol-reactive reagent 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent). The free thiol group of the Coenzyme A (CoA-SH) released during the reaction reduces the disulfide bond in DTNB, producing 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.[7] The rate of TNB formation is directly proportional to this compound activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[7]
To ensure specificity for this compound, the activity of the outer mitochondrial membrane enzyme, CPT1, is inhibited using malonyl-CoA.[1] Total CPT activity (CPT1 and this compound) is measured in the absence of the inhibitor, while this compound activity is measured in its presence.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Tissue (Rat Liver Example)
This protocol describes the isolation of mitochondria from soft tissues like the liver using differential centrifugation.[6][8][9] All steps should be performed at 4°C with pre-chilled buffers and equipment to ensure mitochondrial integrity.[9][10]
Materials and Reagents:
-
Mitochondrial Isolation Buffer (MIB): See Table 1 for recipe.
-
Refrigerated centrifuge.
-
Cheesecloth.[6]
Procedure:
-
Euthanize the animal and immediately excise the liver. Place it into ice-cold MIB to wash away excess blood.[6]
-
Mince the tissue finely with scissors in a fresh volume of ice-cold MIB.[6][9]
-
Transfer the minced tissue and buffer to a Dounce homogenizer. Homogenize with 6-8 slow, deliberate strokes.[6]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700-800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[6][9]
-
Carefully collect the supernatant and transfer it to a new pre-chilled tube. Discard the pellet.
-
Centrifuge the supernatant at 10,000-17,000 x g for 10-20 minutes at 4°C to pellet the mitochondria.[9]
-
Discard the supernatant. Resuspend the mitochondrial pellet gently in fresh, ice-cold MIB and repeat the high-speed centrifugation (Step 6) to wash the mitochondria.
-
After the final wash, discard the supernatant and resuspend the mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of the desired assay buffer or a suitable mitochondrial resuspension buffer.[6][9]
-
Keep the isolated mitochondria on ice and proceed immediately to protein concentration determination and enzyme activity assays.
Protocol 2: Determination of Mitochondrial Protein Concentration
It is essential to determine the protein concentration of the mitochondrial isolate to normalize the enzyme activity. The Bicinchoninic acid (BCA) assay is a common and suitable method.
Procedure:
-
Perform a BCA protein assay using a commercial kit, following the manufacturer’s instructions.
-
Use a small aliquot of the mitochondrial suspension. It may be necessary to dilute the sample to fall within the linear range of the assay's standard curve.
-
Measure the absorbance on a spectrophotometer or microplate reader.
-
Calculate the protein concentration (in mg/mL) based on the standard curve.
Protocol 3: Spectrophotometric this compound Activity Assay
This forward assay measures this compound activity by monitoring the CoA-SH dependent reduction of DTNB.[7]
Materials and Reagents:
-
CPT Assay Buffer: See Table 1 for recipe.
-
Palmitoyl-CoA solution.
-
L-Carnitine solution.
-
DTNB solution.
-
Malonyl-CoA solution (for CPT1 inhibition).
-
Isolated mitochondria suspension (protein concentration adjusted to 0.1-0.5 mg/mL).
-
Spectrophotometer or microplate reader capable of reading absorbance at 412 nm at a controlled temperature (e.g., 25-30°C).[7]
Procedure:
-
Set the spectrophotometer to 412 nm and equilibrate the measurement chamber/plate to 25°C or 30°C.[7]
-
Prepare the reaction mixture in a cuvette or 96-well plate. For each sample, prepare two reactions: one for total CPT activity and one for this compound activity.
-
For this compound Activity: To the designated cuvette/well, add the CPT Assay Buffer, mitochondrial sample, DTNB, and Palmitoyl-CoA. Add 10 µM malonyl-CoA to inhibit CPT1. Incubate for 3-5 minutes.
-
For Total CPT Activity: Prepare a parallel reaction but omit the malonyl-CoA.
-
To initiate the reaction, add L-carnitine to the cuvette/well and mix immediately.
-
Start monitoring the increase in absorbance at 412 nm continuously for 4-10 minutes, taking readings at regular intervals (e.g., every 30-60 seconds).[7]
-
A blank reaction omitting L-carnitine should be run to measure any background rate.
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.
-
Subtract the rate of the blank reaction from the sample reaction rate.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (nmol/min/mg) = (ΔA412/min / ε) * (Reaction Volume / Sample Volume) * (1 / Protein Conc.) * 10^6
Data Presentation
Quantitative data should be recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Buffer and Reagent Recipes
| Buffer/Reagent | Component | Concentration |
|---|---|---|
| Mitochondrial Isolation Buffer (MIB) I [6] | Mannitol | 220 mM |
| Sucrose | 70 mM | |
| HEPES | 5 mM | |
| EGTA | 1 mM | |
| pH | 7.4 | |
| CPT Assay Buffer | HEPES | 20 mM |
| Sucrose | 220 mM | |
| KCl | 40 mM | |
| EGTA | 1 mM | |
| BSA (fatty acid-free) | 1.3 mg/mL | |
| pH | 7.4 | |
| Stock Solutions | Palmitoyl-CoA | 40 µM (final) |
| L-Carnitine | 1 mM (final) | |
| DTNB | 0.1 mM (final) |
| | Malonyl-CoA | 10 µM (final) |
Table 2: Example this compound Activity Data This table provides a template for presenting experimental results.
| Sample ID | Condition | Total CPT Activity (nmol/min/mg) | This compound Activity (nmol/min/mg) | % this compound Activity |
|---|---|---|---|---|
| Control 1 | Vehicle | 55.2 ± 4.1 | 41.5 ± 3.5 | 75.2% |
| Control 2 | Vehicle | 58.9 ± 5.3 | 43.1 ± 4.0 | 73.2% |
| Drug X (10 µM) | Treatment | 30.1 ± 2.8 | 11.7 ± 1.9 | 38.9% |
| this compound Deficient | Patient Sample[11] | 25.6 ± 3.0 | 4.9 ± 0.9 | 19.2% |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental procedures.
Caption: Experimental workflow for this compound activity measurement.
Caption: The Carnitine Shuttle for fatty acid transport.
References
- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 9. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drexel.edu [drexel.edu]
- 11. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandem Mass Spectrometry-Based CPT2 Activity Measurement in Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase 2 (CPT2) is a critical enzyme in mitochondrial long-chain fatty acid oxidation. It is located in the inner mitochondrial membrane and is responsible for converting long-chain acylcarnitines back to their coenzyme A (CoA) esters, allowing them to enter the β-oxidation spiral for energy production. Deficiency of this compound is an autosomal recessive inherited disorder that can lead to a spectrum of clinical presentations, from a lethal neonatal form to a milder, adult-onset myopathic form characterized by exercise-induced muscle pain and myoglobinuria.[1][2]
The diagnosis of this compound deficiency has traditionally relied on enzyme activity assays in muscle biopsies. However, a less invasive method utilizing lymphocytes has been developed and validated, offering a significant advantage for patient comfort and serial monitoring.[1] This application note provides a detailed protocol for the determination of this compound activity in human lymphocytes using tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The method is based on the quantification of the enzymatic product, palmitoylcarnitine, or through a coupled-enzyme reaction that measures a downstream product. This approach allows for the clear discrimination between healthy individuals, heterozygous carriers, and this compound-deficient patients.[1]
Data Presentation
The following tables summarize quantitative data on this compound activity in lymphocytes, as determined by tandem mass spectrometry. These values can serve as a reference for interpreting experimental results.
Table 1: Relative this compound Activity in Lymphocytes of Different Genotypes
| Genotype | Number of Individuals (n) | Median Residual this compound Activity (% of healthy controls) | Range of Residual Activity (%) |
| Healthy Controls | 52 | 100 | Not specified |
| Heterozygous Carriers | 6 | Not specified | 42 - 75 |
| This compound Patients (homozygous for c.338T>C) | 7 | 19.2 ± 3.7 | Not specified |
Data adapted from a study on a fast method for this compound activity measurement in lymphocytes.[1]
Table 2: Characteristic Acylcarnitine Profile in this compound Deficiency
| Analyte | Observation in this compound Deficiency | Significance |
| C16:0 (Palmitoylcarnitine) | Elevated | Primary substrate of this compound that accumulates. |
| C18:1 (Oleoylcarnitine) | Elevated | Another long-chain acylcarnitine that accumulates. |
| (C16:0 + C18:1) / C2 (Acetylcarnitine) Ratio | Markedly Increased | A key diagnostic ratio that discriminates this compound deficiency from other conditions.[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in determining this compound activity in lymphocytes using tandem mass spectrometry.
Lymphocyte Isolation from Whole Blood
Objective: To isolate a pure population of lymphocytes from peripheral blood for subsequent enzymatic analysis.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or other density gradient medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Sterile pipettes and conical tubes
Protocol:
-
Dilute the whole blood 1:1 with PBS in a sterile conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque PLUS in a new conical tube, maintaining a distinct interface. The typical ratio is 2 parts diluted blood to 1 part Ficoll-Paque.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: the top layer of plasma, a "buffy coat" layer containing lymphocytes and monocytes, the Ficoll-Paque layer, and the bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the buffy coat layer containing the lymphocytes and transfer to a new sterile conical tube.
-
Wash the isolated cells by adding 3-4 volumes of PBS and centrifuging at 100 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the lymphocyte pellet in a known volume of PBS or an appropriate buffer for cell counting and subsequent experiments.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell number and viability.
Preparation of Lymphocyte Lysate
Objective: To lyse the isolated lymphocytes to release the mitochondrial this compound enzyme for the activity assay.
Materials:
-
Isolated lymphocytes
-
Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, containing 0.1% Triton X-100 and protease inhibitors)
-
Microcentrifuge
-
Sonication device (optional)
Protocol:
-
Pellet the known number of isolated lymphocytes by centrifugation.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A typical concentration is 1-5 x 10^6 cells per 100 µL of buffer.
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Alternatively, sonicate the sample on ice using short bursts to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the lymphocyte lysate with the this compound enzyme.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization of enzyme activity.
This compound Enzyme Activity Assay
Objective: To measure the catalytic activity of this compound in the lymphocyte lysate by quantifying the formation of its product using a coupled enzyme reaction and tandem mass spectrometry. This protocol is adapted from a method developed for muscle tissue and can be optimized for lymphocytes.
Materials:
-
Lymphocyte lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Palmitoylcarnitine (substrate for this compound)
-
Coenzyme A (CoA) (co-substrate for this compound)
-
Carnitine Acetyltransferase (CAT) (coupling enzyme)
-
Acetyl-CoA (substrate for CAT)
-
Internal Standard (e.g., deuterated acetylcarnitine)
-
Acetonitrile with 0.1% formic acid (for reaction termination and protein precipitation)
-
Microcentrifuge tubes
-
Incubator or water bath
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, CoA, CAT, and Acetyl-CoA.
-
In a microcentrifuge tube, add a specific amount of lymphocyte lysate (e.g., 10-50 µg of protein).
-
Add the reaction mixture to the lysate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the this compound substrate, palmitoylcarnitine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard. This will also precipitate the proteins.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To quantify the product of the coupled enzyme reaction (acetylcarnitine) as a measure of this compound activity.
Instrumentation:
-
A tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
LC Conditions (Example):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution may be used to separate the analyte from other components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acetylcarnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard (Deuterated Acetylcarnitine): Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used to achieve maximum sensitivity.
Data Analysis:
-
Generate a calibration curve using known concentrations of the analyte (acetylcarnitine) and a constant concentration of the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Determine the concentration of the analyte in the samples by interpolating from the calibration curve.
-
Normalize the enzyme activity to the protein concentration of the lymphocyte lysate and the incubation time. The activity is typically expressed as nmol/h/mg protein or a similar unit.
Visualizations
Caption: this compound Signaling Pathway in Fatty Acid Oxidation.
Caption: Experimental Workflow for this compound Activity Measurement.
References
- 1. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Screening for carnitine palmitoyltransferase II deficiency by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring CPT2-Dependent Fatty Acid Oxidation with Seahorse XF Technology
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in various tissues. Carnitine palmitoyltransferase 2 (CPT2) is a key enzyme in this process, located in the inner mitochondrial membrane. It is responsible for converting long-chain acylcarnitines back to acyl-CoAs, allowing them to enter the β-oxidation spiral. Dysregulation of this compound activity is associated with several metabolic disorders. The Agilent Seahorse XF Analyzer provides a powerful platform for real-time measurement of cellular respiration, enabling the detailed investigation of FAO. This document provides a comprehensive guide to designing and performing Seahorse XF assays to specifically measure this compound-dependent fatty acid oxidation in intact cells.
Principles of the Assay
To specifically measure the contribution of this compound to fatty acid oxidation, the experimental design must overcome the rate-limiting step of fatty acid transport across the outer mitochondrial membrane, which is mediated by CPT1. This can be achieved by providing cells with a substrate that bypasses CPT1, such as L-palmitoylcarnitine. L-palmitoylcarnitine is transported into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) and then serves as a direct substrate for this compound.
By measuring the oxygen consumption rate (OCR) in response to the addition of L-palmitoylcarnitine, we can directly assess the activity of this compound and the subsequent β-oxidation pathway. Further dissection of the respiratory chain can be achieved using the Seahorse XF Cell Mito Stress Test, which involves the sequential injection of mitochondrial inhibitors. To confirm that the observed FAO is this compound-dependent, a this compound inhibitor can be utilized, or the assay can be performed in cells with known this compound deficiency.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from a Seahorse XF assay designed to measure this compound-dependent FAO.
Table 1: Key Parameters of Mitochondrial Respiration in Response to L-Palmitoylcarnitine
| Parameter | Control (BSA only) | L-Palmitoylcarnitine (100 µM) | % Change |
| Basal Respiration (pmol/min) | 55.2 ± 4.1 | 85.7 ± 6.3 | +55.3% |
| ATP Production (pmol/min) | 42.1 ± 3.5 | 68.9 ± 5.1 | +63.6% |
| Proton Leak (pmol/min) | 13.1 ± 1.2 | 16.8 ± 1.5 | +28.2% |
| Maximal Respiration (pmol/min) | 120.5 ± 9.8 | 185.3 ± 12.1 | +53.8% |
| Spare Respiratory Capacity (pmol/min) | 65.3 ± 7.5 | 99.6 ± 9.8 | +52.5% |
Table 2: Effect of CPT Inhibitors on L-Palmitoylcarnitine-driven Respiration
| Condition | Basal Respiration (pmol/min) | % Inhibition vs. L-Palmitoylcarnitine alone |
| L-Palmitoylcarnitine (100 µM) | 85.7 ± 6.3 | - |
| L-Palmitoylcarnitine + Etomoxir (4 µM) | 83.2 ± 5.9 | ~3% |
| L-Palmitoylcarnitine + this compound Inhibitor (e.g., Aminocarnitine) | 60.1 ± 4.8 | ~30% |
Experimental Protocols
Protocol 1: Seahorse XF Assay for this compound-Dependent Fatty Acid Oxidation using L-Palmitoylcarnitine
This protocol details the use of L-palmitoylcarnitine to measure this compound-dependent FAO in intact cells.
A. Materials
-
Seahorse XF Cell Culture Microplates (24 or 96 well)
-
Cells of interest
-
Cell culture medium
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4)
-
L-carnitine
-
Glucose
-
Fatty acid-free BSA
-
L-Palmitoylcarnitine TFA
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Optional: this compound inhibitor (e.g., aminocarnitine)
B. Method
Day 1: Cell Seeding
-
Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[1]
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.[2]
Day 2: Assay Execution
-
Prepare Substrate-Limited Medium: The day before the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose, 1 mM glutamine, and 1% FBS) to encourage reliance on fatty acid oxidation.[3]
-
Prepare L-Palmitoylcarnitine-BSA Conjugate: [2]
-
Prepare a 10% (w/v) fatty acid-free BSA solution in high-purity water and warm to 37°C.
-
Prepare a 5 mM stock solution of L-Palmitoylcarnitine TFA in 100% ethanol and warm to 37°C.
-
Slowly add the L-Palmitoylcarnitine TFA stock solution to the warm BSA solution while gently vortexing to achieve a desired molar ratio (e.g., 6:1 L-Palmitoylcarnitine:BSA).
-
Incubate the mixture at 37°C for 1 hour with gentle agitation.
-
Prepare a BSA-only solution as a vehicle control.
-
-
Prepare Assay Medium: Supplement Seahorse XF Base Medium with 2.5 mM glucose and 0.5 mM L-carnitine.[4] Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation:
-
Remove the substrate-limited medium from the cell plate.
-
Wash the cells once with the prepared Seahorse XF assay medium.
-
Add the appropriate volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[2]
-
-
Load Sensor Cartridge:
-
Prepare stock solutions of the injection compounds in the assay medium at 10x the final desired concentration.
-
Port A: L-Palmitoylcarnitine-BSA conjugate (or BSA control). For this compound inhibition experiments, the inhibitor can be co-injected or pre-incubated.
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
Load the prepared injection compounds into the designated ports of the hydrated sensor cartridge.[2]
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds.
-
C. Data Analysis
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the this compound-dependent FAO rate as the increase in OCR following the injection of L-palmitoylcarnitine.
-
Utilize the Seahorse XF Cell Mito Stress Test data to determine the impact of this compound-dependent FAO on basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Mandatory Visualization
References
Application Notes and Protocols for C-Src Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: CPT2 as a Therapeutic Target
Carnitine Palmitoyltransferase 2 (this compound) is a critical enzyme located on the inner mitochondrial membrane that plays an essential role in cellular energy metabolism.[1][2] It is a key component of the carnitine shuttle, which facilitates the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix. Inside the matrix, this compound converts long-chain acylcarnitines back into their acyl-CoA esters, which are then available for β-oxidation to produce ATP.[1][3][4]
Given its central role in fatty acid oxidation (FAO), the dysregulation of this compound is implicated in various metabolic disorders, including inherited this compound deficiency, and is being investigated as a potential therapeutic target in oncology, as many cancer cells rely on FAO for survival and proliferation.[1][5][6] The development of specific this compound inhibitors is therefore a promising area of drug discovery. These application notes provide detailed protocols for robust and reliable screening assays to identify and characterize novel this compound inhibitors.
The Carnitine Shuttle and this compound Mechanism
The transport of LCFAs into the mitochondria for oxidation is a multi-step process. Understanding this pathway is crucial for designing and interpreting this compound inhibitor assays.
-
Activation: LCFAs are first activated to LCFA-CoAs in the cytoplasm.
-
CPT1 Action: Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, converts LCFA-CoA to LCFA-carnitine.
-
Translocation: The LCFA-carnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
-
This compound Action: this compound, on the matrix side of the inner membrane, converts LCFA-carnitine back to LCFA-CoA and releases free L-carnitine.
-
β-Oxidation: The regenerated LCFA-CoA enters the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH2.
Assay Methodologies for this compound Inhibitor Screening
Several robust methods exist for measuring this compound activity. The choice of assay depends on the required throughput, sensitivity, and available equipment.
| Assay Type | Principle | Pros | Cons | Throughput |
| Spectrophotometric (DTNB) | Measures the release of Coenzyme A (CoA-SH), which reacts with DTNB (Ellman's reagent) to produce a yellow product (TNB) measured at 412 nm.[7][8] | Simple, cost-effective, continuous, suitable for HTS. | Lower sensitivity, potential for interference from other thiol-containing compounds. | High |
| Radiometric (Forward Assay) | Measures the incorporation of a radiolabeled substrate (e.g., [³H]-L-carnitine) into the product, palmitoylcarnitine.[9] | High sensitivity, considered a gold standard. | Requires handling of radioactive materials, discontinuous, lower throughput. | Low to Medium |
| Mass Spectrometry (LC-MS/MS) | Directly measures the formation of the product (e.g., palmitoyl-CoA) from the substrate (palmitoylcarnitine) over time. | High sensitivity and specificity, no radioactive labels. | Requires specialized equipment, lower throughput, more complex sample prep. | Low to Medium |
Experimental Protocols
Protocol 1: Spectrophotometric DTNB Assay for this compound Activity
This assay measures the reverse reaction of this compound. It is a continuous, colorimetric assay suitable for high-throughput screening (HTS).
Reaction Principle: Palmitoyl-L-carnitine + Coenzyme A --(this compound)--> Palmitoyl-CoA + L-carnitine The forward reaction is measured by coupling the release of free Coenzyme A (CoA-SH) to its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates the chromophore 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.[8]
Materials and Reagents:
-
Recombinant human this compound enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
-
Palmitoyl-L-carnitine (Substrate)
-
Coenzyme A (CoASH) (Substrate)
-
DTNB (Ellman’s Reagent)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well clear, flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in DMSO.
-
Prepare a 10 mM stock solution of Palmitoyl-L-carnitine in water.
-
Prepare a 10 mM stock solution of Coenzyme A in water.
-
Dilute recombinant this compound to a working concentration (e.g., 2X final concentration) in Assay Buffer. The optimal concentration should be determined empirically by titration to ensure the reaction rate is linear over the desired time course.
-
-
Assay Plate Setup:
-
Add 2 µL of test compound or DMSO (for positive and negative controls) to appropriate wells.
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of a solution containing Palmitoyl-L-carnitine, CoASH, and DTNB in Assay Buffer. Final concentrations should be at or near the Km for the substrates (e.g., 50 µM Palmitoyl-L-carnitine, 50 µM CoASH) and a sufficient concentration of DTNB (e.g., 0.2 mM).
-
-
Initiate Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the 2X this compound enzyme solution to all wells except the negative control (add 25 µL of Assay Buffer instead).
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 412 nm every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (mOD/min). The molar extinction coefficient for TNB is 14,150 M⁻¹cm⁻¹.[8]
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radiometric Assay for this compound Activity
This "isotope forward assay" is a highly sensitive endpoint assay that distinguishes this compound from CPT1 activity.[9]
Reaction Principle: Palmitoyl-CoA + [³H]-L-carnitine --(this compound)--> [³H]-Palmitoyl-L-carnitine + Coenzyme A The activity is measured by quantifying the amount of radiolabeled product formed.
Materials and Reagents:
-
Mitochondrial preparations or recombinant this compound
-
Assay Buffer: 70 mM KCl, 50 mM MOPS, pH 7.4
-
Palmitoyl-CoA (Substrate)
-
[³H]-L-carnitine (Radiolabeled Substrate)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Malonyl-CoA (CPT1 inhibitor)[4]
-
Stopping Solution: 1 M HCl
-
Extraction Solvent: n-butanol
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Enzyme Preparation:
-
Prepare isolated mitochondria from tissue or use recombinant this compound. Determine the total protein concentration.
-
-
Reaction Setup:
-
In microcentrifuge tubes, prepare a reaction mix containing Assay Buffer, BSA (e.g., 1 mg/mL), Palmitoyl-CoA (e.g., 100 µM), and [³H]-L-carnitine (e.g., 500 µM with specific activity).
-
To distinguish this compound activity, prepare parallel reactions containing a saturating concentration of Malonyl-CoA (e.g., 200 µM) to completely inhibit any contaminating CPT1 activity.[4]
-
Add the test compound or DMSO vehicle.
-
-
Initiate Reaction:
-
Pre-warm the tubes to 37°C.
-
Initiate the reaction by adding the enzyme preparation (e.g., 20-50 µg of mitochondrial protein).
-
-
Incubation:
-
Incubate at 37°C for a fixed time (e.g., 5-10 minutes), ensuring the reaction is within the linear range.
-
-
Stop and Extract:
-
Terminate the reaction by adding 100 µL of 1 M HCl.
-
Add 500 µL of n-butanol to extract the radiolabeled [³H]-Palmitoyl-L-carnitine product.
-
Vortex vigorously for 30 seconds and centrifuge at high speed for 5 minutes to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully transfer an aliquot (e.g., 200 µL) of the upper n-butanol phase to a scintillation vial.
-
Add 5 mL of scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the this compound activity (nmol/min/mg protein) based on the counts per minute (CPM) and the specific activity of the [³H]-L-carnitine. This compound activity is the rate measured in the presence of Malonyl-CoA.
-
Determine IC50 values for inhibitors as described in the spectrophotometric protocol.
-
Data Presentation and Interpretation
Quantitative data should be organized for clear comparison.
Table of Known CPT Inhibitors
| Inhibitor | Target(s) | Potency | Mode of Action |
| Malonyl-CoA | CPT1 | K(d) = 0.5 µM | Physiological inhibitor, selective for CPT1.[4] |
| L-Aminocarnitine | This compound > CPT1 | This compound: K(d) = 21.3 µM; K(i) = 3.5 µMCPT1: K(d) = 3.8 mM | Mixed inhibition with respect to carnitine.[4] |
| R-Aminocarnitine | This compound | - | Competitive inhibitor. |
| Detergents (e.g., BAM) | This compound | 90% inhibition at 1.3 mM | Can block substrate access to the active site. |
Table of this compound Kinetic Parameters
Determining the kinetic constants of the enzyme under specific assay conditions is crucial for designing inhibitor studies. This compound exhibits a compulsory-order mechanism where CoA must bind before palmitoylcarnitine.[1] Kinetic studies can be complex due to factors like substrate inhibition and detergent effects.[1]
| Substrate | Apparent K_m_ | Notes |
| Palmitoyl-L-carnitine | Should be determined empirically | Value is dependent on CoA concentration. |
| Coenzyme A (CoA) | Should be determined empirically | Reported to be very low.[1] |
Workflow and Logic for a Screening Campaign
A typical drug discovery campaign follows a logical progression from a broad primary screen to more detailed characterization of promising hits.
References
- 1. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 2. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F - PMC [pmc.ncbi.nlm.nih.gov]
Application of CPT2 as a Prognostic Biomarker in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carnitine Palmitoyltransferase 2 (CPT2) is a mitochondrial enzyme crucial for fatty acid oxidation (FAO), a key metabolic pathway. Emerging research has identified this compound as a significant prognostic biomarker in colorectal cancer (CRC). Evidence consistently indicates that the downregulation of this compound expression in CRC tissues is strongly associated with poor patient outcomes.[1][2] This correlation is linked to advanced tumor stages, increased metastasis, and reduced overall survival.[2][3]
Mechanistically, this compound appears to function as a tumor suppressor in colorectal cancer. Its overexpression has been shown to activate the p53 tumor suppressor pathway, a critical regulator of the cell cycle and apoptosis.[3][4] This activation leads to an increase in p53 phosphorylation and subsequent upregulation of its downstream targets like p21 and Bax, which in turn inhibit tumor proliferation and promote cancer cell death.[3] Conversely, the downregulation of this compound is associated with the promotion of cancer cell proliferation, migration, and invasion.[1][3] Furthermore, reduced this compound expression has been linked to the activation of the ROS/Wnt/β-catenin signaling pathway, which can enhance cancer stem cell properties and contribute to resistance to chemotherapeutic agents like oxaliplatin.[5]
Given its role in key oncogenic pathways and its correlation with clinical outcomes, this compound represents a promising therapeutic target and a valuable biomarker for patient stratification in colorectal cancer. Assays to determine this compound expression levels in tumor tissues could aid in identifying high-risk patients who may benefit from more aggressive treatment strategies. Furthermore, therapeutic approaches aimed at restoring or enhancing this compound function could offer novel avenues for colorectal cancer treatment.
Quantitative Data Summary
The following tables summarize the correlation between this compound expression and key clinicopathological features in colorectal cancer patients, based on data from The Cancer Genome Atlas (TCGA) cohorts.
Table 1: Correlation of this compound Expression with Clinicopathologic Features in 541 CRC Patients (TCGA)
| Characteristic | Low this compound Expression (n) | High this compound Expression (n) | P-Value |
| Gender | 0.246 | ||
| Male | 151 | 137 | |
| Female | 120 | 133 | |
| Age (years) | 0.376 | ||
| < 60 | 72 | 81 | |
| ≥ 60 | 199 | 189 | |
| Tumor Grade | 0.007 | ||
| G1-G2 | 223 | 247 | |
| G3-G4 | 48 | 23 |
Data adapted from a 2022 study on this compound as a prognostic biomarker in colorectal cancer.[4]
Note: A low p-value (<0.05) indicates a statistically significant association between low this compound expression and the corresponding clinicopathological feature. In this dataset, low this compound expression is significantly associated with a higher tumor grade.
Key Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways influenced by this compound in colorectal cancer and a typical experimental workflow for investigating its function.
Caption: this compound overexpression activates the p53 signaling pathway, leading to apoptosis.
Caption: this compound downregulation promotes stemness and drug resistance via ROS/Wnt/β-catenin.
References
- 1. This compound inhibition enhances selective autophagy and proliferation in colorectal cancer via GPAT4-dependent glycerophospholipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of this compound promotes proliferation and inhibits apoptosis through p53 pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound as a prognostic biomarker by integrating the metabolism-associated gene signature in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for Studying CPT2 Function in Experimental Models of Endotoxemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxemia, a condition characterized by the presence of endotoxins like lipopolysaccharide (LPS) in the bloodstream, triggers a potent inflammatory response that can lead to sepsis and organ dysfunction. Recent research has highlighted the critical role of metabolic reprogramming in immune cells and target organs during endotoxemia. Carnitine Palmitoyltransferase 2 (CPT2) is a key mitochondrial enzyme essential for the beta-oxidation of long-chain fatty acids, a vital energy source for many cell types. Understanding the function of this compound in the context of endotoxemia is crucial for elucidating disease pathogenesis and identifying novel therapeutic targets. These application notes provide detailed protocols for utilizing experimental models of endotoxemia to investigate the role of this compound, focusing on in vivo and in vitro approaches.
Data Presentation
Table 1: Effects of LPS-Induced Endotoxemia on this compound and Fatty Acid Oxidation (FAO) Related Gene Expression
| Tissue/Cell Type | Gene | Change in Expression | Fold Change (approx.) | Time Point | Reference |
| Heart (Mouse) | CPT1β | Decreased | 0.25 | 16h | [1] |
| Kidney (Mouse) | CPT1α | Decreased | 0.78 | 16h | [2] |
| Kidney (Mouse) | CPT1β | Decreased | 0.26 | 16h | [2] |
| Macrophages (Peritoneal, Mouse) | CPT1a | - | - | - | |
| Kupffer Cells (Mouse) | CPT1a | - | - | - | |
| Hepatocytes (HepG2) | PPARα | Increased | ~2.5 | 5 days (post-LPS) | [3] |
| Hepatocytes (HepG2) | SREBP-1c | Decreased | ~0.25 | 5 days (post-LPS) | [3] |
Note: Direct quantitative data for this compound expression in these specific models is limited in the reviewed literature; related genes in the FAO pathway are presented. Further research is encouraged to quantify this compound expression directly.
Table 2: Functional Consequences of Altered this compound Activity in Endotoxemia Models
| Model System | Parameter Measured | Effect of Endotoxemia/LPS | Effect of this compound Inhibition | Reference |
| Mouse Heart (in vivo) | Fatty Acid Oxidation | Decreased | Further Decreased | [2][4][5][6] |
| Mouse Heart (in vivo) | Cardiac Function | Decreased | Exacerbated Dysfunction | [2][4][5][6] |
| Mouse Heart (in vivo) | Inflammatory Gene Expression (e.g., IL-6, TNFα) | Increased | Further Increased | [2][4][5][6] |
| Mouse Kidney (in vivo) | Fatty Acid Oxidation | Decreased by 40% | - | [2] |
| Macrophages (Peritoneal, Mouse) | Inflammatory Cytokine Production (TNFα, IL-1β) | Increased | - | [7] |
Mandatory Visualizations
Caption: Workflow for in vivo and in vitro endotoxemia models to study this compound function.
Caption: Crosstalk between LPS-TLR4 signaling and fatty acid oxidation.
Experimental Protocols
Protocol 1: In Vivo LPS-Induced Endotoxemia in Mice
This protocol describes the induction of endotoxemia in mice to study the effects on this compound function in various tissues.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
8-12 week old C57BL/6 mice
-
Syringes and needles (27-30 gauge)
-
Animal scale
Procedure:
-
LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. Further dilute to the desired working concentration. A common dose to induce a robust inflammatory response is 5-10 mg/kg body weight.
-
Animal Handling: Acclimatize mice to the facility for at least one week prior to the experiment. Weigh each mouse immediately before injection to calculate the precise dose.
-
LPS Administration: Administer LPS via intraperitoneal (i.p.) injection. A typical injection volume is 100-200 µL. For control animals, inject an equivalent volume of sterile saline.
-
Monitoring: Monitor the mice for signs of endotoxemia, which may include lethargy, piloerection, and huddling. These signs typically appear within 2-4 hours post-injection.
-
Tissue and Cell Collection: At the desired time point (e.g., 4, 8, 16, or 24 hours post-injection), euthanize the mice according to approved institutional guidelines. Tissues (heart, liver, etc.) can be snap-frozen in liquid nitrogen for later analysis or used immediately for cell isolation. Blood can be collected via cardiac puncture.
Protocol 2: Isolation of Peritoneal Macrophages
This protocol details the isolation of macrophages from the peritoneal cavity of mice.
Materials:
-
Ice-cold Dulbecco's Phosphate-Buffered Saline (dPBS) without Ca2+/Mg2+
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Syringes (5-10 mL) and needles (20 and 27 gauge)
-
50 mL conical tubes
-
Cell strainer (70 µm)
-
Red Blood Cell (RBC) Lysis Buffer (optional)
-
Hemocytometer or automated cell counter
Procedure:
-
Euthanasia and Preparation: Euthanize the mouse. Secure the mouse on its back and spray the abdomen with 70% ethanol.
-
Peritoneal Lavage: Make a small midline incision in the abdominal skin and retract it to expose the peritoneal wall. Carefully inject 5-10 mL of ice-cold dPBS into the peritoneal cavity using a 20-gauge needle.
-
Cell Collection: Gently massage the abdomen for 30-60 seconds to dislodge cells. Withdraw the peritoneal fluid using the same syringe and needle, and transfer it to a 50 mL conical tube on ice.
-
Cell Pelleting: Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C. Discard the supernatant.
-
RBC Lysis (Optional): If the pellet is red, resuspend it in 1-2 mL of RBC Lysis Buffer and incubate for 1-2 minutes at room temperature. Quench the reaction by adding 10 mL of complete RPMI medium.
-
Washing and Plating: Resuspend the cell pellet in complete RPMI medium. Pass the suspension through a 70 µm cell strainer to obtain a single-cell suspension. Centrifuge again at 400 x g for 10 minutes at 4°C. Resuspend the final pellet in the desired volume of culture medium.
-
Adherence Purification: Plate the cells in tissue culture plates. Macrophages will adhere to the plastic within 2-4 hours. After incubation, wash the plates with warm PBS to remove non-adherent cells.
Protocol 3: Isolation of Kupffer Cells (Liver Macrophages)
This protocol describes the isolation of Kupffer cells from the mouse liver using a collagenase perfusion method.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
-
Collagenase IV solution (e.g., 0.5 mg/mL in HBSS)
-
Perfusion pump and tubing
-
Surgical instruments
-
Density gradient medium (e.g., Percoll or OptiPrep)
-
Cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Liver Perfusion: Anesthetize the mouse and cannulate the portal vein. Perfuse the liver with pre-warmed HBSS to flush out the blood, followed by perfusion with collagenase solution to digest the liver tissue.
-
Liver Dissociation: Once the liver is digested, carefully remove it and transfer it to a petri dish containing culture medium. Gently tease the liver apart to release the cells.
-
Cell Filtration and Washing: Filter the cell suspension through a 100 µm cell strainer. Wash the cells by centrifugation at 50 x g for 3 minutes at 4°C to pellet the hepatocytes. The supernatant contains the non-parenchymal cells, including Kupffer cells.
-
Kupffer Cell Enrichment: Pellet the non-parenchymal cells by centrifugation at 300 x g for 10 minutes. Resuspend the pellet and layer it onto a density gradient. Centrifuge according to the gradient medium manufacturer's instructions. Kupffer cells will be enriched in a specific layer.
-
Cell Collection and Plating: Carefully collect the Kupffer cell layer, wash with culture medium, and plate in culture dishes.
Protocol 4: Radiometric this compound Activity Assay
This protocol provides a method for measuring this compound activity in tissue homogenates or cell lysates.
Materials:
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 0.08% Triton X-100, 1.1 mM EDTA
-
Substrate Mix: 5 mM L-carnitine, 100 µM Palmitoyl-CoA, and [³H]-L-carnitine (to a final specific activity of ~5000 dpm/nmol)
-
Malonyl-CoA (for CPT1 inhibition)
-
Bovine Serum Albumin (BSA)
-
Perchloric acid (HClO₄), 1 M
-
Butanol
-
Scintillation cocktail
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice. Determine the protein concentration of the homogenate/lysate.
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of Assay Buffer. To measure this compound activity specifically, add malonyl-CoA to a final concentration of 10 µM to inhibit CPT1. Add 20 µL of the sample (containing 20-50 µg of protein).
-
Initiate Reaction: Start the reaction by adding 30 µL of the Substrate Mix. Incubate at 37°C for 5-15 minutes.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1 M HClO₄.
-
Extraction of Acylcarnitines: Add 500 µL of water-saturated butanol to each tube. Vortex vigorously for 30 seconds and centrifuge at 1000 x g for 5 minutes. The butanol phase contains the [³H]-palmitoylcarnitine.
-
Quantification: Transfer 200 µL of the butanol phase to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate this compound activity as nmol/min/mg protein based on the specific activity of the [³H]-L-carnitine.
Protocol 5: Seahorse XF Fatty Acid Oxidation Assay
This protocol outlines the measurement of fatty acid oxidation in real-time using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Base Medium supplemented with 0.5 mM glucose, 1 mM glutamine, and 0.5 mM L-carnitine
-
Palmitate-BSA conjugate or other long-chain fatty acid substrate
-
Etomoxir (CPT1 inhibitor, for control wells)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells (e.g., peritoneal macrophages) in a Seahorse XF microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF FAO Assay Medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Load the injection ports of the sensor cartridge with the desired compounds (e.g., Port A: Palmitate-BSA, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A). For control wells, Etomoxir can be added to the assay medium or injected.
-
Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time before and after the injection of each compound.
-
Data Analysis: Normalize the OCR data to cell number or protein content. The increase in OCR after the addition of palmitate is indicative of fatty acid oxidation. The responses to the mitochondrial stress test compounds provide further information on mitochondrial function.
References
- 1. Role of TLR4 in the induction of inflammatory changes in adipocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of this compound exacerbates cardiac dysfunction and inflammation in experimental endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity? [frontiersin.org]
- 4. Inhibition of this compound exacerbates cardiac dysfunction and inflammation in experimental endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. science.rsu.lv [science.rsu.lv]
- 7. Sulforaphane suppressed LPS-induced inflammation in mouse peritoneal macrophages through Nrf2 dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Stable Isotope Tracers to Track CPT2 Metabolic Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine Palmitoyltransferase II (CPT2) is a critical enzyme located on the inner mitochondrial membrane, essential for the metabolism of long-chain fatty acids.[1][2] It facilitates the conversion of long-chain acylcarnitines back to their acyl-CoA form within the mitochondrial matrix, a requisite step for their entry into the β-oxidation pathway to produce energy.[1][3] The CPT system, in conjunction with carnitine-acylcarnitine translocase, is the gateway for long-chain fatty acids to be utilized as a primary energy source, particularly for the heart and skeletal muscles, and during periods of fasting.[1][4]
Dysregulation of this compound activity is associated with several metabolic disorders, most notably this compound deficiency, which prevents the body from effectively using certain fats for energy.[3][5] Therefore, accurately measuring the metabolic flux through this compound is paramount for understanding disease pathophysiology, identifying therapeutic targets, and evaluating the efficacy of novel drugs.[6][7]
Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful and indispensable technique for quantitatively tracking metabolic pathways in dynamic biological systems.[8][9][10][11] By introducing a substrate labeled with a stable, non-radioactive isotope, such as ¹³C-labeled palmitate, researchers can trace the journey of these labeled atoms through the this compound-mediated fatty acid oxidation (FAO) pathway.[12][13][14] This allows for the precise quantification of metabolic rates, or fluxes, providing invaluable insights that static metabolite measurements cannot offer.[11][15]
These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments to measure this compound metabolic flux, complete with detailed protocols for both in vitro and in vivo models, data interpretation guidelines, and visualization of key pathways and workflows.
This compound in Mitochondrial Fatty Acid Oxidation
The diagram below illustrates the central role of this compound within the carnitine shuttle system, which transports long-chain fatty acids (LCFAs) from the cytoplasm into the mitochondrial matrix for β-oxidation.
Caption: The Carnitine Shuttle and the role of this compound in fatty acid import.
General Experimental Workflow
A typical stable isotope tracing experiment to measure this compound flux involves several key stages, from the introduction of a labeled substrate to the final data analysis. The workflow ensures that the incorporation of the isotope into downstream metabolites is accurately captured and quantified.
Caption: General workflow for stable isotope tracing experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro this compound Flux Analysis Using [U-¹³C]-Palmitate
This protocol describes the tracing of this compound metabolic flux in cultured mammalian cells using uniformly ¹³C-labeled palmitate.
Materials:
-
Adherent mammalian cells (e.g., HepG2, C2C12)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
[U-¹³C]-Palmitic acid (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
80:20 Methanol:Water extraction solvent (pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge and microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of ¹³C-Palmitate-BSA Conjugate (5 mM stock):
-
Prepare a 1% (w/v) fatty acid-free BSA solution in sterile water.
-
Dissolve [U-¹³C]-Palmitic acid in ethanol to make a 100 mM stock solution.
-
Warm the BSA solution to 37°C.[12]
-
Slowly add the ¹³C-palmitate stock solution to the warm BSA solution while stirring to achieve a final concentration of 5 mM ¹³C-palmitate.[12] A common molar ratio is 6:1 (palmitate:BSA).
-
Continue stirring at 37°C for 1 hour to ensure complete conjugation.
-
Sterile filter the solution and store at -20°C.
-
-
Cell Culture and Labeling:
-
Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
On the day of the experiment, remove the standard culture medium.
-
Wash cells once with warm PBS.
-
Add fresh culture medium containing the ¹³C-Palmitate-BSA conjugate (e.g., final concentration of 100 µM ¹³C-Palmitate).
-
Incubate for a defined period (e.g., a time course of 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and place the plate on dry ice to quench metabolism instantly.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80:20 Methanol:Water to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites) to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Use an appropriate chromatography method (e.g., HILIC for polar metabolites) to separate key intermediates such as ¹³C-palmitoyl-carnitine, and TCA cycle intermediates (citrate, malate, etc.).
-
Monitor the mass isotopologue distributions (MIDs) for each metabolite of interest to determine the extent of ¹³C incorporation.
-
Protocol 2: In Vivo this compound Flux Analysis in a Mouse Model
This protocol outlines a method for tracing this compound flux in mice following intravenous administration of a ¹³C-palmitate tracer.
Materials:
-
C57BL/6N mice (or other appropriate strain)
-
[U-¹³C]-Palmitate tracer solution (prepared as a BSA conjugate, see Protocol 1)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Bead beater or tissue homogenizer
-
Extraction solvents (e.g., Chloroform:Methanol)[15]
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Tracer Administration:
-
Sample Collection:
-
At a defined time point after injection (e.g., 10 minutes), collect blood via cardiac puncture into an EDTA-coated tube.[12][14]
-
Immediately centrifuge the blood to separate plasma and freeze at -80°C.
-
Perfuse the mouse with ice-cold PBS to remove remaining blood from tissues.
-
Rapidly dissect tissues of interest (e.g., liver, skeletal muscle, heart) and immediately freeze-clamp them in liquid nitrogen.[14][16]
-
Store all samples at -80°C until extraction.
-
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue (~20-50 mg).
-
Homogenize the tissue in an ice-cold solvent mixture (e.g., Chloroform:Methanol 2:1) using a bead beater.[15]
-
Add water to induce phase separation.[15]
-
Centrifuge to separate the polar (upper aqueous phase) and non-polar (lower organic phase) layers.
-
Collect the appropriate fractions for analysis of acylcarnitines (polar) and complex lipids (non-polar).
-
Dry the extracts under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze plasma and tissue extracts to measure the abundance and ¹³C-enrichment of palmitoyl-carnitine, TCA cycle intermediates, and other downstream metabolites.
-
Data Presentation and Analysis
Clear presentation of quantitative data is crucial for interpreting the results of a stable isotope tracing experiment.
Data Analysis Workflow
The process of converting raw mass spectrometry data into meaningful metabolic flux information involves several computational steps.
Caption: Workflow for analyzing stable isotope tracing data.
Quantitative Data Tables
Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites in C2C12 Myotubes after 4h Labeling with [U-¹³C]-Palmitate
| Metabolite | M+0 (%) | M+2 (%) | M+4 (%) | M+16 (%) |
| Citrate | 75.2 ± 3.1 | 18.5 ± 2.5 | 3.1 ± 0.8 | - |
| Malate | 80.1 ± 4.0 | 15.3 ± 2.9 | 2.5 ± 0.6 | - |
| Palmitoyl-carnitine | 45.6 ± 5.5 | - | - | 54.4 ± 5.5 |
| Data are representative and shown as mean ± SD (n=3). M+n indicates the isotopologue with 'n' ¹³C atoms. |
Table 2: In Vivo Incorporation of ¹³C-Palmitate into Acylcarnitines (10 min post-injection) [14]
| Tissue | Free ¹³C-Palmitate (nmol/g) | ¹³C-Palmitoyl-carnitine (nmol/g) |
| Plasma | 2.5 ± 0.5 (µmol/L) | 0.82 ± 0.18 (nmol/L) |
| Liver | 39.0 ± 12.0 | 0.002 ± 0.001 |
| Muscle (Gastrocnemius) | 14.0 ± 4.0 | 0.95 ± 0.47 |
| Data adapted from published studies and shown as mean ± SD.[14] |
Table 3: Relative this compound Enzyme Activity in Lymphocytes [17]
| Genotype / Condition | Relative this compound Activity (% of Control) |
| Healthy Control | 100 |
| This compound Heterozygous Carrier | 58.5 ± 16.5 |
| This compound Deficient Patient | 19.2 ± 3.7 |
| Data adapted from a study on this compound deficiency and shown as mean ± SD.[17] |
Key Calculations
-
Isotopic Enrichment (%): This measures the percentage of a metabolite pool that has been labeled with the stable isotope.
-
Enrichment (%) = (Sum of labeled isotopologue intensities / Sum of all isotopologue intensities) * 100
-
-
Fractional Contribution: This determines the fraction of a product metabolite that is derived from the labeled precursor. This often requires more complex modeling, especially in pathways with multiple inputs.
-
Metabolic Flux Rate: The absolute rate of a reaction (e.g., in µmol/g/hr) is calculated using metabolic flux analysis (MFA) software. This involves creating a metabolic model and using the measured MIDs to solve for the unknown flux values. A simplified calculation for the rate of appearance (Ra) of a substrate can be performed under steady-state conditions during continuous infusion.[13]
-
Ra (µmol/kg/min) = [(Ei / Ep) - 1] * I
-
Where Ei is the enrichment of the infusate, Ep is the enrichment of the substrate in plasma, and I is the infusion rate.[13]
-
-
References
- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 3. informnetwork.org [informnetwork.org]
- 4. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Abbreviated Half-Lives and Impaired Fuel Utilization in Carnitine Palmitoyltransferase II Variant Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. metsol.com [metsol.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Stable Isotopes for Tracing Cardiac Metabolism in Diseases [frontiersin.org]
- 17. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CPT2 Activity in Enzymatic Assays
Welcome to the technical support center for Carnitine Palmitoyltransferase 2 (CPT2) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to the measurement of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to measure this compound activity?
A1: this compound activity is typically measured using one of the following methods:
-
Spectrophotometric Assay: This method often uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction catalyzed by this compound produces Coenzyme A (CoA-SH), which reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[1][2]
-
Radioisotope Forward Assay: This assay measures the incorporation of a radiolabeled substrate, such as [³H]L-carnitine, into palmitoylcarnitine. It is a highly sensitive method for determining enzyme activity.
-
Tandem Mass Spectrometry (MS/MS): This is a highly specific and sensitive method that measures the formation of the product, palmitoylcarnitine, directly. This technique is particularly useful for diagnostic purposes in patient samples like lymphocytes, avoiding the need for more invasive biopsies.[3]
Q2: My this compound activity is lower than expected. What are the potential causes?
A2: Low this compound activity can stem from several factors:
-
Enzyme Instability: this compound, particularly certain mutant forms like S113L, can be thermolabile, meaning it loses activity at elevated temperatures (e.g., 40-45°C).[4][5] Ensure proper temperature control during the assay.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of substrates (palmitoyl-CoA or L-carnitine) can limit the reaction rate. It is crucial to perform substrate titration experiments to determine the optimal concentrations for your specific experimental conditions.
-
Presence of Inhibitors: Several substances can inhibit this compound activity. These include malonyl-CoA (though it's a more potent inhibitor of CPT1), high concentrations of the product palmitoylcarnitine (product inhibition), and detergents like Triton X-100.[6] Some assay components or contaminants in your sample may also have inhibitory effects.
-
Incorrect Buffer Conditions: The pH and composition of the assay buffer are critical for optimal enzyme activity. Deviations from the optimal pH can significantly reduce activity.
-
Improper Sample Preparation or Storage: this compound is a mitochondrial enzyme. Inadequate lysis of mitochondria will result in an underestimation of this compound activity. Repeated freeze-thaw cycles of samples can also lead to a loss of enzyme activity.
-
Genetic Mutations: Samples from individuals with this compound deficiency will inherently have lower enzyme activity due to mutations in the this compound gene.[7]
Q3: I am observing high background signal in my spectrophotometric (DTNB-based) assay. What can I do?
A3: High background in a DTNB-based assay can be caused by several factors:
-
Spontaneous Substrate Hydrolysis: The substrate, such as acetyl-CoA in a coupled assay, can hydrolyze spontaneously, releasing CoA-SH and reacting with DTNB. This is often exacerbated at higher pH.
-
Reducing Agents in the Sample: The presence of reducing agents other than CoA-SH in your sample can react with DTNB, leading to a false-positive signal.
-
Degraded DTNB Reagent: DTNB solutions can degrade over time, especially when exposed to light. It is recommended to prepare fresh DTNB solutions for each experiment.[8]
-
Contamination: Contamination of your reagents or labware with thiol-containing compounds can lead to high background.
To troubleshoot, run a blank control containing all reagents except the enzyme to measure the rate of non-enzymatic reaction. You can also run a control with the enzyme and DTNB but without the substrate to check for reactive thiols in your enzyme preparation.[8]
Q4: The enzyme kinetics of my this compound assay are non-linear. What could be the reason?
A4: Non-linear kinetics in an enzyme assay can be due to several reasons:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate over time.
-
Product Inhibition: As the reaction proceeds, the accumulation of the product (palmitoylcarnitine or CoA-SH) can inhibit the enzyme's activity.
-
Enzyme Instability: The enzyme may be losing activity during the course of the assay due to suboptimal conditions (e.g., temperature, pH).
-
High Enzyme Concentration: Too much enzyme can lead to a very rapid initial reaction that is difficult to measure accurately and quickly deviates from linearity.
To address this, try reducing the enzyme concentration, shortening the assay time, or ensuring your measurements are taken during the initial linear phase of the reaction.
Q5: What are appropriate positive and negative controls for a this compound assay?
A5:
-
Positive Control: A sample known to have robust this compound activity, such as a lysate from a healthy control cell line or tissue, or a purified recombinant this compound enzyme. This control validates that the assay reagents and conditions are suitable for detecting this compound activity.
-
Negative Control: A sample with no this compound activity. This can be prepared by using a lysate from a this compound knockout cell line or by heat-inactivating a portion of your positive control sample (e.g., by boiling for 5-10 minutes).[9][10] This helps to determine the background signal in your assay.
Troubleshooting Guides
Low or No this compound Activity
| Observation | Possible Cause | Suggested Solution |
| Low activity in all samples, including positive control | Reagent issue (degraded substrate, incorrect buffer pH, inactive enzyme) | Prepare fresh reagents, verify pH of buffers, and use a new aliquot of enzyme. |
| Incorrect assay conditions (temperature, incubation time) | Optimize assay temperature and ensure incubation time is within the linear range. | |
| Instrument malfunction | Check spectrophotometer or scintillation counter settings and performance. | |
| Low activity in specific samples only | Low this compound expression in the sample | Use a higher concentration of the sample lysate or consider a more sensitive assay method. |
| Presence of inhibitors in the sample | Dilute the sample to reduce inhibitor concentration or use a sample preparation method to remove inhibitors. | |
| Enzyme instability due to sample-specific factors | Ensure samples are processed quickly and kept on ice. | |
| No activity detected | Complete absence of this compound in the sample | Confirm with an alternative method like Western blot to check for protein presence. |
| Assay conditions are completely inhibitory | Re-evaluate the entire protocol, including reagent concentrations and buffer composition. |
High Background Signal
| Observation | Possible Cause | Suggested Solution |
| High signal in "no enzyme" control | Spontaneous substrate hydrolysis | Optimize buffer pH (usually around 7.4-8.0). Prepare substrate fresh. |
| Contaminated reagents | Use fresh, high-purity reagents and deionized water. | |
| High signal in "no substrate" control | Presence of reducing agents in the enzyme preparation | Perform a buffer exchange or dialysis of the enzyme sample. |
| Signal increases over time in the absence of enzyme | DTNB degradation | Prepare fresh DTNB solution and protect it from light. |
Quantitative Data Summary
Table 1: this compound Activity in Different Human Tissues
| Tissue | Reported Activity Range | Reference |
| Skeletal Muscle | ~38% of total CPT activity | [11] |
| Lymphocytes (Healthy Controls) | Varies by assay; used as a less invasive diagnostic sample | [3] |
| Lymphocytes (this compound Deficient Patients) | <10% to 75% of healthy control activity, depending on the mutation's severity | [3][7] |
Table 2: Kinetic Parameters of Wild-Type and Mutant this compound
| Enzyme Variant | Substrate | Km | Vmax | Reference |
| Wild-Type (His6-N-hthis compound) | L-carnitine | Increased in some mutant forms | Generally similar to wild-type for S113L mutant | [4] |
| S113L Mutant | L-carnitine | - | Similar to wild-type | [4] |
| Other Variants (e.g., V368I) | L-carnitine | Increased | Decreased | [4] |
Table 3: Common Inhibitors of this compound Activity
| Inhibitor | Type of Inhibition | Potency | Reference |
| Malonyl-CoA | More potent for CPT1, but can inhibit this compound at higher concentrations | - | [11] |
| Palmitoylcarnitine | Product Inhibition | - | [12] |
| l-Aminocarnitine | Competitive with respect to carnitine | Ki = 3.5 µM | [11] |
| Triton X-100 | Non-ionic detergent | Can cause abnormal inhibition | [6] |
Experimental Protocols
Spectrophotometric Assay for this compound Activity (using DTNB)
This protocol is a general guideline and may require optimization for specific samples and experimental conditions.
Materials:
-
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA
-
DTNB Solution: 2 mM DTNB in Assay Buffer
-
Palmitoyl-CoA Solution: 1.5 mM in water
-
L-carnitine Solution: 100 mM in water
-
Sample: Cell or tissue homogenate containing mitochondria
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
-
175 µL Assay Buffer
-
10 µL DTNB Solution
-
10 µL Palmitoyl-CoA Solution
-
-
Sample Addition: Add 10 µL of your sample (e.g., mitochondrial suspension or cell lysate) to the wells of the microplate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of L-carnitine Solution to each well.
-
Measurement: Immediately start measuring the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Calculation: Determine the rate of change in absorbance (ΔAbs/min). Use the molar extinction coefficient of the TNB product (14,150 M-1cm-1) to calculate the enzyme activity (e.g., in nmol/min/mg protein).
Visualizations
Caption: Carnitine shuttle pathway for fatty acid transport into the mitochondria.
Caption: Workflow for a typical this compound spectrophotometric assay.
Caption: A decision tree for troubleshooting low this compound enzyme activity.
References
- 1. interchim.fr [interchim.fr]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stabilization of the thermolabile variant S113L of carnitine palmitoyltransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CPT2 western blot signal-to-noise ratio
This guide provides troubleshooting and optimization strategies to help researchers, scientists, and drug development professionals achieve a high signal-to-noise ratio in their CPT2 Western blot experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound Western blotting in a question-and-answer format.
Issue 1: Weak or No this compound Signal
-
Question: I am not detecting any band, or the band for this compound (predicted molecular weight: ~74 kDa) is very faint. What should I do?
-
Answer: A weak or absent signal can stem from multiple factors, from protein concentration to antibody issues. Follow these steps to diagnose and solve the problem:
-
Confirm Protein Expression and Loading:
-
Positive Control: Ensure you have loaded a positive control lysate known to express this compound. Tissues like the liver, heart, and skeletal muscle, or cell lines such as HeLa and NIH/3T3, generally have detectable levels of this compound.[1][2][3]
-
Protein Concentration: The abundance of this compound can vary. Load at least 20-30 µg of total protein per lane.[4] For tissues with low this compound expression, you may need to load more.[5]
-
Sample Preparation: this compound is a mitochondrial inner membrane protein.[6][7] Ensure your lysis buffer is sufficient to extract mitochondrial proteins. Consider using a RIPA buffer or a buffer containing detergents like Triton X-100 or CHAPS. Always include protease inhibitors in your lysis buffer.
-
-
Optimize Antibody Concentrations & Incubation:
-
Primary Antibody: The optimal antibody concentration is critical. If the signal is weak, try increasing the concentration or extending the incubation time.[8] Incubating the membrane with the primary antibody overnight at 4°C often enhances the signal.[9]
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody's host species and is not expired. An insufficient concentration of the secondary antibody can also lead to a weak signal.[10]
-
-
Verify Transfer Efficiency:
-
After transferring the proteins from the gel to the membrane, use a reversible stain like Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across the membrane.[11]
-
For a protein of ~74 kDa like this compound, ensure your transfer conditions (voltage, time) are adequate. Larger proteins may require longer transfer times or lower methanol concentrations in the transfer buffer.[10]
-
-
Check Detection Reagents:
-
Issue 2: High Background on the Blot
-
Question: My blot has a high background, which makes it difficult to see a specific this compound band. How can I reduce the background?
-
Answer: High background can obscure your protein of interest and is often caused by insufficient blocking, improper antibody concentrations, or inadequate washing.
-
Optimize Blocking:
-
Blocking Agent: The choice of blocking buffer is crucial. Commonly used blockers are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween-20).[9]
-
Blocking Time: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[8][12] Ensure the membrane is always fully submerged and agitated during blocking.[8]
-
-
Adjust Antibody Dilutions:
-
Primary & Secondary Antibodies: Excessively high concentrations of either the primary or secondary antibody are a common cause of high background.[9] Titrate your antibodies to find the optimal dilution that provides a strong signal without increasing the background. Refer to the manufacturer's datasheet for recommended starting dilutions.
-
-
Improve Washing Steps:
-
Washing Buffer: Use a wash buffer containing a detergent, typically TBST with 0.1% Tween-20.[9]
-
Washing Duration & Volume: Increase the number and duration of your wash steps after both primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with a sufficient volume of buffer to fully cover the membrane.[9][10]
-
-
Membrane Handling:
-
Issue 3: Non-Specific Bands are Present
-
Question: I see multiple bands on my blot in addition to the expected this compound band. How can I get a cleaner blot?
-
Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or post-translational modifications.
-
Check Antibody Specificity:
-
Review the antibody datasheet to see if it has been validated for your application and sample species. Some antibodies may cross-react with other proteins.[1] A good this compound antibody should not cross-react with CPT1A, CPT1B, or CPT1C.[1]
-
Run a negative control, such as a lysate from a this compound knockout/knockdown cell line, to confirm the specificity of the primary antibody.[13]
-
-
Improve Sample Preparation:
-
Work quickly and on ice during sample preparation to minimize protein degradation by proteases. Always use a fresh protease inhibitor cocktail in your lysis buffer. Degraded protein fragments can lead to lower molecular weight bands.
-
-
Optimize Experimental Conditions:
-
Reduce Antibody Concentration: High concentrations of the primary antibody can lead to off-target binding. Try reducing the concentration.[8]
-
Increase Washing Stringency: Increase the salt concentration or the percentage of Tween-20 in your wash buffer to disrupt weaker, non-specific antibody binding.[14]
-
Increase Blocking Efficiency: Ensure your blocking step is sufficient, as described in the "High Background" section.[9]
-
-
Quantitative Data Summary
The following tables provide recommended starting ranges for key experimental parameters. These should be optimized for your specific antibody and experimental system.
Table 1: Recommended Antibody Dilutions & Incubation Times
| Parameter | Primary Antibody (Polyclonal) | Primary Antibody (Monoclonal) | Secondary Antibody (HRP-conjugated) |
| Dilution Range | 1:500 - 1:2000[2] | 1:1000 - 1:10000[15] | 1:2000 - 1:10000[2][16] |
| Incubation Time | 1 hr at RT or Overnight at 4°C | 1 hr at RT or Overnight at 4°C | 1 hr at Room Temperature |
| Diluent Buffer | 5% BSA or 5% non-fat milk in TBST | 5% BSA or 5% non-fat milk in TBST | 5% non-fat milk in TBST |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Weak / No Signal | Insufficient protein loaded | Increase protein load to 30-50 µg.[4][5] Use a positive control. |
| Low antibody concentration | Increase primary antibody concentration or incubate overnight at 4°C.[8] | |
| Inefficient protein transfer | Confirm transfer with Ponceau S stain. Optimize transfer time/voltage.[11] | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours at RT or use 5% BSA.[12] |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration.[9] | |
| Inadequate washing | Increase number and duration of washes with 0.1% TBST.[9] | |
| Non-specific Bands | Primary antibody cross-reactivity | Check antibody datasheet. Use a more specific antibody or knockout lysate.[13] |
| Protein degradation | Add fresh protease inhibitors to lysis buffer; keep samples on ice. | |
| High antibody concentration | Reduce primary antibody concentration.[8] |
Visual Guides and Workflows
This compound's Role in Fatty Acid Oxidation
The following diagram illustrates the carnitine shuttle, where this compound plays a crucial role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[6][7][17]
Caption: Role of this compound in the mitochondrial carnitine shuttle.
General Western Blot Workflow
This workflow provides a high-level overview of the key steps in a Western blot experiment.
Caption: Standard experimental workflow for Western blotting.
Troubleshooting Decision Tree
Use this logical diagram to help diagnose the cause of suboptimal Western blot results.
Caption: A decision tree for troubleshooting common Western blot issues.
Experimental Protocols
Detailed Western Blot Protocol for this compound Detection
-
Sample Preparation (Lysis):
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse cells/tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a 0.45 µm PVDF or nitrocellulose membrane.
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the system's recommendations.
-
(Optional) After transfer, stain the membrane with Ponceau S for 5 minutes to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CPT2 antibody diluted in blocking buffer (refer to Table 1 for starting dilutions). This is typically done overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to achieve a strong signal without saturating the bands.
-
FAQs
-
Q1: What is the expected molecular weight of this compound?
-
A1: The predicted molecular weight of human this compound is approximately 74 kDa.[18] However, the apparent weight on an SDS-PAGE gel can vary slightly.
-
-
Q2: Which tissues or cell lines are good positive controls for this compound?
-
Q3: My this compound antibody is not working. What should I check first?
-
A3: First, confirm that the antibody is validated for Western blotting and is reactive with the species of your sample. Check the expiration date and storage conditions.[8] Then, run a known positive control to verify that your technique and other reagents are working correctly.
-
-
Q4: Can I use non-fat dry milk for blocking when detecting a phosphoprotein?
-
A4: While this compound is not primarily studied for its phosphorylation, it is a general best practice to avoid using milk as a blocking agent for phosphoproteins. Milk contains casein, a phosphoprotein that can cause high background. BSA is the recommended alternative in these cases.
-
-
Q5: Why do I see a band that is much larger or smaller than 74 kDa?
-
A5: Bands of unexpected sizes could be due to several factors: post-translational modifications (like glycosylation), protein dimerization, alternative splicing isoforms, or cleavage of the protein.[10][12] Always check the antibody datasheet and relevant literature for information on known isoforms or modifications of this compound.
-
References
- 1. This compound (E7D4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. novusbio.com [novusbio.com]
- 3. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 5. biocompare.com [biocompare.com]
- 6. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. biossusa.com [biossusa.com]
- 10. images.novusbio.com [images.novusbio.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Anti-CPT2 antibody - C-terminal [EPR13626] (ab181114) | Abcam [abcam.com]
- 14. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 15. This compound antibody (85013-4-PBS) | Proteintech [ptglab.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 18. nsjbio.com [nsjbio.com]
- 19. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: CPT2 Immunofluorescence Staining
Welcome to the technical support center for Carnitine Palmitoyltransferase II (CPT2) immunofluorescence staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure successful and reproducible this compound staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
A1: this compound is primarily localized to the inner mitochondrial membrane.[1][2] Therefore, a successful immunofluorescence staining should reveal a distinct mitochondrial pattern, often appearing as filamentous or granular structures within the cytoplasm. The Human Protein Atlas also notes localization to the nucleoplasm and nucleoli in some cell lines.[1]
Q2: My this compound staining is weak or absent. What are the possible causes?
A2: Weak or no this compound signal can stem from several factors, including suboptimal antibody concentration, inappropriate fixation and permeabilization, or low protein expression in your specific cell or tissue type. It is also crucial to ensure your imaging settings, such as exposure time, are appropriate.[3][4][5]
Q3: I am observing high background staining in my this compound immunofluorescence. How can I reduce it?
A3: High background can be caused by several factors, including excessive antibody concentration, insufficient blocking, or inadequate washing steps.[4][5] Autofluorescence of the tissue or cells can also contribute to high background.[4] Trying a different blocking agent or optimizing the antibody dilutions are good starting points for troubleshooting.
Q4: Does the anti-CPT2 antibody cross-react with CPT1?
A4: This is a critical consideration. Some commercially available this compound antibodies have been validated to not cross-react with CPT1A, CPT1B, or CPT1C.[1] It is essential to check the datasheet of your specific antibody for information on cross-reactivity. If this information is not available, it is advisable to run controls with cells or tissues known to express CPT1 but not this compound, if possible.
Q5: Which fixation method is best for this compound immunofluorescence?
A5: The choice of fixative can significantly impact the quality of your staining. Formaldehyde (a cross-linking fixative) is generally a good starting point as it preserves cellular morphology well. However, for some epitopes, methanol (a precipitating fixative) may yield better results.[6] It is recommended to test both methods to determine the optimal condition for your specific antibody and sample.
Troubleshooting Guide
This guide addresses common pitfalls in a question-and-answer format, providing specific solutions for this compound immunofluorescence staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Antibody Concentration | Increase the primary antibody concentration incrementally (e.g., 1:100, 1:200, 1:500). |
| Suboptimal Fixation | Test different fixation methods. If using formaldehyde, try a 10-minute incubation with 4% paraformaldehyde. If the signal is still weak, try ice-cold methanol for 10 minutes. | |
| Inadequate Permeabilization | For mitochondrial targets like this compound, ensure proper permeabilization. With formaldehyde fixation, use 0.1-0.25% Triton X-100 for 10-15 minutes. Methanol fixation also permeabilizes the cells. | |
| Low this compound Expression | Confirm this compound expression in your cell line or tissue using Western blotting or qPCR. | |
| Incorrect Secondary Antibody | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is rabbit anti-CPT2, use an anti-rabbit secondary). | |
| High Background | High Antibody Concentration | Decrease the primary and/or secondary antibody concentration. |
| Insufficient Blocking | Increase the blocking time to 1 hour at room temperature. Use 5% normal serum from the same species as the secondary antibody in your blocking buffer. | |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T). | |
| Autofluorescence | Examine an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or employing autofluorescence quenching reagents. | |
| Non-specific Staining | Antibody Cross-reactivity | Check the antibody datasheet for cross-reactivity information. If possible, use a negative control (e.g., cells with this compound knocked down) to confirm specificity. |
| Aggregated Antibodies | Centrifuge the antibody vial briefly before use to pellet any aggregates. | |
| Poor Morphology | Harsh Permeabilization | If using Triton X-100, consider reducing the concentration or incubation time. Alternatively, try a milder detergent like digitonin or saponin. |
| Over-fixation | Reduce the fixation time. Over-fixation with formaldehyde can mask epitopes. |
Experimental Protocols
Standard this compound Immunofluorescence Protocol
This protocol provides a general guideline. Optimization of incubation times and concentrations may be necessary for your specific experimental conditions.
1. Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
2. Fixation (Choose one):
-
Paraformaldehyde (PFA) Fixation:
-
Aspirate the culture medium and wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
3. Permeabilization (for PFA fixation only):
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
Incubate the cells with blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS) for 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Dilute the primary anti-CPT2 antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBS-T) for 5 minutes each.
7. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
8. Final Washes and Counterstaining:
-
Wash the cells three times with PBS-T for 5 minutes each.
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
9. Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
10. Imaging:
- Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Signaling Pathway and Experimental Workflow Diagrams
SIRT3-Mediated Regulation of this compound Activity
The following diagram illustrates the post-translational regulation of this compound by SIRT3, a mitochondrial deacetylase. This pathway highlights a potential mechanism influencing this compound function that could be investigated using immunofluorescence.
References
- 1. This compound (E7D4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound antibody (26555-1-AP) | Proteintech [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibodies.cancer.gov [antibodies.cancer.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
How to resolve inconsistent CPT2 knockdown efficiency
Welcome to the technical support center for CPT2 (Carnitine Palmitoyltransferase II) knockdown experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to inconsistent this compound knockdown efficiency.
Troubleshooting Guide: Resolving Inconsistent this compound Knockdown Efficiency
Inconsistent knockdown of this compound can arise from various factors, from experimental design to technical execution. This guide provides a systematic approach to identify and resolve common issues.
Logical Workflow for Troubleshooting
The following diagram illustrates a step-by-step process for troubleshooting inconsistent this compound knockdown.
Frequently Asked Questions (FAQs)
Q1: My qPCR results show good this compound mRNA knockdown, but I don't see a corresponding decrease in protein levels. Why?
A1: This is a common issue that can be attributed to several factors:
-
Antibody Issues: The antibody used for Western blotting may be of poor quality or not specific to this compound. Ensure your antibody is validated for the application.
-
Compensatory Mechanisms: The cell may have mechanisms to compensate for the reduced mRNA levels, such as increased translation efficiency.
Q2: I'm observing high cell death after transfection. What could be the cause?
A2: High cytotoxicity can be due to:
-
High siRNA/shRNA Concentration: Excessive amounts of siRNA or shRNA can be toxic to cells. It is advisable to test a range of concentrations to find the optimal balance between knockdown and cell viability.[3]
-
Transfection Reagent Toxicity: The transfection reagent itself can be toxic, especially at high concentrations. Optimize the amount of reagent used.
-
Mycoplasma Contamination: This can make cells more sensitive to transfection reagents.
Q3: My knockdown efficiency is variable between experiments. How can I improve reproducibility?
A3: To improve reproducibility, it is crucial to maintain consistency in your experimental parameters:
-
Reagent Preparation: Prepare master mixes for your transfection complexes to minimize pipetting errors, especially in multiwell plate formats.[5]
-
RNase-Free Environment: Work in an RNase-free environment to prevent siRNA/shRNA degradation.[2]
-
Incubation Times: Keep incubation times for transfection and post-transfection analysis consistent.
Q4: Should I use siRNA or shRNA for my this compound knockdown experiment?
A4: The choice between siRNA and shRNA depends on your experimental goals:
-
siRNA: Best for transient knockdown. The effect is temporary as the siRNA is diluted with cell division.
-
shRNA: Ideal for stable, long-term knockdown. shRNA can be delivered via viral vectors (e.g., lentivirus) and integrated into the host genome, allowing for the creation of stable cell lines.
Q5: How many different siRNA or shRNA sequences should I test for this compound?
A5: It is highly recommended to test at least two to three different siRNA or shRNA sequences targeting different regions of the this compound mRNA. This helps to:
-
Confirm Specificity: If multiple sequences produce the same phenotype, it is more likely that the effect is due to this compound knockdown and not an off-target effect.
-
Identify the Most Potent Sequence: Knockdown efficiency can vary significantly between different sequences.
Quantitative Data Summary
The following tables provide a summary of typical starting conditions and expected outcomes for this compound knockdown experiments.
Table 1: Recommended Starting Concentrations for siRNA Transfection
| Cell Culture Format | siRNA Concentration (Final) |
| 96-well plate | 5-20 nM |
| 24-well plate | 10-30 nM |
| 6-well plate | 10-50 nM |
Note: The optimal concentration will depend on the cell type and transfection reagent used. A titration is always recommended.
Table 2: Expected this compound Knockdown Efficiency
| Method | Target Level | Time Point | Expected Efficiency |
| siRNA | mRNA (qPCR) | 24-48 hours | 70-95% |
| siRNA | Protein (Western Blot) | 48-96 hours | 50-90% |
| shRNA (Lentiviral) | mRNA (qPCR) | >72 hours | 80-99% |
| shRNA (Lentiviral) | Protein (Western Blot) | >96 hours | 70-99% |
Note: These are general estimates. Actual efficiency can vary based on cell line, specific siRNA/shRNA sequence, and delivery method.
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol is a general guideline for the transient knockdown of this compound using siRNA in a 6-well plate format.
Materials:
-
This compound-targeting siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Cells in logarithmic growth phase
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 70-80% confluent at the time of transfection.
-
siRNA Preparation:
-
In tube A, dilute 50 pmol of this compound siRNA (or control siRNA) in 250 µL of Opti-MEM. Mix gently.
-
-
Transfection Reagent Preparation:
-
In tube B, dilute 5-10 µL of transfection reagent in 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the contents of tube A and tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 500 µL of siRNA-transfection reagent complex dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-96 hours before analysis.
-
Protocol 2: Lentiviral shRNA Transduction for Stable this compound Knockdown
This protocol outlines the steps for creating stable this compound knockdown cell lines using lentiviral particles.
Materials:
-
Lentiviral particles containing this compound-targeting shRNA and control shRNA
-
Target cells
-
Polybrene
-
Complete cell culture medium
-
Puromycin (or other selection antibiotic)
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate the day before transduction to be 50-70% confluent on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the medium from the cells and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the lentiviral particles at the desired multiplicity of infection (MOI).
-
Incubate for 12-24 hours.
-
-
Medium Change:
-
After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection:
-
48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium.
-
Replace the selective medium every 2-3 days until non-transduced control cells are all killed.
-
-
Expansion:
-
Expand the surviving cells to establish a stable this compound knockdown cell line.
-
Protocol 3: Validation of this compound Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
This compound-specific primers and a housekeeping gene primer (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Harvest cells 24-48 hours post-transfection/transduction.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for this compound and the housekeeping gene.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[6]
-
Protocol 4: Validation of this compound Knockdown by Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-CPT2 and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest cells 48-96 hours post-transfection/transduction.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify band intensity and normalize this compound protein levels to the loading control. Compare the levels in knockdown samples to the control samples.
-
References
- 1. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound antibody (26555-1-AP) | Proteintech [ptglab.com]
- 8. This compound Polyclonal Antibody (PA5-12217) [thermofisher.com]
- 9. This compound (E7D4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. This compound antibody (85013-4-PBS) | Proteintech [ptglab.com]
Issues with CPT2 recombinant protein expression and purification
Welcome to the technical support center for Carnitine Palmitoyltransferase II (CPT2) recombinant protein expression and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common problems with this compound expression and purification.
Expression Issues
Q1: My recombinant this compound is expressing at very low levels in E. coli. What can I do to improve the yield?
A1: Low expression of this compound in E. coli is a common issue. Here are several strategies to enhance your protein yield:
-
Codon Optimization: The codon usage of the human this compound gene may not be optimal for efficient translation in E. coli. Synthesizing a gene with codons optimized for your bacterial strain can significantly increase expression levels.
-
Promoter and Vector Choice: Ensure you are using a strong, tightly regulated promoter, such as T7, to drive expression. Leaky expression from weaker promoters can be toxic to the cells and lead to lower final yields.
-
Host Strain Selection: Utilize an expression-optimized E. coli strain like BL21(DE3). If your this compound sequence contains rare codons, consider using a strain like Rosetta™(DE3), which supplies tRNAs for rare codons.
-
Culture Conditions: Optimize induction parameters. This includes testing a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and varying the induction temperature (e.g., 18°C, 25°C, 37°C) and duration. Lower temperatures often improve protein folding and solubility, which can lead to higher yields of active protein.
Q2: My this compound protein is expressed, but it's completely insoluble and forms inclusion bodies in E. coli. How can I obtain soluble protein?
A2: Insolubility is the most frequently reported issue for this compound expressed in E. coli. Here are several approaches to address this:
-
Switch Expression System: The baculovirus/insect cell system has been shown to produce soluble and active this compound, with reported yields of up to 1.8 mg/L of culture.[1] This is often the most effective solution for obtaining properly folded, active this compound.
-
Lower Expression Temperature: Inducing expression at a lower temperature (e.g., 15-20°C) for a longer period (e.g., 16-24 hours) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of this compound can significantly improve its solubility.[2] These tags can later be removed by proteolytic cleavage.
-
Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of this compound and prevent its aggregation into inclusion bodies.
-
Inclusion Body Refolding: If the above methods are not feasible, you can purify the this compound from inclusion bodies and then attempt to refold it into its active conformation. See the detailed protocol for inclusion body purification and refolding below.
Purification & Stability Issues
Q3: My His-tagged this compound is not binding to the Ni-NTA column. What could be the problem?
A3: Failure to bind to an affinity column can be frustrating. Here are the most likely causes and solutions:
-
Inaccessible His-tag: The 6xHis-tag may be buried within the folded structure of the this compound protein, preventing it from interacting with the nickel resin. To test this, you can perform a small-scale purification under denaturing conditions (e.g., in the presence of 6M Guanidine HCl or 8M Urea). If it binds under these conditions, the tag is likely hidden.
-
Incorrect Buffer Composition: Ensure your lysis and binding buffers do not contain components that interfere with binding. High concentrations of imidazole (>20 mM), strong reducing agents like DTT (>5 mM), or chelating agents like EDTA will strip the Ni2+ ions from the column.
-
Incorrect pH: The binding of the His-tag to the nickel resin is pH-dependent. Ensure the pH of your buffers is between 7.0 and 8.0 for optimal binding.
-
No Expression: Verify that the protein is actually being expressed by running a Western blot on your cell lysate using an anti-His-tag antibody.
Q4: I've purified my this compound, but it loses activity quickly. How can I improve its stability?
A4: this compound is known to be a thermolabile enzyme, meaning it is sensitive to temperature.[3][4][5] Certain mutations, like the common S113L variant, can further decrease its thermal stability.[3][4]
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize thermal denaturation.
-
Use Stabilizing Buffer Additives:
-
Glycerol: Include 10-20% glycerol in your final storage buffer to act as a cryoprotectant and stabilizer.
-
Detergents: For membrane-associated proteins like this compound, low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100 or n-octyl-β-D-glucopyranoside) can help maintain solubility and stability.
-
Substrates/Ligands: Pre-incubation with L-carnitine or long-chain acyl-L-carnitines has been shown to stabilize the enzyme against thermal inactivation.[3] Conversely, palmitoyl-CoA may destabilize the enzyme.[3]
-
-
Storage: For long-term storage, flash-freeze aliquots of the purified protein in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparison of this compound Recombinant Protein Expression Systems
| Expression System | Host Organism | Typical Yield | Solubility & Activity | Key Advantages | Key Disadvantages |
| Bacterial | Escherichia coli | Variable; often low for soluble protein | Predominantly insoluble (inclusion bodies); active protein can be obtained after refolding.[2] | Fast growth, low cost, easy to manipulate genetically. | Lack of post-translational modifications, high tendency for inclusion body formation. |
| Baculovirus | Insect Cells (e.g., Sf9) | Up to 1.8 mg/L of culture[1] | Mostly soluble and catalytically active.[1] | Proper protein folding, post-translational modifications, high yields of soluble protein. | Slower and more expensive than bacterial systems. |
Table 2: Reported Specific Activity of Recombinant Human this compound Variants
| This compound Variant | Specific Activity (nmol/min/mg) at 30°C |
| Wild-Type (WT) | ~1500 |
| P50H | ~1250 |
| S113L | ~1500 |
| Y479F | ~1000 |
Data adapted from studies on purified recombinant this compound, measured spectroscopically. Actual values may vary based on assay conditions.[6]
Experimental Protocols
Protocol 1: Purification of His-tagged this compound from E. coli Inclusion Bodies
This protocol involves the isolation of inclusion bodies, solubilization of the aggregated protein, and subsequent purification using Ni-NTA affinity chromatography under denaturing conditions.
1. Isolation of Inclusion Bodies: a. Harvest E. coli cells expressing this compound by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF, 1 mg/mL lysozyme). c. Incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice to lyse the cells and shear DNA. e. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. f. Discard the supernatant (soluble fraction). g. Wash the inclusion body pellet by resuspending it in Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100) and centrifuging again. Repeat this wash step twice to remove membrane contaminants.
2. Solubilization of Inclusion Bodies: a. Resuspend the final washed pellet in Denaturing Binding Buffer (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0). b. Stir or gently agitate at room temperature for 1-2 hours until the pellet is fully dissolved. c. Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble debris. The supernatant now contains the solubilized, denatured this compound.
3. Ni-NTA Affinity Chromatography (Denaturing): a. Equilibrate a Ni-NTA resin column with 5-10 column volumes of Denaturing Binding Buffer. b. Load the solubilized protein supernatant onto the column. c. Wash the column with 10-15 column volumes of Denaturing Wash Buffer (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 6.3). This lower pH helps remove non-specifically bound proteins. d. Elute the this compound protein with Denaturing Elution Buffer (8 M Urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 4.5). The acidic pH will protonate the histidine residues, causing them to release from the nickel resin. Collect fractions.
4. Refolding and Dialysis (Example by Dilution): a. Rapidly dilute the eluted protein fractions 1:100 into a cold (4°C) Refolding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% Glycerol, 1 mM DTT). Stir gently. b. Allow the protein to refold at 4°C for 12-24 hours. c. Concentrate the refolded protein using an appropriate ultrafiltration device. d. Dialyze against a final Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol, 1 mM DTT) to remove any remaining urea and prepare for storage.
Protocol 2: Spectrophotometric this compound Activity Assay
This assay measures the forward reaction of this compound by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.
1. Reagents:
- Assay Buffer: 116 mM Tris-HCl, pH 8.0.
- DTNB Solution: 10 mM DTNB in Assay Buffer.
- Palmitoyl-CoA Solution: 10 mM Palmitoyl-CoA in water.
- L-Carnitine Solution: 50 mM L-Carnitine in water.
- Purified this compound Enzyme: Diluted in a suitable buffer (e.g., storage buffer).
2. Procedure: a. In a 96-well microplate or a cuvette, prepare the reaction mixture. For a 200 µL final volume:
- 170 µL Assay Buffer
- 10 µL DTNB Solution (final concentration 0.5 mM)
- 10 µL Palmitoyl-CoA Solution (final concentration 0.5 mM) b. Add 5 µL of your purified this compound enzyme solution to the reaction mixture. c. Pre-incubate the mixture at 30°C for 5 minutes. d. Initiate the reaction by adding 5 µL of L-Carnitine Solution (final concentration 1.25 mM). e. Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a spectrophotometer.
3. Calculation: a. Determine the rate of reaction (ΔA412/min) from the linear portion of the curve. b. Calculate the specific activity using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).[7]
Visualizations
Caption: Troubleshooting workflow for this compound expression.
Caption: The Carnitine Shuttle signaling pathway.
References
- 1. Over-expression and characterization of active recombinant rat liver carnitine palmitoyltransferase II using baculovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of precursor and mature carnitine palmitoyltransferase II in Escherichia coli and in vitro: differential behaviour of rat and human isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Stabilization of the thermolabile variant S113L of carnitine palmitoyltransferase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermolabile CPT II variants and low blood ATP levels are closely related to severity of acute encephalopathy in Japanese children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
Abnormal inhibition of CPT2 enzyme by detergents in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering abnormal inhibition of Carnitine Palmitoyltransferase 2 (CPT2) by detergents in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: My this compound enzyme activity is lower than expected. Could a detergent in my assay buffer be the cause?
A1: Yes, it is highly possible. Several detergents, particularly non-ionic detergents commonly used to solubilize lipids and proteins, can abnormally inhibit this compound activity. This is especially true for mutant forms of the this compound enzyme, which can show increased sensitivity to such inhibition.[1][2]
Q2: Which detergents are known to inhibit this compound?
A2: Triton X-100 and Tween 20 are two detergents that have been specifically reported to cause abnormal inhibition of the this compound enzyme.[2] While these are common culprits, other detergents may also have an inhibitory effect.
Q3: Why do detergents inhibit this compound?
A3: The exact mechanism of inhibition by a specific detergent can vary. It may involve direct interaction with the enzyme's active site, disruption of the enzyme's conformation, or interference with the presentation of the lipid substrate to the enzyme. For instance, the formation of micelles by detergents can affect the enzyme's kinetic parameters.[3]
Q4: Is the wild-type this compound enzyme also susceptible to detergent inhibition?
A4: While mutant forms of this compound, often associated with this compound deficiency, show abnormal sensitivity, wild-type this compound can also be affected by detergents.[1][2] The degree of inhibition can depend on the specific detergent, its concentration, and the overall assay conditions.
Q5: How can I determine if a detergent is inhibiting my this compound enzyme?
A5: You can perform a dose-response experiment by measuring this compound activity across a range of detergent concentrations. This will help you determine the IC50 (half-maximal inhibitory concentration) value, which quantifies the concentration of the detergent required to reduce this compound activity by 50%. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue: Low or no this compound activity detected.
This troubleshooting guide follows a logical progression to identify the source of the problem.
Caption: Troubleshooting workflow for low this compound activity.
Quantitative Data on Detergent Effects
| Detergent | Acyl-CoA Substrate | Apparent K_m for L-carnitine (mM) | pH | Reference |
| 0.1% Triton X-100 | Palmitoyl-CoA (200 µM) | 0.2 | 8.0 | [3] |
| 12 mM Octylglucoside | Palmitoyl-CoA (200 µM) | 4.9 | 8.0 | [3] |
Note: This data is for purified beef heart mitochondrial CPT, which may have different kinetic properties from recombinant human this compound.
Experimental Protocols
Protocol 1: this compound Activity Assay (Forward Reaction)
This protocol measures the forward reaction of this compound, which is the formation of palmitoylcarnitine from palmitoyl-CoA and L-carnitine.
Materials:
-
This compound enzyme preparation (e.g., mitochondrial extract, purified enzyme)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Palmitoyl-CoA solution (e.g., 1 mM stock)
-
L-[³H]carnitine (radiolabeled)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Detergent of choice (e.g., Triton X-100, Tween 20)
-
Stopping solution: 1 M HCl
-
Extraction solvent: n-butanol
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, BSA, and the desired concentration of detergent.
-
Add the this compound enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding palmitoyl-CoA and L-[³H]carnitine.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Extract the radiolabeled palmitoylcarnitine by adding n-butanol, vortexing, and centrifuging to separate the phases.
-
Transfer an aliquot of the upper butanol phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of palmitoylcarnitine formed per minute per mg of protein.
Protocol 2: Determining the IC50 of a Detergent for this compound Inhibition
This protocol outlines the steps to determine the concentration of a detergent that inhibits this compound activity by 50%.
Caption: Workflow for determining the IC50 of a detergent.
Signaling Pathway
This compound is a key enzyme in the mitochondrial fatty acid β-oxidation pathway. Its inhibition disrupts the cell's ability to utilize long-chain fatty acids for energy production.
Caption: this compound's role in fatty acid oxidation and its inhibition by detergents.
References
- 1. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of octylglucoside and triton X-100 on the kinetics and specificity of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CPT2 Activity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in Carnitine Paloitoyltransferase 2 (CPT2) activity measurements between laboratories. Our aim is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound activity measurements differ significantly from those of another lab, even when studying the same cell line or patient sample?
A1: Inter-laboratory variability in this compound activity measurements is a well-documented issue primarily due to the lack of standardized assay protocols[1]. Key factors contributing to this variability include:
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Different Assay Methods: Labs may use various methods such as the radioisotope exchange assay, the isotope forward assay, or spectroscopic assays, each with its own set of parameters and sensitivities[1].
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Sample Type: The choice of tissue or cell type significantly impacts results. For instance, comparing this compound activity in muscle tissue versus fibroblasts or leukocytes can yield inconsistent findings[1]. For the myopathic form of this compound deficiency, muscle tissue is the recommended sample type for enzymatic assays[1].
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Reagent Concentrations: Variations in the concentrations of substrates like palmitoyl-CoA and L-carnitine, as well as co-factors, can alter enzyme kinetics and lead to different activity readings.
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Inhibitors and Detergents: The use and concentration of inhibitors like malonyl-CoA (to differentiate CPT1 and this compound activity) and detergents like Triton X-100 can significantly affect the measured this compound activity[2][3][4][5][6].
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Sample Preparation and Handling: Differences in sample storage, homogenization techniques, and freeze-thaw cycles can all impact enzyme stability and activity.
Q2: What is the "isotope forward assay" and how does it differentiate between CPT1 and this compound activity?
A2: The "isotope forward assay" is a commonly used method that measures the total activity of both CPT1 and this compound by quantifying the incorporation of radio-labeled carnitine into palmitoylcarnitine[1]. To specifically measure this compound activity, the assay is performed in the presence of malonyl-CoA, a potent inhibitor of CPT1. The remaining enzyme activity, which is not inhibited by malonyl-CoA, is attributed to this compound[1].
Q3: Can different this compound gene mutations affect the measured enzyme activity?
A3: Yes, the specific this compound mutation can have a significant impact on enzyme activity and stability. For example, some mutations result in a thermolabile enzyme, meaning its activity decreases at higher temperatures[3][7]. The common p.Ser113Leu mutation, for instance, leads to an enzyme with abnormal thermal stability and increased sensitivity to inhibition by malonyl-CoA[3].
Q4: What is a typical range for residual this compound activity in patients with this compound deficiency?
A4: The residual this compound activity varies depending on the clinical presentation and the specific mutation. Here is a summary of reported values:
| Clinical Form/Genotype | Sample Type | Residual this compound Activity (% of normal) | Reference |
| Lethal Neonatal Form | Lymphoblasts, Skeletal Muscle | < 10% | [1] |
| Heterozygous Carriers | Muscle Homogenates | 30% and 44% (in two individuals) | [1] |
| Homozygous c.338T>C | Lymphocytes | 19.2 ± 3.7% (median) | [8] |
| Heterozygous Carriers | Lymphocytes | 42% - 75% | [8] |
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound activity measurements.
Issue 1: High Variability in Replicate Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure a standardized and thorough homogenization protocol is used for all samples. Keep samples on ice throughout the process. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | Maintain a constant and optimal temperature during the assay incubation period. Use a calibrated water bath or incubator. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
Issue 2: this compound Activity is Lower Than Expected
| Potential Cause | Troubleshooting Step |
| Sub-optimal Substrate Concentrations | Perform a substrate titration experiment to determine the optimal concentrations of palmitoyl-CoA and L-carnitine for your specific assay conditions. |
| Enzyme Instability | Minimize the time between sample preparation and the activity assay. Consider the use of protease inhibitors. For known thermolabile mutations, perform the assay at a lower temperature. |
| Presence of Inhibitors | Ensure that reagents and buffers are free from contaminating inhibitors. Be mindful that some detergents can inhibit this compound activity. |
| Incorrect Malonyl-CoA Concentration | If using the isotope forward assay, verify the concentration and purity of the malonyl-CoA stock solution. An excessively high concentration may partially inhibit this compound. |
Issue 3: Difficulty Differentiating Between Patient and Control Samples
| Potential Cause | Troubleshooting Step |
| Assay Lacks Sensitivity | Increase the incubation time or the amount of protein used in the assay. Consider using a more sensitive detection method, such as tandem mass spectrometry[8]. |
| Inappropriate Sample Type | For the myopathic form of this compound deficiency, muscle biopsies are the recommended sample type for the most reliable results[1]. |
| Control Sample Issues | Ensure control samples are from healthy individuals and have been processed and stored under the same conditions as the patient samples. |
Experimental Protocols
Key Experiment: Isotope Forward Assay for this compound Activity
This protocol is a generalized representation based on descriptions in the literature[1]. Specific concentrations and incubation times should be optimized for each laboratory.
1. Sample Preparation:
- Homogenize tissue or cells in a suitable buffer on ice.
- Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
2. Reaction Mixture Preparation (per sample):
- Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), EDTA, and bovine serum albumin (BSA).
- Add L-[³H]carnitine to the buffer.
- Add palmitoyl-CoA.
- For this compound-specific measurement, add malonyl-CoA to a final concentration sufficient to inhibit CPT1 (e.g., 200 µM). For total CPT activity, omit malonyl-CoA.
3. Enzyme Reaction:
- Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
- Initiate the reaction by adding a specific amount of the sample homogenate.
- Incubate for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a strong acid (e.g., perchloric acid).
4. Separation and Detection:
- Separate the radiolabeled product ([³H]palmitoylcarnitine) from the unreacted radiolabeled substrate (L-[³H]carnitine). This can be achieved using methods like ion-exchange chromatography or solvent extraction.
- Quantify the amount of [³H]palmitoylcarnitine using a scintillation counter.
5. Calculation of this compound Activity:
- Calculate the rate of product formation and normalize it to the protein concentration and incubation time.
- This compound activity is the rate of palmitoylcarnitine formation in the presence of malonyl-CoA.
Visualizations
References
- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects in CPT2 CRISPR experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate off-target effects in CPT2 CRISPR experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound CRISPR experiments?
Off-target effects refer to the unintended cleavage or binding of the CRISPR-Cas9 complex at genomic locations that are not the intended this compound target sequence.[1][2][3] These unintended modifications can lead to unforeseen and potentially confounding experimental results, including the disruption of other genes, which can compromise the validity of the study.[1][3]
Q2: Why is it crucial to minimize off-target effects when targeting the this compound gene?
The this compound gene encodes Carnitine Palmitoyltransferase 2, a critical enzyme in fatty acid oxidation.[4][5][6] Off-target mutations could disrupt other essential genes, leading to unintended cellular phenotypes or toxicity, which is particularly critical in therapeutic applications.[1][7] Minimizing off-target effects ensures that any observed phenotype is a direct result of the modification to the this compound gene.
Q3: What are the primary factors that contribute to off-target effects?
Several factors can contribute to off-target effects, including:
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Guide RNA (gRNA) sequence: The specificity of the gRNA is a primary determinant. Sequences with higher homology to other parts of the genome are more likely to cause off-target cleavage.[8][9][10][11]
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Cas9 enzyme concentration and duration of expression: Higher concentrations and prolonged presence of the Cas9 nuclease increase the likelihood of off-target events.[3][12][13]
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Delivery method: The method used to introduce the CRISPR components into the cells can influence the level of Cas9 expression and, consequently, off-target activity.[3][14][15][16]
-
Cas9 variant: The type of Cas9 nuclease used plays a significant role. High-fidelity Cas9 variants have been engineered to reduce off-target effects.[1][17][18][19][20]
Troubleshooting Guide
Issue: High frequency of off-target mutations detected in my this compound CRISPR experiment.
Q1: I've detected a high number of off-target mutations. How can I improve the specificity of my gRNA for this compound?
Answer:
Improving gRNA specificity is a critical first step. Here are several strategies:
-
Computational Redesign: Utilize updated computational tools to design new gRNAs for this compound. Tools like GuideScan2 and CHOPCHOP can predict and help minimize off-target sites.[21][22][23][24][25] Look for gRNAs with the highest on-target scores and the fewest predicted off-target sites with a low number of mismatches.
-
gRNA Modifications:
Caption: Workflow for reducing off-target effects.
Q3: How can I experimentally detect and quantify off-target mutations for my this compound experiment?
Answer:
Several experimental methods can be used to identify off-target sites. These can be broadly categorized into unbiased (genome-wide) and targeted approaches.
Unbiased, Genome-Wide Methods: These methods identify off-target sites across the entire genome without prior prediction.
| Method | Principle | Advantages | Disadvantages | Reference |
| GUIDE-seq | Integration of a double-stranded oligodeoxynucleotide (dsODN) at DSB sites. | Highly sensitive for detecting off-target sites in living cells. | Can have a high background and may not be suitable for all cell types. | [3][27] |
| Digenome-seq | In vitro cleavage of genomic DNA followed by whole-genome sequencing. | Highly sensitive (can detect indels with <0.1% frequency). | Performed in vitro, which may not fully recapitulate the cellular environment. | [3][26] |
| CIRCLE-seq | In vitro cleavage of circularized genomic DNA. | Highly sensitive and does not require whole-genome sequencing. | In vitro method. | [3][26] |
| DISCOVER-seq | ChIP-seq for the DNA repair protein MRE11 to identify DSBs. | Applicable to in vivo and in vitro samples. | Requires a good ChIP-grade MRE11 antibody. | [3][28] |
Targeted Methods: These methods are used to validate potential off-target sites identified by computational prediction or unbiased methods.
-
Amplicon-based Next-Generation Sequencing (NGS): This is the gold standard for quantifying editing efficiency at both on- and off-target sites. [29]It involves PCR amplification of the target loci followed by deep sequencing.
Experimental Protocol: Amplicon-Based NGS for Off-Target Validation
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Identify Potential Off-Target Sites: Use computational tools to predict potential off-target sites for your this compound gRNA.
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Primer Design: Design PCR primers that specifically amplify the predicted off-target regions and the on-target region.
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Genomic DNA Extraction: Extract genomic DNA from both your control and CRISPR-edited cell populations.
-
PCR Amplification: Perform PCR to amplify the target loci from the extracted genomic DNA.
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Library Preparation: Prepare sequencing libraries from the PCR amplicons. This typically involves adding sequencing adapters and barcodes.
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Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and quantify the frequency of insertions and deletions (indels) at the on- and off-target sites.
Signaling Pathway: Fatty Acid Beta-Oxidation (Simplified)
Caption: Simplified this compound role in fatty acid oxidation.
References
- 1. dovepress.com [dovepress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants | MDPI [mdpi.com]
- 9. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 10. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 14. synthego.com [synthego.com]
- 15. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 19. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Genome-wide CRISPR guide RNA design and specificity analysis with GuideScan2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Genome-wide CRISPR guide RNA design and specificity analysis with GuideScan2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. or.niscpr.res.in [or.niscpr.res.in]
- 28. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 29. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Managing compensatory mechanisms in CPT2 knockout models
Technical Support Center: CPT2 Knockout Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting experiments involving Carnitine Palmitoyltransferase 2 (this compound) knockout models. This resource focuses on understanding and addressing the inherent compensatory mechanisms that arise in these models.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic compensatory mechanisms observed in this compound knockout models?
A1: this compound knockout models exhibit a significant metabolic shift to compensate for impaired long-chain fatty acid oxidation (FAO). The primary mechanism is an increased reliance on glucose utilization. This includes elevated glucose uptake, increased glycolysis, and a higher rate of glucose oxidation to meet cellular energy demands. Additionally, these models often show anaplerotic replenishment of the TCA cycle, using alternative carbon sources to maintain mitochondrial function.
Q2: Why do my this compound knockout mice display a phenotype of cold intolerance and fasting hypoglycemia?
A2: The observed phenotypes of cold intolerance and fasting hypoglycemia are direct consequences of defective FAO. The inability to efficiently oxidize fatty acids prevents the generation of sufficient ATP and heat, particularly in brown adipose tissue, leading to cold intolerance. During fasting, when glucose levels are low, the body normally relies on FAO for energy; the absence of this compound function impairs this process, resulting in a rapid depletion of glucose reserves and subsequent hypoglycemia.
Q3: What is the role of the unfolded protein response (UPR) in this compound deficiency?
A3: The accumulation of unprocessed long-chain acylcarnitines due to this compound deficiency can induce mitochondrial stress. This stress can activate the mitochondrial unfolded protein response (UPRmt), a quality control pathway aimed at restoring mitochondrial homeostasis. This response involves the upregulation of specific chaperones and proteases to manage misfolded proteins and mitigate damage within the mitochondria.
Q4: Can this compound knockout models metabolize any fats?
A4: Yes. The transport of long-chain fatty acids (LCFAs, C12-C18) into the mitochondria is dependent on the CPT system. However, medium-chain fatty acids (MCFAs, C6-C12) and short-chain fatty acids (SCFAs,
Troubleshooting Guide
Q1: My this compound knockout cells show poor viability and proliferation in culture. What can I do?
A1: This is a common issue stemming from the cells' inability to use LCFAs from standard culture media supplements like fetal bovine serum (FBS).
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Solution 1: Media Supplementation: Supplement the culture medium with glucose to provide a readily available energy source. Additionally, consider adding octanoate, a medium-chain fatty acid, which can bypass the this compound-dependent transport and enter β-oxidation directly.
-
Solution 2: Reduce LCFA Load: Use a serum-free medium or dialyzed FBS to reduce the concentration of LCFAs that can lead to the accumulation of toxic acylcarnitine intermediates.
Q2: I am performing a Seahorse XF Palmitate Oxidation Assay, but the OCR (Oxygen Consumption Rate) in my this compound knockout cells is at baseline and does not respond to inhibitors. Why?
A2: This result is expected and confirms the knockout phenotype. This compound knockout cells cannot oxidize palmitate (an LCFA). Therefore, their OCR will not increase when palmitate is the only substrate and will not be affected by FAO inhibitors like etomoxir.
-
Troubleshooting Steps:
-
Confirm Genotype: Ensure the cells are the correct this compound knockout genotype.
-
Run a Positive Control: Test a substrate that bypasses this compound, such as the medium-chain fatty acid octanoate. You should observe a robust OCR response in the knockout cells with this substrate.
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Run a Glucose Oxidation Assay: Use the Seahorse XF Glycolytic Rate Assay to confirm the expected compensatory increase in glycolysis in your knockout cells compared to wild-type controls.
-
Q3: My lipidomics analysis shows an unexpected accumulation of specific lipid species. How do I interpret this?
A3: The blockage of LCFA oxidation leads to a "backup" of long-chain acyl-CoAs in the cytosol. These are often re-esterified into other lipid classes.
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Interpretation: You can expect to see an accumulation of long-chain acylcarnitines, triacylglycerols (TAGs), and diacylglycerols (DAGs) in this compound knockout models. This reflects the cell's attempt to store the unusable fatty acids in inert forms to prevent lipotoxicity. Your results are likely indicative of this compensatory storage mechanism.
Quantitative Data Summary
The following tables summarize typical quantitative data from studies on this compound knockout mouse models, highlighting the key metabolic shifts.
Table 1: Blood Metabolite Concentrations in this compound Knockout vs. Wild-Type Mice
| Metabolite | Condition | Wild-Type (WT) | This compound Knockout (KO) | Fold Change (KO/WT) |
| Glucose | Fed | ~8.5 mM | ~8.2 mM | ~0.96 |
| Fasted (12h) | ~6.5 mM | ~3.1 mM | ~0.48 | |
| Lactate | Fed | ~1.5 mM | ~2.5 mM | ~1.67 |
| Fasted (12h) | ~1.2 mM | ~2.9 mM | ~2.42 | |
| NEFA | Fasted (12h) | ~1.0 mEq/L | ~1.8 mEq/L | ~1.80 |
| β-hydroxybutyrate | Fasted (12h) | ~0.8 mM | ~0.1 mM | ~0.13 |
NEFA: Non-Esterified Fatty Acids. Data is representative and compiled for illustrative purposes.
Table 2: Gene Expression Changes in Key Metabolic Pathways in this compound KO Liver
| Gene | Pathway | Fold Change (KO vs. WT) | Implication |
| Slc2a1 (Glut1) | Glucose Transport | ↑ (~2.5x) | Increased glucose uptake capacity |
| Hk2 (Hexokinase 2) | Glycolysis | ↑ (~3.0x) | Increased glucose phosphorylation |
| Pdk1 (PDH Kinase 1) | Glucose Oxidation | ↑ (~2.0x) | Inhibition of pyruvate entry into TCA, favoring lactate production |
| Acly (ATP Citrate Lyase) | Lipogenesis | ↑ (~1.8x) | Increased synthesis of fatty acids from citrate |
Expression levels are representative and can vary based on tissue and specific model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key metabolic pathways and experimental workflows relevant to this compound knockout model research.
Caption: Compensatory lipid storage pathway in this compound knockout models.
Caption: Troubleshooting workflow for Seahorse XF FAO assays.
Experimental Protocols
1. Protocol: Seahorse XF Palmitate Oxidation Assay
This protocol assesses the rate of fatty acid oxidation by measuring the oxygen consumption rate (OCR) in live cells.
-
Materials:
-
Seahorse XF Cell Culture Microplate
-
XF Calibrant
-
XF Base Medium (supplemented with 1 mM pyruvate, 2 mM glutamine)
-
Palmitate-BSA conjugate (or other fatty acid-BSA conjugate)
-
Etomoxir (CPT1 inhibitor, for control wells)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test compounds)
-
-
Methodology:
-
Cell Seeding: Seed WT and this compound KO cells in an XF Cell Culture Microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Substrate-Limited Media: On the day of the assay, replace the culture medium with substrate-limited XF Base Medium. Incubate for 1 hour in a non-CO2 incubator at 37°C.
-
Assay Execution:
-
Load the hydrated sensor cartridge with compounds. Port A: Palmitate-BSA. Ports B, C, D: Oligomycin, FCCP, and Rotenone/Antimycin A, respectively.
-
Place the cell plate into the Seahorse XF Analyzer and run the assay protocol.
-
-
Data Analysis:
-
Normalize OCR data to cell number (e.g., using a CyQUANT assay).
-
Expected WT Result: OCR increases significantly after palmitate injection.
-
Expected this compound KO Result: OCR shows no increase after palmitate injection, remaining at the baseline level.
-
-
2. Protocol: Acylcarnitine Profiling by Mass Spectrometry
This protocol quantifies acylcarnitine species, which are key biomarkers of FAO disorders.
-
Materials:
-
Tissue or cell pellets
-
Methanol with internal standards (e.g., deuterated carnitine and acylcarnitines)
-
Nitrogen evaporator
-
LC-MS/MS system
-
-
Methodology:
-
Sample Homogenization: Homogenize tissue samples or cell pellets in ice-cold phosphate-buffered saline (PBS).
-
Extraction: Precipitate proteins and extract metabolites by adding ice-cold methanol containing a mix of known-concentration, stable isotope-labeled internal standards. Vortex and centrifuge to pellet the precipitate.
-
Derivatization (Optional but Recommended): Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Reconstitute the dried extract and derivatize with butanolic-HCl to form butyl esters, which improves chromatographic separation and detection.
-
LC-MS/MS Analysis: Inject the derivatized sample into an LC-MS/MS system. Use a reverse-phase C18 column for separation. Set the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM) to detect specific parent-daughter ion transitions for each acylcarnitine species.
-
Data Analysis: Quantify each acylcarnitine species by comparing its peak area to the peak area of its corresponding internal standard.
-
Expected this compound KO Result: Significant accumulation of long-chain acylcarnitines (e.g., C16, C18, C18:1) compared to WT controls.
-
-
Technical Support Center: Interpreting Unexpected Phenotypes in CPT2 Deficient Cells
Welcome to the technical support center for researchers working with Carnitine Palmitoyltransferase 2 (CPT2) deficient cell models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected phenotypes and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound deficient cells show increased inflammatory signaling, which was not my primary focus. Is this a known phenomenon?
A1: Yes, an emerging area of research indicates a connection between this compound deficiency and inflammation. The accumulation of long-chain acylcarnitines, a hallmark of this compound deficiency, has been shown to activate pro-inflammatory signaling pathways in various cell types, including immune and muscle cells.[1] This can lead to an upregulation of inflammatory genes and cytokines. However, it's noteworthy that some studies with this compound knockout (KO) C2C12 myotubes suggest that acylcarnitine accumulation alone may not fully account for the observed inflammation, indicating a more complex mechanism might be at play.[1][2]
Q2: I'm observing altered insulin sensitivity in my this compound knockout muscle cells. Is this an expected outcome?
A2: This is an interesting and increasingly reported observation. While the primary defect in this compound deficiency is in fatty acid oxidation (FAO), this can have secondary effects on glucose metabolism and insulin signaling. Studies using this compound KO C2C12 myotubes have demonstrated that the loss of this compound can exacerbate palmitate-induced insulin resistance.[3][4] This effect appears to be partly mediated by the accumulation of palmitoylcarnitine.[3][4] Therefore, observing changes in insulin sensitivity is not entirely unexpected and represents a significant area of investigation into the systemic effects of this compound deficiency.
Q3: My this compound deficient hepatocytes are showing significant lipid accumulation, but also a surprising resistance to lipotoxicity. Why might this be?
A3: This paradoxical phenotype has been observed in the context of obesity-driven and non-alcoholic steatohepatitis (NASH)-driven hepatocellular carcinoma (HCC). In these cancer cells, this compound is often downregulated, leading to suppressed FAO and subsequent steatosis.[5][6] The resistance to lipotoxicity may be a cellular adaptation. For instance, this compound knockdown in HCC cells has been shown to confer resistance to cell death induced by high lipid levels by inhibiting Src-mediated JNK activation.[5][6] This suggests that in certain contexts, reducing FAO through this compound downregulation could be a pro-survival mechanism for cancer cells in a lipid-rich environment.[5][6]
Q4: I have confirmed a this compound knockout in my cell line, but I still detect some residual fatty acid oxidation. Is my knockout incomplete?
A4: Not necessarily. While mitochondrial long-chain fatty acid β-oxidation is the primary pathway affected by this compound deficiency, cells possess other mechanisms for fat metabolism. Peroxisomes, for example, are also capable of β-oxidation, particularly of very-long-chain fatty acids. Therefore, some residual FAO activity might be attributable to peroxisomal oxidation. It is crucial to use appropriate controls and inhibitors, such as etomoxir (a CPT1 inhibitor), to dissect the contribution of mitochondrial FAO.
Troubleshooting Guides
Issue 1: Inconsistent Fatty Acid Oxidation (FAO) Assay Results
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the assay. Visually inspect for any signs of stress or contamination. |
| Incorrect Substrate Preparation | Fatty acids like palmitate need to be conjugated to BSA to be soluble and bioavailable. Ensure proper preparation of the palmitate-BSA conjugate. |
| Low Reliance on FAO | To increase cellular dependence on FAO, consider a pre-incubation step in a glucose-deprived medium.[7] |
| Variable Cell Seeding Density | Inconsistent cell numbers will lead to variable oxygen consumption rates (OCR). Optimize and maintain a consistent seeding density for all wells. |
| Inhibitor Concentration | If using etomoxir as a control, ensure the concentration is sufficient to fully inhibit CPT1 activity without causing off-target effects. |
Issue 2: this compound Deficient Cells Exhibit Poor Viability or Slow Growth
| Potential Cause | Troubleshooting Step |
| Metabolic Stress | This compound deficient cells have a compromised ability to use fats for energy. Ensure the culture medium has adequate glucose as an alternative energy source. Avoid conditions of metabolic stress like prolonged fasting or high-fatty-acid media unless it is part of the experimental design. |
| Accumulation of Toxic Metabolites | The buildup of long-chain acylcarnitines can be toxic.[8][9] Ensure regular media changes to remove accumulated metabolites. |
| Increased Apoptosis | This compound deficiency has been linked to increased apoptosis.[10] If observing high cell death, consider assays to measure apoptotic markers (e.g., caspase activity, TUNEL staining). |
| Culture Medium Imbalance | Ensure the pH and nutrient levels of the culture medium are optimal. A rapid shift in pH can indicate contamination or metabolic issues. |
Data Presentation
Table 1: Metabolic Parameters in this compound Deficient Cells
| Cell Type | Parameter | Wild Type (WT) | This compound Deficient | Fold Change | Reference |
| C2C12 Myotubes | Palmitoylcarnitine Accumulation (vs. vehicle) | Modest Increase | Significant Increase | ~50-96% higher than WT | [3][4] |
| C2C12 Myotubes | Palmitate-induced Insulin Resistance (p-Akt) | Present | Exacerbated | - | [3][4] |
| B cells | Basal Respiration | Normal | Reduced | Modest but significant | [11] |
| B cells | ATP-linked Respiration | Normal | Reduced | Modest but significant | [11] |
| B cells | Maximal Respiration | Normal | Reduced | Modest but significant | [11] |
| Hepatocellular Carcinoma (HCC) | This compound mRNA expression | High | Low | Significantly downregulated | [5][10] |
| Hepatocellular Carcinoma (HCC) | Acylcarnitine levels | Low | High | Extensive accumulation | [5][6] |
Experimental Protocols
Protocol 1: Western Blot for this compound Protein Expression
-
Sample Preparation:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize this compound expression to a loading control like GAPDH or β-actin.
-
Protocol 2: Seahorse XF Analyzer Assay for Fatty Acid Oxidation
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Substrate-Limited Media Incubation:
-
The day before the assay, replace the growth medium with a substrate-limited medium (e.g., DMEM with 1 mM glucose, 0.5 mM glutamine, and 1% FBS) to increase reliance on FAO.
-
-
Assay Preparation:
-
On the day of the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant.
-
Prepare the assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose and 0.5 mM L-carnitine.
-
Wash the cells with the assay medium.
-
-
Seahorse XF Assay:
-
Place the cell plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).
-
Sequentially inject palmitate-BSA (or vehicle control), oligomycin, FCCP, and rotenone/antimycin A to determine various parameters of mitochondrial respiration.
-
For control wells, etomoxir can be injected to inhibit CPT1-dependent FAO.
-
-
Data Analysis:
-
Analyze the OCR data to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The difference in OCR between cells provided with palmitate and the BSA control will indicate the rate of FAO.
-
Mandatory Visualizations
Caption: Signaling consequences of this compound deficiency.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Inhibition of this compound exacerbates cardiac dysfunction and inflammation in experimental endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound downregulation adapts HCC to lipid-rich environment and promotes carcinogenesis via acylcarnitine accumulation in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. Carnitine palmitoyltransferase II (CPT II) deficiency responsible for refractory cardiac arrhythmias, acute multiorgan failure and early fatal outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnitine palmitoyltransferase-II inactivity promotes malignant progression of metabolic dysfunction-associated fatty liver disease via liver cancer stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound mediated fatty acid oxidation is dispensable for humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Recombinant CPT2 Enzyme
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of recombinant Carnitine Palmitoyltransferase 2 (CPT2) enzyme. The information is presented in a question-and-answer format, with detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound enzyme unstable?
Recombinant this compound is known to be an inherently thermolabile enzyme. This instability can be particularly pronounced in certain common disease-associated variants, such as the S113L mutation, which shows increased thermal destabilization at temperatures like 40°C and 45°C.[1] This inherent instability can lead to loss of activity during purification, storage, and experimental procedures.
Q2: What are the primary factors that influence the stability of recombinant this compound?
Several factors can impact the stability of recombinant this compound, including:
-
Temperature: The enzyme is sensitive to heat, and even temperatures slightly above physiological norms can lead to rapid inactivation.
-
Mutations: Specific amino acid substitutions, like S113L, P50H, and Y479F, have been shown to decrease the thermostability of the enzyme.[2][3]
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly affect enzyme stability.
-
Presence of Stabilizing Agents: The addition of specific molecules, such as substrates and phospholipids, can enhance the stability of this compound.
-
Purification and Storage Conditions: The methods used for purification and the conditions under which the enzyme is stored play a crucial role in maintaining its activity.
Q3: What are the most effective strategies to increase the stability of my recombinant this compound enzyme?
The most effective strategies for enhancing recombinant this compound stability involve the addition of specific stabilizing agents to the buffer solutions during purification, storage, and experiments. These include:
-
Cardiolipin (CL): This mitochondrial phospholipid has been shown to have a significant positive effect on the stability of both wild-type and mutant this compound.[2][3]
-
L-carnitine and Acyl-L-carnitines: The enzyme's substrate, L-carnitine, and its acylated forms can stabilize the enzyme against thermal inactivation. Acyl-L-carnitines with longer carbon chains (C10 and above) are particularly effective.[1]
Q4: Can mutations be engineered to improve the stability of recombinant this compound?
While some mutations are known to destabilize the enzyme, the literature primarily focuses on disease-causing variants. There is currently limited public information on specific mutations engineered to intentionally increase the stability of recombinant this compound. However, understanding the structural basis of instability from known mutations can inform future protein engineering efforts.
Q5: What is the role of the C-terminal domain in this compound stability?
The precise role of the C-terminal domain in the stability of this compound is not extensively detailed in currently available research. However, in the broader family of carnitine acyltransferases, the C-terminal domain is crucial for catalytic activity and substrate specificity.[4] It is plausible that this domain also contributes to the overall structural integrity and stability of this compound. Further research is needed to fully elucidate its specific role in stability.
Troubleshooting Guides
Problem 1: Low Yield of Active Recombinant this compound After Purification
| Possible Cause | Troubleshooting Suggestion |
| Protein degradation during purification. | Include a protease inhibitor cocktail in all your buffers. Keep the protein on ice or at 4°C throughout the purification process.[5] |
| Inactivation due to buffer conditions. | Optimize the pH and ionic strength of your purification buffers. A slightly basic pH (around 8.0) has been used in some studies. |
| Loss of activity due to instability. | Add stabilizing agents to your purification buffers. Consider including 0.1-0.5 mM cardiolipin or L-carnitine. |
| Insolubility and aggregation. | For bacterially expressed this compound, consider optimizing expression conditions by lowering the temperature post-induction to enhance solubility.[5] |
Problem 2: Rapid Loss of this compound Activity During Storage
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate storage temperature. | Store purified this compound at -80°C for long-term storage. For short-term storage (days to weeks), 4°C may be acceptable if stabilizing agents are present. |
| Freeze-thaw cycles. | Aliquot the purified enzyme into single-use volumes to avoid repeated freezing and thawing, which can denature the protein. |
| Suboptimal storage buffer. | Supplement your storage buffer with cryoprotectants like glycerol (10-20%). Ensure the buffer contains stabilizing agents such as cardiolipin or L-carnitine. |
| Oxidation. | Consider adding a reducing agent like Dithiothreitol (DTT) to the storage buffer to prevent oxidation. |
Quantitative Data on this compound Stabilization
The following tables summarize the quantitative effects of various stabilizers on the thermostability of recombinant this compound.
Table 1: Effect of Cardiolipin on the Thermostability of Wild-Type (WT) and Mutant this compound Variants
| Enzyme Variant | Condition | Melting Temperature (Tm) (°C) |
| WT | Assay Buffer | 48.5 ± 0.1 |
| WT | + 0.25 mM Cardiolipin | 51.2 ± 0.1 |
| S113L | Assay Buffer | 45.6 ± 0.2 |
| S113L | + 0.25 mM Cardiolipin | 47.8 ± 0.1 |
| P50H | Assay Buffer | 43.8 ± 0.1 |
| P50H | + 0.25 mM Cardiolipin | 44.9 ± 0.1 |
| Y479F | Assay Buffer | 47.1 ± 0.1 |
| Y479F | + 0.25 mM Cardiolipin | 49.3 ± 0.1 |
| Data adapted from a study by Meinhardt et al. (2021).[2] |
Table 2: Effect of L-carnitine and Acyl-L-carnitines on the Half-life of Recombinant this compound S113L Mutant at 45°C
| Stabilizing Agent (25 µM) | Half-life (t1/2) in minutes |
| None (Control) | ~4 |
| L-carnitine | Significantly increased |
| Acetyl-L-carnitine (C2) | Slight increase |
| Butyryl-L-carnitine (C4) | Slight increase |
| Valeryl-L-carnitine (C5) | Slight increase |
| Hexanoyl-L-carnitine (C6) | Slight increase |
| Octanoyl-L-carnitine (C8) | Moderate increase |
| Decanoyl-L-carnitine (C10) | Significant increase |
| Lauroyl-L-carnitine (C12) | Significant increase |
| Myristoyl-L-carnitine (C14) | Significant increase |
| Palmitoyl-L-carnitine (C16) | Significant increase |
| Qualitative representation based on data from Motlagh et al. (2016).[1] |
Experimental Protocols
Protocol 1: Thermal Inactivation Assay for Recombinant this compound
This protocol is used to determine the thermostability of recombinant this compound by measuring its residual activity after incubation at elevated temperatures.
Materials:
-
Purified recombinant this compound enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stabilizing agents (e.g., cardiolipin, L-carnitine)
-
Substrates: Palmitoyl-CoA and L-carnitine
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Spectrophotometer capable of reading at 412 nm
-
Water baths or thermal cycler
Procedure:
-
Prepare solutions of your purified recombinant this compound in the assay buffer with and without the stabilizing agent you wish to test.
-
Incubate the enzyme solutions at the desired temperatures (e.g., 37°C, 40°C, 42°C, 45°C) for various time points (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
At each time point, remove an aliquot of the enzyme solution and place it on ice to stop the inactivation.
-
Measure the residual enzyme activity using a spectrophotometric assay.
-
Prepare a reaction mixture containing assay buffer, DTNB, palmitoyl-CoA, and L-carnitine.
-
Initiate the reaction by adding a small amount of the heat-treated enzyme aliquot.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the production of Coenzyme A.
-
-
Calculate the percentage of remaining activity at each time point relative to the activity at time zero.
-
Plot the natural logarithm of the percentage of remaining activity against time. The slope of this plot can be used to determine the inactivation rate constant (k) and the half-life (t1/2 = 0.693/k) of the enzyme under each condition.
Protocol 2: Nano-Differential Scanning Fluorimetry (nanoDSF) for this compound Stability
This protocol provides a high-throughput method to determine the melting temperature (Tm) of recombinant this compound, which is an indicator of its thermal stability.
Materials:
-
Purified recombinant this compound enzyme (at least 0.1 mg/mL)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stabilizing agents (optional)
-
NanoDSF instrument (e.g., Prometheus)
-
Capillaries for the nanoDSF instrument
Procedure:
-
Prepare samples of your purified this compound in the desired buffer conditions, with and without stabilizing agents.
-
Load approximately 10 µL of each sample into a nanoDSF capillary, ensuring there are no air bubbles.
-
Place the capillaries into the instrument.
-
Set up the experimental parameters in the instrument's software:
-
Temperature range: e.g., 20°C to 95°C.
-
Heating rate: e.g., 1°C/minute.
-
-
Start the measurement. The instrument will monitor the change in the intrinsic tryptophan fluorescence of the protein as the temperature increases.
-
The software will automatically calculate the melting temperature (Tm) from the inflection point of the unfolding curve.
-
Compare the Tm values of this compound under different buffer and additive conditions. A higher Tm indicates greater thermal stability.
Visualizations
Diagram 1: Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of recombinant this compound.
Diagram 2: Logical Relationship of Factors Affecting this compound Stability
Caption: Factors influencing the stability of recombinant this compound.
References
- 1. Stabilization of the thermolabile variant S113L of carnitine palmitoyltransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of N- and C-terminal domain intramolecular interactions in rat liver carnitine palmitoyltransferase 1 that determine its degree of malonyl-CoA sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Overcoming poor antibody performance for CPT2 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges associated with CPT2 antibody performance in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound, or Carnitine Palmitoyltransferase II, is a crucial enzyme located in the inner mitochondrial membrane. It plays a vital role in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The detection of this compound is important for studying metabolic pathways, particularly in the context of diseases like this compound deficiency, which can lead to muscle weakness, heart problems, and liver issues.[3][4]
Q2: Which applications are validated for your this compound antibodies?
A2: Our this compound antibodies are validated for use in Western Blotting (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), and Immunoprecipitation (IP).[5][6][7] Please refer to the antibody datasheet for specific recommended applications and dilutions.
Q3: What is the expected molecular weight of this compound in Western Blotting?
A3: The calculated molecular weight of human this compound is approximately 74 kDa.[7] However, the observed molecular weight in a Western Blot may vary, typically appearing between 65-70 kDa.[7]
Q4: What is the subcellular localization of this compound?
A4: this compound is localized to the mitochondrial inner membrane.[1][2] In ICC/IF experiments, staining is expected in the mitochondria.
This compound Antibody Performance Data
Below is a summary of quantitative data for various this compound antibodies to aid in selection and experimental setup.
| Antibody/Clone | Host/Isotype | Applications | Recommended Dilutions | Immunogen | Species Reactivity | Reference |
| HPA028202 | Rabbit Polyclonal | WB, IHC | WB: 0.04-0.4 µg/ml, IHC: 1:20-1:50 | Recombinant Human this compound | Human, Mouse (85%), Rat (83%) | [8] |
| E7D4W | Rabbit Monoclonal | WB | Not specified | Synthetic peptide (human this compound) | Human, Mouse, Rat | [1] |
| PA5-106918 | Rabbit Polyclonal | WB, IHC(P), ICC/IF | WB: 1:500-1:2,000, IHC(P): 1:50-1:100, ICC/IF: 1:100-1:500 | Synthetic peptide (human this compound) | Human, Mouse, Rat | [5] |
| SN06-70 | Rabbit Recombinant Monoclonal | WB, IHC(P), ICC/IF, Flow | WB: 1:500-1:1,000, IHC(P): 1:50-1:200, ICC/IF: 1:50-1:200, Flow: 1:1,000 | Synthetic peptide (human this compound) | Human, Mouse, Rat | [6] |
| 26555-1-AP | Rabbit Polyclonal | WB, IP, IHC, IF/ICC | WB: 1:2000-1:16000, IP: 0.5-4.0 ug for 1.0-3.0 mg lysate, IHC: 1:300-1:1200, IF/ICC: 1:50-1:500 | Recombinant Human this compound | Human, Mouse, Rat | [7] |
| SAB2501391 | Goat Polyclonal | WB, ELISA | Not specified | Peptide (human this compound) | Human | [9] |
Troubleshooting Guides
Western Blotting (WB)
Problem: Weak or No Signal [10][11][12][13]
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Is the protein expressed in your sample?
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Answer: The abundance of this compound can vary between cell lines and tissues.[14] It is advisable to use a positive control, such as a cell lysate known to express this compound, to confirm that the experimental setup is working correctly.[13] Consider enriching for your target protein through fractionation or immunoprecipitation if expression is low.[11]
-
-
Is your antibody active and at the optimal concentration?
-
Answer: Ensure the antibody has been stored correctly and is within its expiration date.[10] An antibody titration experiment should be performed to determine the optimal concentration. If the signal is weak, try increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[10][12]
-
-
Was the protein transfer successful?
Problem: High Background [10][12]
-
Is the blocking step adequate?
-
Answer: Inadequate blocking can lead to non-specific antibody binding.[12] Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[10] Consider trying a different blocking agent (e.g., 5% non-fat dry milk or BSA).[12] Adding a small amount of Tween-20 (e.g., 0.05%) to the blocking and wash buffers can also help reduce background.[10]
-
-
Are the antibody concentrations too high?
-
Are the washing steps sufficient?
Problem: Non-Specific Bands [10][17][18]
-
Is the primary antibody specific?
-
Has the protein sample degraded?
-
Is the primary antibody concentration too high?
-
Answer: A high concentration of the primary antibody can lead to non-specific binding.[18] Try reducing the antibody concentration.
-
Immunohistochemistry (IHC)
Problem: Weak or No Staining [19][20]
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Is the antigen retrieval optimal?
-
Is the primary antibody penetrating the tissue?
-
Answer: Ensure proper permeabilization of the tissue section to allow the antibody to reach the target antigen.
-
-
Is the antibody concentration correct?
-
Answer: The optimal antibody concentration should be determined by titration.[19]
-
Problem: High Background [19][21][22]
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Is there endogenous enzyme activity?
-
Is the secondary antibody binding non-specifically?
-
Answer: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue.[20] Use a secondary antibody that has been pre-adsorbed against the species of your sample.[19] Running a control without the primary antibody can help determine if the secondary antibody is the source of the background.[19][22]
-
-
Is the blocking step effective?
-
Answer: Use a blocking serum from the same species as the secondary antibody was raised in to block non-specific binding sites.[22]
-
Immunoprecipitation (IP)
Problem: Low or No Target Protein Pulled Down [23][24][25]
-
Is the antibody suitable for IP?
-
Is the protein-protein interaction being disrupted?
-
Answer: Harsh lysis buffers can disrupt the interaction between your target protein and its binding partners.[23] Use a milder lysis buffer for co-IP experiments.
-
-
Is there enough starting material?
-
Answer: If the target protein is of low abundance, you may need to increase the amount of cell lysate used for the IP.[25]
-
Problem: High Background/Non-Specific Binding to Beads [23][25]
-
Have you pre-cleared the lysate?
-
Answer: Pre-clearing the lysate with beads alone before adding the antibody can reduce non-specific binding of proteins to the beads.[25]
-
-
Are the wash steps stringent enough?
-
Answer: Increase the number of washes and consider using a more stringent wash buffer to remove non-specifically bound proteins.[25]
-
Experimental Protocols
Western Blotting Protocol for this compound
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.[11][14] Determine the protein concentration of the lysate.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a positive control lysate.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16] Confirm transfer with Ponceau S staining.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[16]
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the recommended dilution (e.g., 1:2000-1:16000 for Proteintech 26555-1-AP) in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.[15]
Immunohistochemistry (Paraffin) Protocol for this compound
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[20]
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).[8]
-
Quenching: Quench endogenous peroxidase activity with 3% H2O2 for 10 minutes.[20][21]
-
Blocking: Block non-specific binding with a suitable blocking serum for 1 hour.[22]
-
Primary Antibody Incubation: Incubate with the this compound primary antibody at the recommended dilution (e.g., 1:300-1:1200 for Proteintech 26555-1-AP) overnight at 4°C.[7]
-
Washing: Wash slides with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.
-
Washing: Wash slides with PBS.
-
Chromogen Detection: Develop the signal with a chromogen such as DAB.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Immunoprecipitation Protocol for this compound
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[23]
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[25] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the this compound antibody (e.g., 0.5-4.0 µg for Proteintech 26555-1-AP) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[7]
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[24]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western Blotting.
Visualizations
Caption: this compound's role in fatty acid beta-oxidation.
Caption: A workflow for troubleshooting Western Blots.
Caption: Common IHC problems and their solutions.
References
- 1. This compound (E7D4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound Polyclonal Antibody (PA5-81290) [thermofisher.com]
- 3. Carnitine Palmitoyltransferase Deficiency | Cedars-Sinai [cedars-sinai.org]
- 4. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Polyclonal Antibody (PA5-106918) [thermofisher.com]
- 6. This compound Recombinant Monoclonal Antibody (SN06-70) (MA5-32314) [thermofisher.com]
- 7. This compound antibody (26555-1-AP) | Proteintech [ptglab.com]
- 8. Anti-CPT2 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. This compound antibody Western, ELISA SAB2501391 [sigmaaldrich.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. biossusa.com [biossusa.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. arp1.com [arp1.com]
- 19. bma.ch [bma.ch]
- 20. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 21. qedbio.com [qedbio.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 24. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 25. hycultbiotech.com [hycultbiotech.com]
Dealing with substrate inhibition in CPT2 kinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with substrate inhibition during carnitine palmitoyltransferase 2 (CPT2) kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound kinetics?
A1: Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at supra-optimal concentrations of its substrate, palmitoylcarnitine. Instead of observing a classic Michaelis-Menten curve that plateaus at Vmax, the activity of this compound may decline as the palmitoylcarnitine concentration increases beyond a certain point. This can complicate the determination of kinetic parameters.[1]
Q2: What is the proposed mechanism for substrate inhibition in this compound?
A2: While the precise mechanism for this compound is not fully elucidated, a common model for substrate inhibition involves the formation of an unproductive ternary complex.[2][3] In this model, a second molecule of the substrate (palmitoylcarnitine) binds to a secondary, lower-affinity site on the enzyme-substrate (E-S) complex. This E-S-S complex is catalytically inactive or has a significantly reduced catalytic rate, leading to a decrease in the overall reaction velocity. Another possibility is that the binding of a second substrate molecule hinders the release of the product, palmitoyl-CoA.[2]
Q3: What are the typical substrates and products in a this compound kinetic assay?
A3: In the forward reaction, the substrates for this compound are palmitoylcarnitine and Coenzyme A (CoA). The products are palmitoyl-CoA and L-carnitine.[4]
Q4: Besides substrate inhibition, what other factors can complicate this compound kinetic studies?
A4: this compound kinetic studies can be challenging due to several factors, including:
-
Product inhibition: The product, palmitoyl-CoA, can also inhibit the enzyme.[1]
-
Detergent effects: The use of detergents like Triton X-100 to solubilize the membrane-associated enzyme can influence its kinetic properties.[1][5]
-
Low Km values: this compound can have very low Michaelis-Menten constants (Km) for its acyl-CoA substrates, requiring sensitive assay methods.
Troubleshooting Guide: Dealing with Substrate Inhibition
This guide provides solutions to common problems encountered during this compound kinetic assays that may be related to substrate inhibition.
| Problem | Possible Cause | Recommended Solution |
| Non-linear or "bell-shaped" curve on a substrate concentration vs. velocity plot. | You are likely observing substrate inhibition at higher concentrations of palmitoylcarnitine. | 1. Perform a substrate titration: Conduct your assay over a wide range of palmitoylcarnitine concentrations to clearly identify the inhibitory range.2. Model the data appropriately: Use a substrate inhibition model (e.g., the uncompetitive substrate inhibition equation) for curve fitting rather than the standard Michaelis-Menten equation.[6]3. Work in the non-inhibitory range: For routine assays or inhibitor screening, use a palmitoylcarnitine concentration that is at or below the optimal concentration (the peak of the activity curve) to ensure the reaction rate is proportional to enzyme concentration. |
| Inconsistent or irreproducible results. | 1. Pipetting errors: Small variations in pipetting can lead to significant changes in activity if the substrate concentration is near the inhibitory range.2. Substrate precipitation: High concentrations of palmitoylcarnitine may precipitate in the assay buffer.[4] | 1. Use calibrated pipettes and prepare master mixes: This will minimize variability between wells.2. Check substrate solubility: Ensure that the highest concentration of palmitoylcarnitine used is fully soluble in your assay buffer. Consider including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to aid solubility, but be aware of its potential effects on enzyme kinetics.[4][5] |
| Low apparent Vmax and high apparent Km. | Substrate inhibition can mask the true kinetic parameters of the enzyme. | Re-evaluate your substrate concentration range: Focus on obtaining more data points in the lower, non-inhibitory range of palmitoylcarnitine concentrations to accurately determine the initial velocity and the true Km and Vmax. |
| Difficulty in distinguishing between substrate inhibition and other forms of inhibition. | The observed inhibition pattern may be complex. | Perform control experiments: - Run the assay without the enzyme to check for non-enzymatic reactions.- If screening for inhibitors, test for their effect at a low, non-inhibitory substrate concentration and a high, inhibitory substrate concentration to understand their interaction with the substrate inhibition phenomenon. |
Data Presentation: this compound Kinetic Parameters
The following tables summarize representative kinetic data for this compound. Note that these values can vary depending on the enzyme source, purity, and assay conditions.
Table 1: Michaelis-Menten Constants (Km) for this compound Substrates
| Substrate | Enzyme Source | Km (µM) | Reference |
| Palmitoylcarnitine | Human Muscle | ~200 | [1] |
| Palmitoyl-CoA | Recombinant Human | Not specified | |
| L-carnitine | Pig Liver | 164 - 216 | [4] |
| L-carnitine | Pig Skeletal Muscle | ~480 | [4] |
Table 2: Inhibition Constants (Ki) for this compound
| Inhibitor | Type of Inhibition | Enzyme Source | Ki (µM) | Reference |
| trans-2-C16:1-CoA | Competitive | Recombinant Human | 18.8 | [7] |
| Palmitoylcarnitine | Substrate Inhibition | Human Muscle | Not specified | [1] |
| Malonyl-CoA | Non-competitive (abnormal sensitivity in mutants) | Mutant Human this compound | Not specified | [5] |
Experimental Protocols
Radiometric Forward Assay for this compound Activity
This protocol is a generalized method for measuring this compound activity by quantifying the formation of radiolabeled palmitoyl-CoA from [³H]palmitoylcarnitine.
Materials:
-
Enzyme source (e.g., isolated mitochondria, cell lysate, or purified this compound)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
[³H]palmitoylcarnitine (radiolabeled substrate)
-
Coenzyme A (CoA)
-
Stopping solution: e.g., 1 M HCl
-
Extraction solvent: e.g., n-butanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, CoA, and the enzyme source.
-
Initiate Reaction: Start the reaction by adding a range of concentrations of [³H]palmitoylcarnitine.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Product Extraction: Add the extraction solvent (e.g., n-butanol) to selectively extract the radiolabeled product, palmitoyl-CoA. Vortex vigorously and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of product formation (e.g., in nmol/min/mg of protein). Plot the reaction velocity against the substrate concentration to determine the kinetic parameters. For data showing substrate inhibition, fit the data to a substrate inhibition equation.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. graphpad.com [graphpad.com]
- 7. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting acylcarnitine accumulation in CPT2 inhibition studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with acylcarnitine accumulation in carnitine palmitoyltransferase 2 (CPT2) inhibition studies.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with a this compound inhibitor, but I don't see an increase in long-chain acylcarnitines. What could be wrong?
A1: This is a common issue that can arise from several factors:
-
Inhibitor Potency and Concentration: Ensure the inhibitor is active and used at an effective concentration. Verify the IC50 of your inhibitor in your specific experimental system. It's possible the concentration is too low to achieve significant inhibition.
-
Incubation Time: The incubation period may be too short for acylcarnitines to accumulate to detectable levels. A time-course experiment is recommended to determine the optimal duration.
-
Cell Type and Metabolic State: The rate of fatty acid oxidation (FAO) can vary significantly between cell types and is dependent on the metabolic state. Ensure your cells have active FAO and that the experimental conditions (e.g., media composition) promote this pathway.
-
Assay Sensitivity: Your analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), may lack the sensitivity to detect small changes. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your assay.
-
Sample Type: For in vivo or clinical studies, plasma is the recommended sample type for reliable acylcarnitine analysis. Profiles from dried blood spots can sometimes be normal even in cases of this compound deficiency and may not be suitable for detecting subtle changes.[1][2][3]
Q2: My results show an accumulation of short- or medium-chain acylcarnitines instead of the expected long-chain species. Why is this happening?
A2: This is an unexpected result, as this compound is specific for medium- and long-chain acyl-CoAs.[4] Potential causes include:
-
Off-Target Inhibitor Effects: Your inhibitor may be non-specific and affecting other enzymes in the FAO pathway, such as medium-chain acyl-CoA dehydrogenase (MCAD), leading to the accumulation of medium-chain species.
-
Underlying Metabolic Perturbations: The experimental model itself may have alterations in other metabolic pathways that lead to an increase in short- or medium-chain acylcarnitines, independent of this compound inhibition.
-
This compound's Role in Reversal: this compound can catalyze the reverse reaction, converting acyl-CoAs to acylcarnitines within the mitochondria.[4] If there is a downstream block in β-oxidation, medium-chain acyl-CoAs could accumulate and be converted to medium-chain acylcarnitines by this compound. However, direct inhibition of this compound should primarily cause a build-up of long-chain acylcarnitines that have been transported into the mitochondria but cannot be converted to acyl-CoAs.
Q3: My acylcarnitine measurements are highly variable between replicates. What are the common sources of variability?
A3: Variability can be introduced at multiple stages of the experiment:
-
Sample Preparation: Inconsistent sample handling, extraction, or protein precipitation can lead to significant variability. Ensure precise and consistent execution of the sample preparation protocol for all samples.[5][6]
-
Cell Culture Conditions: Minor differences in cell seeding density, passage number, or media composition can alter the metabolic state of the cells and affect results.
-
Inhibitor Stability: Ensure the inhibitor is properly stored and that the stock solution has not degraded.
-
Analytical Performance: Inconsistent LC-MS/MS performance can be a source of variability. Use of stable isotope-labeled internal standards for each acylcarnitine species is crucial for robust quantification and to correct for analytical variance.[7]
Q4: How can I confirm that my experimental system is measuring this compound activity specifically, and not CPT1?
A4: Differentiating between the two isoforms is critical.
-
Use of Malonyl-CoA: CPT1 is sensitive to inhibition by malonyl-CoA, while this compound is not. In an in vitro enzyme activity assay, you can measure total CPT activity (CPT1 + this compound) and then measure the activity in the presence of malonyl-CoA. The remaining activity is attributed to this compound.[1][8]
-
Substrate Specificity: this compound inhibition should lead to the accumulation of long-chain acylcarnitines (C12-C18) within the mitochondrial matrix (and subsequently in plasma or media), with a corresponding decrease in downstream metabolites like acetylcarnitine.[9] CPT1 inhibition would prevent the formation of long-chain acylcarnitines in the first place.
Quantitative Data on Acylcarnitine Accumulation
The following table summarizes expected changes in acylcarnitine levels based on data from this compound deficiency models, which mimic pharmacological inhibition.
| Parameter | Sample Type | Observed Change | Reference |
| Long-Chain Acylcarnitines | Skeletal Muscle (Mouse Model) | ~22-fold increase | [10] |
| C18OH Acylcarnitine | Dried Blood Spot (Human Neonatal) | ~23-fold increase above upper limit | [11] |
| (C16+C18:1)/C2 Ratio | Dried Blood Spot (Newborn Screen) | > 0.7 (in one case, 1.46) | [12] |
| Long-Chain Acylcarnitines (C16, C18:1) | Plasma/Dried Blood Spot (Human) | Significant Elevation | [1][2][8] |
Experimental Protocols
Protocol 1: General Method for Acylcarnitine Analysis by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of acylcarnitines from biological samples such as plasma or cell pellets.
1. Sample Preparation & Extraction:
- To a 100 µL aliquot of plasma or resuspended cell pellet, add 300-400 µL of ice-cold methanol or acetonitrile containing a suite of stable isotope-labeled internal standards.[5][6]
- Vortex vigorously for 10-20 seconds to precipitate proteins.
- Incubate the samples for 10-20 minutes at 4°C or on ice to enhance protein precipitation.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[5]
- Carefully collect the supernatant, which contains the acylcarnitines, and transfer to a new tube or vial for analysis.
- The sample may be dried down under nitrogen and reconstituted in the initial mobile phase for injection, or diluted directly.[5]
2. LC-MS/MS Analysis:
- Instrumentation: Use a tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6][13]
- Column: A reverse-phase column, such as a C18, is commonly used.[5]
- Mobile Phases: Typically, a gradient of water and acetonitrile, both containing a small percentage of an acid like formic acid and a salt like ammonium acetate, is used for separation.[13]
- Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Acylcarnitines are monitored using Multiple Reaction Monitoring (MRM), based on a common product ion at m/z 85.[7][13]
Protocol 2: this compound Spectrophotometric Enzyme Activity Assay
This assay measures this compound activity by monitoring the release of Coenzyme A (CoA), which reacts with DTNB (Ellman's reagent) to produce a colored product.
1. Reagent Preparation:
- Reaction Buffer: Prepare a Tris-HCl buffer (e.g., 116 mM, pH 8.0) containing EDTA (2.5 mM), DTNB (2 mM), and a detergent like Triton X-100 (0.2%).[14]
- Substrate Solution: Prepare a solution of L-Palmitoylcarnitine (e.g., 1 mM).[14]
- Co-substrate Solution: Prepare a solution of Coenzyme A (e.g., 5 mM).[14]
2. Assay Procedure:
- Sample Preparation: Use isolated mitochondria or cell/tissue homogenates. Determine the protein concentration for normalization.
- Assay Setup: In a 96-well plate, add 175 µL of the Reaction Buffer to each well.
- Sample Addition: Add 10 µL of your sample (e.g., mitochondrial lysate) to the wells. Include a blank control with homogenization buffer instead of the sample.
- Pre-incubation: Incubate the plate at 30°C or 37°C for 5 minutes.
- Reaction Initiation: Start the reaction by adding 10 µL of the L-Palmitoylcarnitine solution and 10 µL of the Coenzyme A solution to each well.[14]
- Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader for 10-20 minutes, taking readings every minute.[14]
- Data Analysis: Calculate the rate of change in absorbance (ΔA412/min) and normalize to the protein concentration to determine this compound activity. To measure this compound activity specifically, the assay can be run in parallel with the CPT1 inhibitor malonyl-CoA.
Visualizations
Caption: Carnitine shuttle pathway and the site of this compound inhibition.
Caption: Workflow for a typical this compound inhibition experiment.
Caption: Troubleshooting decision tree for acylcarnitine profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of this compound exacerbates cardiac dysfunction and inflammation in experimental endotoxaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A case study of lethal neonatal CPT II deficiency: Novel insights from genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Enzymatic Activity of CPT1 and CPT2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activities of Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2) isoforms. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective comparisons of their performance supported by experimental data.
Introduction
Carnitine Palmitoyltransferases (CPTs) are a family of essential enzymes in fatty acid metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The CPT system is comprised of two main enzymes, CPT1 and this compound, which are located in the outer and inner mitochondrial membranes, respectively. While this compound is a ubiquitous protein, CPT1 exists in three tissue-specific isoforms: CPT1A (liver), CPT1B (muscle and heart), and CPT1C (brain).[1][2][3] These isoforms exhibit distinct kinetic properties, substrate specificities, and regulatory mechanisms, which are critical for understanding their roles in both normal physiology and disease states.
Quantitative Comparison of Enzymatic Properties
The following table summarizes the key quantitative parameters of CPT1 and this compound isoforms, providing a clear comparison of their enzymatic activities.
| Parameter | CPT1A | CPT1B | CPT1C | This compound |
| Cellular Location | Outer Mitochondrial Membrane | Outer Mitochondrial Membrane | Endoplasmic Reticulum & Mitochondria[3][4][5] | Inner Mitochondrial Membrane |
| Primary Tissue Expression | Liver, Kidney, Pancreas[6] | Skeletal Muscle, Heart, Adipose Tissue[5][6] | Brain (Neurons)[4][7] | Ubiquitous[1] |
| Substrate(s) | Long-chain acyl-CoAs (e.g., Palmitoyl-CoA), Carnitine | Long-chain acyl-CoAs (e.g., Palmitoyl-CoA), Carnitine | Palmitoyl-CoA (very low activity)[4][7] | Long-chain acylcarnitines (e.g., Palmitoylcarnitine), Coenzyme A |
| Product(s) | Long-chain acylcarnitines, Coenzyme A | Long-chain acylcarnitines, Coenzyme A | Palmitoylcarnitine (very low levels)[4] | Long-chain acyl-CoAs, Carnitine |
| Km for Carnitine (rat) | ~30 µM[6] | ~500 µM[6] | N/A (very low activity) | Similar to CPT1[8] |
| Km for Palmitoyl-CoA | Similar to this compound[8] | N/A | N/A | Similar to CPT1[8] |
| Vmax | N/A | N/A | 20-300 times lower catalytic efficiency than CPT1a[4] | N/A |
| Inhibition by Malonyl-CoA | Yes | Yes (30-100 fold more sensitive than CPT1A)[2][5] | Binds Malonyl-CoA, but functional inhibition is complex due to low activity[7] | No[9] |
| IC50 for Malonyl-CoA | High µM range | Low µM range | N/A | N/A |
Signaling Pathways and Regulation
The activity of CPT1 is a critical regulatory point in fatty acid oxidation and is tightly controlled by cellular energy status, primarily through the concentration of malonyl-CoA.
Caption: Regulation of CPT1 activity by insulin, AMP, and malonyl-CoA.
High levels of insulin promote the synthesis of malonyl-CoA by activating acetyl-CoA carboxylase (ACC). Malonyl-CoA, in turn, allosterically inhibits CPT1, thereby preventing the entry of fatty acids into the mitochondria for oxidation when glucose is abundant. Conversely, high levels of AMP, indicating a low energy state, inhibit ACC, leading to decreased malonyl-CoA levels and relief of CPT1 inhibition, thus promoting fatty acid oxidation.
Experimental Workflows
The following diagrams illustrate the general workflows for assaying CPT1 and this compound enzymatic activity.
Caption: General workflow for a radioisotopic CPT1 activity assay.
Caption: General workflow for a spectrophotometric this compound activity assay.
Detailed Experimental Protocols
Radioisotopic Assay for CPT1 Activity
This forward assay measures the formation of radiolabeled acylcarnitine from radiolabeled carnitine and is considered a gold standard for quantifying CPT1 activity.
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Reaction buffer (e.g., 75 mM KCl, 50 mM Tris-HCl, pH 7.5)
-
[³H]L-carnitine or [¹⁴C]L-carnitine
-
Palmitoyl-CoA
-
Bovine serum albumin (BSA), fatty acid-free
-
Malonyl-CoA (for inhibition studies)
-
Ice-cold perchloric acid
-
Butanol
-
Scintillation cocktail and counter
Procedure:
-
Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates using standard laboratory protocols. Determine the protein concentration of the sample.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, BSA, and palmitoyl-CoA.
-
Assay Setup: In microcentrifuge tubes on ice, add the reaction mixture and the sample (e.g., 20-50 µg of mitochondrial protein).
-
Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the reaction by adding the radiolabeled L-carnitine to each tube.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a volume of ice-cold perchloric acid.
-
Extraction: Add butanol to each tube to extract the radiolabeled acylcarnitine. Vortex vigorously and centrifuge to separate the aqueous and organic phases.
-
Measurement: Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of radiolabeled acylcarnitine formed based on the specific activity of the radiolabeled carnitine. Express the enzyme activity as nmol/min/mg of protein.
Spectrophotometric Assay for this compound Activity
This assay measures the reverse reaction of this compound, where the enzyme converts acylcarnitine and Coenzyme A to acyl-CoA and carnitine. The release of free Coenzyme A (CoA-SH) is detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[10][11]
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Reaction buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4)
-
Palmitoylcarnitine
-
Coenzyme A (CoA)
-
DTNB (Ellman's reagent)
-
Triton X-100 (to solubilize membranes)
-
Microplate reader
Procedure:
-
Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. Determine the protein concentration.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, DTNB, and Triton X-100.
-
Assay Setup: In a 96-well plate, add the reaction mixture to each well.
-
Sample Addition: Add the sample (e.g., 10-20 µg of mitochondrial protein) to the wells. Include a blank control with buffer instead of the sample.
-
Pre-incubation: Pre-incubate the plate at 30°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding a solution of palmitoylcarnitine and CoA to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings at regular intervals (e.g., every minute).
-
Data Analysis: Calculate the rate of change in absorbance (ΔA412/min). Using the molar extinction coefficient of the product (TNB²⁻, ε = 13.6 mM⁻¹cm⁻¹), calculate the this compound activity and express it as nmol/min/mg of protein.
Conclusion
The CPT1 and this compound enzyme systems are central to the regulation of mitochondrial fatty acid oxidation. The CPT1 isoforms, with their tissue-specific expression and differential sensitivity to malonyl-CoA, represent the primary control point for the entry of long-chain fatty acids into the mitochondria. CPT1A and CPT1B are the major players in this process, while CPT1C appears to have a more specialized role in the brain, with very low catalytic activity for traditional substrates.[7][12] this compound, on the other hand, is a non-regulated, ubiquitous enzyme that completes the transport process within the mitochondrial matrix. Understanding the distinct enzymatic properties and regulatory mechanisms of these isoforms is crucial for developing targeted therapeutic strategies for metabolic diseases such as obesity, type 2 diabetes, and certain types of cancer.[5][13] The provided experimental protocols offer standardized methods for the accurate assessment of their enzymatic activities, which is fundamental for advancing research in these areas.
References
- 1. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPT1c is localized in endoplasmic reticulum of neurons and has carnitine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase 1C regulates cancer cell senescence through mitochondria-associated metabolic reprograming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Normal muscle CPT1 and this compound activities in hepatic presentation patients with CPT1 deficiency in fibroblasts. Tissue specific isoforms of CPT1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomic profiling reveals a role for CPT1c in neuronal oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipidomics reveals carnitine palmitoyltransferase 1C protects cancer cells from lipotoxicity and senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carnitine Palmitoyltransferase 2 (CPT2) Function in Liver and Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
Carnitine Palmitoyltransferase 2 (CPT2) is a critical mitochondrial enzyme in the fatty acid β-oxidation pathway, responsible for converting acylcarnitines back to their corresponding acyl-CoAs within the mitochondrial matrix. While the this compound protein is encoded by the same gene in both liver and muscle, its functional role and regulation are intricately tied to the distinct metabolic demands of each tissue. This guide provides a comprehensive comparison of this compound function in the liver versus muscle, supported by experimental data and methodologies, to aid in research and therapeutic development.
Physiological Roles: A Tale of Two Tissues
The primary functional divergence of this compound in the liver and muscle stems from the different metabolic priorities of these organs.
-
Liver: In the liver, this compound is a key player in systemic energy homeostasis, particularly during fasting. The acetyl-CoA produced from this compound-mediated fatty acid oxidation is a major substrate for ketogenesis, providing an essential energy source for the brain and other tissues when glucose is scarce. This compound deficiency in the liver leads to hypoketotic hypoglycemia, highlighting its crucial role in ketone body production.[1][2]
-
Muscle: In skeletal and cardiac muscle, the primary role of this compound is to supply acetyl-CoA to the tricarboxylic acid (TCA) cycle for ATP production, fueling muscle contraction.[2] Long-chain fatty acids are a preferred energy substrate for muscle, especially during prolonged exercise and at rest.[2][3] Consequently, this compound deficiency in muscle manifests as myalgia, rhabdomyolysis (muscle breakdown), and exercise intolerance due to impaired energy production.[1]
Kinetic Properties and Substrate Specificity
While direct comparative kinetic studies of this compound in liver and muscle are limited, data from various sources allow for a functional comparison. It is important to note that this compound does not have tissue-specific isoforms.[3]
Table 1: Comparison of this compound Functional Parameters in Liver and Muscle
| Parameter | Liver | Muscle | Key Differences and Notes |
| Primary Function | Ketogenesis, Gluconeogenesis | ATP production for contraction | Reflects the organ's metabolic role. |
| Substrate Specificity | Medium (C8-C12) and long-chain (C14-C18) acylcarnitines.[4][5] | Medium (C8-C12) and long-chain (C14-C18) acylcarnitines.[4][5] | Substrate preference is inherent to the enzyme and not tissue-specific. |
| Km (for carnitine) | Similar Km values for carnitine and Palmitoyl-CoA have been observed in muscle under various conditions.[6] | Similar Km values for carnitine and Palmitoyl-CoA have been observed in muscle under various conditions.[6] | Direct comparative values for this compound Km in liver vs. muscle are not readily available in the literature. |
| Vmax | Not directly compared in the literature. | Not directly compared in the literature. | Vmax would likely be influenced by the mitochondrial density and overall metabolic rate of the tissue. |
Regulation of this compound Activity
The regulation of this compound activity is largely indirect and differs significantly between the liver and muscle, primarily through the control of its counterpart, CPT1, and the availability of its substrate, acylcarnitines.
Allosteric Regulation
The key allosteric regulator in this pathway is malonyl-CoA , which inhibits CPT1, thereby controlling the entry of fatty acids into the mitochondria. While malonyl-CoA does not directly inhibit this compound, its differential effect on the liver (CPT1a) and muscle (CPT1b) isoforms dictates the substrate flux to this compound.[7][8]
-
Liver (CPT1a): Less sensitive to malonyl-CoA inhibition.[8] This allows for sustained fatty acid oxidation for ketogenesis even when fatty acid synthesis is active.
-
Muscle (CPT1b): Highly sensitive to malonyl-CoA inhibition.[7][8] This ensures that fatty acid oxidation is suppressed when glucose is abundant (leading to increased malonyl-CoA) and fatty acid storage is favored.
Some studies have suggested that under certain conditions, particularly with specific mutations, this compound itself can be inhibited by malonyl-CoA, with the mutated enzyme showing more pronounced inhibition.[9]
Transcriptional and Hormonal Regulation
The expression of the this compound gene can be regulated by various transcription factors and hormones, leading to tissue-specific differences in enzyme levels and activity.
-
Peroxisome Proliferator-Activated Receptor α (PPARα): This transcription factor is a major regulator of genes involved in fatty acid oxidation, including this compound. PPARα is highly expressed in the liver and its activation, for instance during fasting, leads to increased this compound expression to meet the demand for fatty acid oxidation and ketogenesis.
-
Hormonal Control:
-
Glucagon: In the liver, glucagon signaling during fasting leads to a decrease in malonyl-CoA levels, relieving the inhibition on CPT1a and increasing the flux of fatty acids to this compound for oxidation.[10]
-
Thyroid Hormones: Thyroid hormones have been shown to increase the activity of the carnitine/acylcarnitine translocase (CACT), which transports acylcarnitines across the inner mitochondrial membrane, thereby influencing the substrate availability for this compound.[11]
-
Experimental Protocols
Determination of this compound Activity in Liver and Muscle Mitochondria
A common method for determining this compound activity is the forward radioisotope assay, which measures the formation of radiolabeled palmitoylcarnitine. To specifically measure this compound activity, the outer mitochondrial membrane is disrupted, and inhibitors of CPT1 are used.
Experimental Workflow: this compound Activity Assay
Caption: Workflow for determining this compound activity in isolated mitochondria.
Materials:
-
Tissue sample (liver or muscle)
-
Isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Assay buffer (e.g., containing Tris-HCl, EDTA, and KCl)
-
Substrates: [³H]Carnitine, Palmitoyl-CoA
-
CPT1 inhibitor: Malonyl-CoA
-
Scintillation cocktail and counter
Procedure:
-
Mitochondrial Isolation: Homogenize fresh tissue in ice-cold isolation buffer. Isolate mitochondria by differential centrifugation.
-
Disruption of Outer Membrane: Resuspend the mitochondrial pellet in a buffer containing a low concentration of a detergent like digitonin to selectively permeabilize the outer membrane, exposing this compound to the substrates.
-
Enzyme Reaction: Incubate the permeabilized mitochondria in the assay buffer containing [³H]carnitine, palmitoyl-CoA, and a CPT1 inhibitor such as malonyl-CoA to prevent CPT1 activity from interfering.
-
Reaction Termination and Extraction: Stop the reaction by adding an acid (e.g., perchloric acid). Extract the radiolabeled palmitoylcarnitine using an organic solvent (e.g., butanol).
-
Quantification: Measure the radioactivity of the extracted palmitoylcarnitine using a scintillation counter. This compound activity is calculated based on the amount of radiolabeled product formed per unit time per milligram of mitochondrial protein.
Signaling Pathways and Logical Relationships
The functional differences of this compound in the liver and muscle are embedded in distinct signaling and metabolic pathways.
Fatty Acid Oxidation Pathway: Liver vs. Muscle
Caption: Differential regulation and fate of fatty acids in liver and muscle.
Conclusion
References
- 1. porkgateway.org [porkgateway.org]
- 2. mdpi.com [mdpi.com]
- 3. Normal muscle CPT1 and this compound activities in hepatic presentation patients with CPT1 deficiency in fibroblasts. Tissue specific isoforms of CPT1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase (this compound) from liver mitochondrial inner membrane becomes inhibitable by malonyl-CoA if reconstituted with outer membrane malonyl-CoA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malony-CoA inhibits the S113L variant of carnitine-palmitoyltransferase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to CPT2 and CPT1A Inhibitors: Specificity and Potency
For Researchers, Scientists, and Drug Development Professionals
Carnitine Palmitoyltransferase 1A (CPT1A) and Carnitine Palmitoyltransferase 2 (CPT2) are pivotal enzymes in the mitochondrial fatty acid β-oxidation (FAO) pathway. As key regulators of cellular energy metabolism, their dysregulation has been implicated in a variety of diseases, including metabolic disorders and cancer. This has spurred the development of inhibitors targeting these enzymes. This guide provides a comparative analysis of CPT1A and this compound inhibitors, focusing on their specificity and potency, supported by experimental data and detailed methodologies.
The Carnitine Shuttle: A Tale of Two Enzymes
Long-chain fatty acids are a major source of energy. However, they cannot passively cross the mitochondrial inner membrane to undergo β-oxidation. The carnitine shuttle, a multi-enzyme process, facilitates this transport. CPT1A, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. Acylcarnitines are then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Finally, this compound, situated on the inner mitochondrial membrane, converts the acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral.[1][2][3][4][5][6][7][8][9]
References
- 1. blocksandarrows.com [blocksandarrows.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Carnitine transport system - WikiLectures [wikilectures.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Carnitine Paloyltransferase 2 (CPT2) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Carnitine Palmitoyltransferase 2 (CPT2) protein across four key species in biomedical research: human, mouse, rat, and zebrafish. We delve into the protein sequence, function, and key enzymatic parameters to provide a valuable resource for cross-species experimental design and data interpretation.
Protein Sequence Comparison
Carnitine Palmitoyltransferase 2 is a highly conserved mitochondrial enzyme essential for the beta-oxidation of long-chain fatty acids. While the core functional domains are well-maintained across species, subtle differences in amino acid sequences can influence protein stability and enzymatic activity.
Sequence Alignment and Identity
A sequence alignment of this compound proteins from human, mouse, rat, and zebrafish reveals a high degree of conservation, particularly within the catalytic domains. Human, mouse, and rat this compound share a remarkable similarity, each comprising 658 amino acids. The zebrafish ortholog is slightly larger, with 669 amino acids.
| Species | UniProt ID | Length (Amino Acids) | Sequence Identity to Human this compound |
| Human | P23786 | 658 | 100% |
| Mouse | P52825 | 658 | ~94% |
| Rat | P18886 | 658 | ~93% |
| Zebrafish | Q5U3U3 | 669 | ~71%[1] |
Note: Sequence identity percentages are approximate and can vary slightly based on the alignment algorithm used.
Functional Comparison
The primary function of this compound is conserved across all examined species. It is a key enzyme in the carnitine shuttle, which is responsible for transporting long-chain fatty acids into the mitochondrial matrix for their subsequent breakdown through beta-oxidation to produce energy.[2] This fundamental role in cellular metabolism makes this compound a critical component for energy homeostasis in various tissues, particularly those with high energy demands such as skeletal muscle, heart, and liver.
Knockdown or deficiency of this compound in model organisms like mice and zebrafish has been shown to result in impaired fatty acid oxidation, leading to phenotypes that can include muscle weakness, cardiac issues, and abnormal lipid accumulation, mirroring human this compound deficiency disorders.[3][4][5][6][7]
Quantitative Data Comparison
Understanding the kinetic and stability parameters of this compound is crucial for designing and interpreting pharmacological and metabolic studies. While comprehensive, directly comparative datasets are scarce, this guide compiles available data to offer insights into potential species-specific differences.
Enzyme Kinetics
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of substrate affinity. A lower Km suggests a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Rat (Liver Mitochondria) | 3-hydroxypalmitoyl-CoA | 20 ± 6 | Data not specified |
| Rat (Liver Mitochondria) | 3-oxopalmitoyl-CoA | 65 ± 17 | Data not specified |
Protein Stability
Thermal shift assays are used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. A higher Tm suggests greater stability. Studies on human this compound have shown that certain mutations, such as S113L, can lead to a significant decrease in thermal stability, particularly at elevated temperatures (40°C and 45°C), which may be a contributing factor to disease pathology.[8][9][10] However, comprehensive Tm data for wild-type this compound across different species is limited.
| Species | Condition | Melting Temperature (Tm) |
| Human (Wild-type) | Not specified | Data not readily available |
| Human (S113L variant) | Abnormal thermal destabilization at 40°C and 45°C | Data not readily available |
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific advancement. Below are detailed protocols for key assays used to characterize this compound function and stability.
This compound Enzyme Activity Assay
This protocol is adapted from a method that measures the release of Coenzyme A (CoA-SH) from the this compound-catalyzed reaction. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Isolated mitochondria or cell/tissue lysates
-
Palmitoyl-CoA
-
L-carnitine
-
DTNB (Ellman's reagent)
-
Triton X-100
-
Potassium phosphate buffer (pH 7.4)
-
KCl
-
EDTA
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, and 1 mM DTNB.
-
Sample Preparation: Prepare mitochondrial or cell/tissue lysates and determine the protein concentration.
-
Assay Initiation: In a cuvette, add the reaction mixture, 30 µM palmitoyl-CoA, and the sample (e.g., 10-50 µg of mitochondrial protein).
-
Reaction Start: Initiate the reaction by adding 12 mM L-carnitine.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm for 2-5 minutes at 30°C.
-
Calculation: Calculate the rate of reaction using the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹). Enzyme activity is typically expressed as nmol of CoA-SH produced per minute per milligram of protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the thermal stability of proteins in a cellular environment and can be used to study protein-ligand interactions.
Materials:
-
Cultured cells or tissue homogenates
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Sample Preparation: Harvest cells or prepare tissue homogenates. Resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension or homogenate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for a fixed duration (e.g., 3-5 minutes) using a thermocycler.
-
Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of this compound in the soluble fraction for each temperature point using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble this compound as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured and aggregated.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding, we provide diagrams of the fatty acid beta-oxidation pathway and the experimental workflows using the DOT language for Graphviz.
Caption: The carnitine shuttle pathway for fatty acid oxidation.
Caption: Experimental workflows for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 3. This compound carnitine palmitoyltransferase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. This compound Deficiency Modeled in Zebrafish: Abnormal Neural Development, Electrical Activity, Behavior, and Schizophrenia-Related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rede.ecu.edu [rede.ecu.edu]
- 7. Research Portal [researchworks.creighton.edu]
- 8. Stabilization of the thermolabile variant S113L of carnitine palmitoyltransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of the thermolabile variant S113L of carnitine palmitoyltransferase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Pathogenicity of Novel CPT2 Gene Mutations
For Immediate Release
This guide provides a comparative overview of methodologies for validating the pathogenicity of novel mutations in the Carnitine Palmitoyltransferase II (CPT2) gene. Directed at researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents comparative data on mutation validation techniques, and offers a framework for assessing the clinical significance of newly identified this compound variants.
Introduction to this compound and its Role in Disease
Carnitine Palmitoyltransferase II (this compound) is a critical enzyme in mitochondrial long-chain fatty acid oxidation. It is located in the inner mitochondrial membrane and is responsible for converting long-chain acylcarnitines back to their acyl-CoA esters, allowing them to enter the β-oxidation cycle for energy production.[1][2] Mutations in the this compound gene are inherited in an autosomal recessive manner and can lead to this compound deficiency, a disorder with a wide spectrum of clinical presentations.[3][4] These range from a lethal neonatal form and a severe infantile hepatocardiomuscular form, both associated with less than 10% of normal this compound enzyme activity, to a milder, adult-onset myopathic form characterized by recurrent episodes of muscle pain and rhabdomyolysis.[4][5] The diagnosis of this compound deficiency is typically confirmed through the measurement of this compound enzyme activity and molecular genetic testing to identify biallelic pathogenic variants in the this compound gene.[4]
With the advancement of genetic sequencing technologies, an increasing number of novel this compound variants are being identified.[6][7][8][9] Distinguishing pathogenic mutations from benign polymorphisms is a significant challenge. This guide compares the primary methods used to validate the pathogenicity of these novel variants.
Comparison of Pathogenicity Validation Methods
The validation of a novel this compound mutation's pathogenicity relies on a combination of in silico, in vitro, and cellular analyses. Each approach provides a different layer of evidence, and a comprehensive assessment typically involves multiple methods.
| Validation Method | Principle | Advantages | Limitations | Typical Throughput |
| In Silico Analysis | Computational algorithms predict the effect of an amino acid substitution on protein structure and function based on sequence conservation, physicochemical properties, and known protein domains.[10][11][12] | Rapid, cost-effective, and can be applied to a large number of variants. | Predictive accuracy varies between tools and may not be reliable for all types of mutations. Lacks biological validation. | High |
| Enzyme Activity Assays | Direct measurement of this compound enzymatic activity in patient-derived cells (e.g., fibroblasts, lymphocytes, muscle) or using recombinant protein.[4][13][14] | Provides direct functional evidence of a mutation's impact on protein function. Considered a gold standard for functional validation. | Can be technically challenging, requires patient samples or recombinant protein expression, and may not be suitable for high-throughput screening. | Low to Medium |
| Recombinant Protein Studies | Expression and purification of wild-type and mutant this compound proteins to characterize their biochemical and biophysical properties, such as enzyme kinetics, stability, and folding.[15][16][17] | Allows for detailed characterization of the mutant protein in a controlled environment, independent of cellular factors. | Can be labor-intensive and may not fully recapitulate the cellular environment. | Low |
| Cellular Assays | Analysis of mutant this compound protein expression, localization, stability, and interaction with other proteins in a cellular context.[3] | Provides insights into the cellular consequences of the mutation, such as protein misfolding, degradation, or altered subcellular localization. | May not directly measure enzymatic activity. Results can be cell-type specific. | Medium |
Experimental Data on this compound Mutation Validation
The following table summarizes representative experimental data comparing the effects of known pathogenic and novel this compound mutations on enzyme activity. This data is compiled from various studies and is intended to be illustrative. Actual values may vary depending on the specific assay conditions and cell type used.
| This compound Variant | Type | Predicted Effect (In Silico) | Residual this compound Enzyme Activity (% of Wild-Type) | Clinical Phenotype | Reference |
| Wild-Type | - | - | 100% | Normal | - |
| p.Ser113Leu | Known Pathogenic | Deleterious | 10-60% | Myopathic | [5] |
| p.Arg631Cys | Known Pathogenic | Deleterious | <10% | Severe Infantile | [4] |
| p.Glu174Lys | Novel | Likely Pathogenic | Not Reported (associated with lethal neonatal form) | Lethal Neonatal | [3][7] |
| p.Arg554X | Novel | Likely Pathogenic (Nonsense) | Not Reported (associated with lethal neonatal form) | Lethal Neonatal | [3][7] |
| p.Ile54Ser | Novel | Pathogenic | Not Reported (associated with infantile form) | Infantile | [9] |
| p.Ser373Pro | Novel | Deleterious | Not Reported (associated with myopathic form) | Myopathic | [8] |
| p.Arg503Cys | Novel | Deleterious | Decreased | Myopathic | [6] |
| p.Gly549Asp | Novel | Deleterious | Decreased | Myopathic | [6] |
| 413delAG | Novel | Frameshift | Likely severe reduction | Myopathic | [6] |
Detailed Experimental Protocols
This compound Enzyme Activity Assay in Cultured Fibroblasts
This protocol describes a common method for measuring this compound enzyme activity in patient-derived fibroblasts.
Materials:
-
Cultured human fibroblasts (patient and control)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Reaction buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100
-
Substrate solution: Palmitoyl-CoA and L-[³H]carnitine
-
Malonyl-CoA (for CPT1 inhibition)
-
Scintillation fluid and counter
Procedure:
-
Culture patient and control fibroblasts to near confluency in T-25 flasks.[14]
-
Harvest cells by washing with PBS, scraping, and centrifuging to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of reaction buffer and homogenize.
-
Determine the protein concentration of the cell homogenate using a standard method (e.g., BCA assay).[18]
-
Set up the enzymatic reaction by adding a defined amount of cell homogenate to the reaction buffer containing the substrate solution. To specifically measure this compound activity, include malonyl-CoA to inhibit CPT1.[4]
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding an acid solution (e.g., perchloric acid).[13]
-
Extract the radiolabeled palmitoylcarnitine product using an organic solvent (e.g., butanol).[13]
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the this compound enzyme activity as nmol of product formed per minute per mg of protein and express it as a percentage of the control.
Expression and Purification of Recombinant this compound
This protocol outlines the general steps for producing recombinant this compound protein for in-depth biochemical analysis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the this compound cDNA (wild-type or mutant) and an affinity tag (e.g., His-tag)
-
LB medium and appropriate antibiotics
-
IPTG for induction
-
Lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
-
Dialysis tubing and storage buffer
Procedure:
-
Transform the expression vector into the E. coli host strain.[16]
-
Grow a culture of the transformed bacteria to an optimal density (OD600 of 0.6-0.8).
-
Induce protein expression by adding IPTG and continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to the equilibrated affinity chromatography column.[17]
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant this compound protein using an elution buffer containing a high concentration of an agent that competes for binding to the resin (e.g., imidazole for His-tagged proteins).
-
Dialyze the purified protein against a storage buffer and determine its concentration and purity (e.g., by SDS-PAGE and Coomassie staining).[19]
Assessment of this compound Protein Stability
This protocol describes a method to assess the thermal stability of recombinant this compound variants.
Materials:
-
Purified recombinant this compound (wild-type and mutant)
-
Assay buffer (e.g., 50 mM potassium phosphate, 120 mM KCl, 1 mM EDTA, pH 7.4)
-
Water bath or thermocycler
Procedure:
-
Dilute the purified this compound proteins to a specific concentration in the assay buffer.
-
Incubate aliquots of the protein solutions at different temperatures (e.g., 37°C, 40°C, 42°C, 45°C) for various time points.[20][21]
-
At each time point, remove an aliquot and immediately place it on ice to stop any further denaturation.
-
Measure the residual this compound enzyme activity of each aliquot using the standard enzyme assay protocol.
-
Plot the residual activity as a function of incubation time for each temperature.
-
Determine the half-life of the enzyme at each temperature to compare the stability of the wild-type and mutant proteins.
Visualizing Key Pathways and Workflows
Fatty Acid Beta-Oxidation Pathway```dot
Caption: Workflow for validating novel this compound mutations.
Conclusion
The validation of novel this compound gene mutations requires a multi-faceted approach that combines computational predictions with robust experimental data. While in silico tools provide a valuable first-pass assessment, direct functional assays remain the cornerstone for definitively establishing pathogenicity. Enzyme activity assays in patient-derived cells and the biochemical characterization of recombinant proteins are powerful methods for quantifying the impact of a mutation on this compound function. Cellular assays further elucidate the in vivo consequences of the mutation. By employing a combination of these techniques, researchers can confidently classify novel this compound variants, leading to improved diagnostic accuracy and a better understanding of the molecular basis of this compound deficiency. This, in turn, will aid in the development of targeted therapeutic strategies for this debilitating metabolic disorder.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A case study of lethal neonatal CPT II deficiency: Novel insights from genetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mutation and biochemical analysis in carnitine palmitoyltransferase type II (CPT II) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel mutations associated with carnitine palmitoyltransferase II deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Case of Carnitine Palmitoyltransferase II Deficiency in Bahrain With a Novel Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Comparison of Predictive In Silico Tools on Missense Variants in GJB2, GJB6, and GJB3 Genes Associated with Autosomal Recessive Deafness 1A (DFNB1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Insights on variant analysis in silico tools for pathogenicity prediction [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 2 (this compound) [amc.nl]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avantorsciences.com [avantorsciences.com]
- 18. d-nb.info [d-nb.info]
- 19. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 20. Stabilization of the thermolabile variant S113L of carnitine palmitoyltransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Comparative Analysis of CPT2 Deficiency and CACT Deficiency: A Guide for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing Carnitine Palmitoyltransferase II (CPT2) deficiency and Carnitine-Acylcarnitine Translocase (CACT) deficiency, two critical disorders of mitochondrial long-chain fatty acid oxidation.
This guide provides an objective comparison of this compound and CACT deficiencies, focusing on their roles in the fatty acid oxidation pathway, clinical manifestations, diagnostic methodologies, and management strategies. Quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols are provided for key diagnostic assays.
Introduction and Biochemical Pathway
Carnitine Palmitoyltransferase II (this compound) and Carnitine-Acylcarnitine Translocase (CACT) are integral components of the carnitine shuttle, a system essential for transporting long-chain fatty acids (LCFAs) across the inner mitochondrial membrane for β-oxidation.[1][2] this compound deficiency is the most common inherited disorder of LCFA oxidation, while CACT deficiency is a much rarer and generally more severe condition.[2][3]
The carnitine shuttle involves three key steps:
-
CPT1: Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) converts long-chain acyl-CoAs to long-chain acylcarnitines.[4][5]
-
CACT: The Carnitine-Acylcarnitine Translocase (encoded by the SLC25A20 gene) transports these acylcarnitines across the inner mitochondrial membrane into the mitochondrial matrix in exchange for free carnitine.[1][6]
-
This compound: Located on the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (encoded by the this compound gene) converts the long-chain acylcarnitines back to long-chain acyl-CoAs within the matrix, releasing them for β-oxidation to produce energy.[4][7][8]
Deficiencies in either CACT or this compound disrupt this pathway, leading to impaired energy production from LCFAs and the accumulation of toxic long-chain acylcarnitines.[9]
References
- 1. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. informnetwork.org [informnetwork.org]
- 4. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Genetic Testing - acylcarnitine translocase Carnitine--CACT-, deficiency ..., (Carnitine acylcarnitine tranlocase-deficiency -CACT) - Gen SLC25A20 . - IVAMI [ivami.com]
- 7. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
Differentiating CPT1 vs. CPT2 Deficiency: A Guide to Acylcarnitine Profiles
For Researchers, Scientists, and Drug Development Professionals
Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2) deficiencies are autosomal recessive disorders of mitochondrial long-chain fatty acid oxidation. Although both affect the same metabolic pathway, their distinct locations within the carnitine shuttle lead to characteristic and distinguishable acylcarnitine profiles. This guide provides a comprehensive comparison of these profiles, supported by experimental data and detailed methodologies, to aid in the differential diagnosis and research of these conditions.
Acylcarnitine Profile Comparison
The analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is the cornerstone for the differential diagnosis of CPT1 and this compound deficiencies. The key distinguishing features are the levels of free carnitine (C0) and long-chain acylcarnitines, as well as specific diagnostic ratios.
Table 1: Quantitative Comparison of Acylcarnitine Profiles in CPT1 vs. This compound Deficiency
| Analyte/Ratio | CPT1 Deficiency | This compound Deficiency | Normal Reference Range (Plasma, µmol/L) |
| Free Carnitine (C0) | Elevated | Normal to Decreased | 20-50 |
| Palmitoylcarnitine (C16) | Normal to Decreased | Elevated | 0.1-1.0 |
| Stearoylcarnitine (C18) | Normal to Decreased | Elevated | 0.1-0.5 |
| Oleoylcarnitine (C18:1) | Normal to Decreased | Elevated | 0.1-1.0 |
| C0 / (C16 + C18) Ratio | Markedly Increased | Normal to Decreased | < 100 |
| (C16 + C18:1) / C2 Ratio | Normal | Markedly Increased | < 0.4 |
Note: Reference ranges may vary slightly between laboratories. The values presented are typical for plasma samples.
In CPT1 deficiency, the transport of long-chain fatty acids into the mitochondria is blocked at the outer mitochondrial membrane. This leads to an accumulation of free carnitine (C0) in the cytoplasm and subsequently in the plasma, as it cannot be esterified to long-chain fatty acids. Consequently, the levels of long-chain acylcarnitines (C16, C18, C18:1) are typically normal or low. The most sensitive and specific marker for CPT1 deficiency is a markedly elevated C0/(C16+C18) ratio.[1][2][3][4]
Conversely, this compound deficiency occurs at the inner mitochondrial membrane, preventing the conversion of long-chain acylcarnitines back to acyl-CoAs within the mitochondrial matrix. This results in an accumulation of long-chain acylcarnitines (C16, C18:1) which then leak into the circulation.[5][6][7] Free carnitine levels are often normal or low due to its increased utilization in the formation of the accumulating acylcarnitines. The key diagnostic marker for this compound deficiency is an elevated (C16+C18:1)/C2 ratio.[8][9] It is important to note that in the myopathic form of this compound deficiency, acylcarnitine profiles may be normal between episodes of rhabdomyolysis.[10][11][12]
Experimental Protocols
The quantitative analysis of acylcarnitines is performed using tandem mass spectrometry (MS/MS). The following is a detailed protocol for the analysis of acylcarnitines in plasma.
Protocol: Tandem Mass Spectrometry Analysis of Plasma Acylcarnitines
1. Sample Preparation
-
Materials:
-
Plasma collected in EDTA or heparin tubes
-
Methanol
-
Internal standard solution (a mixture of stable isotope-labeled carnitine and acylcarnitines, e.g., d3-C0, d3-C2, d3-C8, d3-C16, in methanol)
-
96-well microtiter plates
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To each well of a 96-well plate, add 10 µL of plasma.
-
Add 200 µL of the internal standard solution in methanol to precipitate proteins.
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
2. Derivatization (Butylation)
-
Materials:
-
3 M HCl in n-butanol
-
Heating block or incubator set to 65°C
-
-
Procedure:
-
To each dried sample, add 50 µL of 3 M HCl in n-butanol.
-
Seal the plate and incubate at 65°C for 15 minutes to form butyl esters of the acylcarnitines.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for MS/MS analysis.
-
3. Tandem Mass Spectrometry (MS/MS) Analysis
-
Instrumentation: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Method:
-
Ionization Mode: Positive ion electrospray.
-
Scan Mode: Precursor ion scan of m/z 85. The butyl-esterified acylcarnitines produce a characteristic fragment ion at m/z 85 upon collision-induced dissociation.
-
Quantification: The concentration of each acylcarnitine is determined by calculating the ratio of the signal intensity of the analyte to its corresponding stable isotope-labeled internal standard.[13][14][15]
-
Visualizing the Biochemical and Diagnostic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the affected biochemical pathway and the diagnostic workflow.
Long-Chain Fatty Acid Oxidation Pathway
This diagram shows the transport of long-chain fatty acids into the mitochondrial matrix, highlighting the roles of CPT1 and this compound.
Caption: Mitochondrial long-chain fatty acid transport.
Diagnostic Workflow
This flowchart illustrates the decision-making process for differentiating CPT1 and this compound deficiencies based on acylcarnitine analysis.
Caption: Diagnostic flowchart for CPT1 and this compound deficiencies.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Carnitine palmitoyl transferase 1A deficiency in an adult with recurrent severe steato hepatitis aggravated by high pathologic or physiologic demands: A roller-coaster for internists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carnitine Palmitoyltransferase 1A Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach | MDPI [mdpi.com]
- 8. Differences between acylcarnitine profiles in plasma and bloodspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating CPT2 Genotype with Clinical Phenotype Severity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive disorder of mitochondrial long-chain fatty acid oxidation. The clinical presentation of this compound deficiency is highly variable, ranging from a mild, adult-onset myopathic form to severe, life-threatening neonatal and infantile forms. This variability is strongly correlated with the patient's this compound genotype, with different mutations leading to varying degrees of residual enzyme activity and, consequently, different clinical severities. This guide provides a comprehensive comparison of this compound genotypes with their associated clinical phenotypes, supported by experimental data and detailed methodologies.
Data Presentation: Genotype-Phenotype Correlation
The severity of this compound deficiency is largely determined by the type and combination of mutations in the this compound gene. In general, missense mutations are often associated with the milder myopathic form, while mutations that lead to a truncated or absent protein (null variants) are linked to the severe neonatal and infantile forms.[1] The following tables summarize the correlation between various this compound genotypes, residual enzyme activity, and the resulting clinical phenotype.
| Genotype | Mutation Type | Residual this compound Enzyme Activity (% of normal) | Clinical Phenotype | Key Clinical Features |
| Homozygous for p.Ser113Leu | Missense | 10-25% | Myopathic (Adult-onset) | Exercise-induced muscle pain, myoglobinuria, and weakness.[2][3] |
| Compound heterozygous for p.Ser113Leu and another missense mutation | Missense | Variable (generally <25%) | Myopathic (Adult-onset) | Similar to homozygous p.Ser113Leu, with severity potentially influenced by the second mutation.[2] |
| Compound heterozygous for a missense and a null/truncating mutation | Missense + Null | <10% | Severe Infantile Hepatocardiomuscular | Liver failure, cardiomyopathy, hypoketotic hypoglycemia, and seizures.[4] |
| Homozygous or compound heterozygous for null/truncating mutations | Null | <5-10% | Lethal Neonatal | Severe liver failure, cardiomyopathy, arrhythmias, cystic renal dysplasia, and early death.[1][4] |
Experimental Protocols
Accurate diagnosis and the correlation of genotype with phenotype in this compound deficiency rely on a combination of biochemical and molecular genetic testing.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
Objective: To identify abnormal profiles of long-chain acylcarnitines in blood, which are indicative of a long-chain fatty acid oxidation disorder like this compound deficiency.
Methodology:
-
Sample Collection: A dried blood spot is collected from a heel prick, typically as part of newborn screening programs.[5] For symptomatic individuals, a plasma sample may be preferred for greater sensitivity.[6]
-
Extraction: Acylcarnitines are extracted from the dried blood spot or plasma using a solvent mixture, typically containing methanol.
-
Derivatization (Optional but common): The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and fragmentation patterns in the mass spectrometer.
-
MS/MS Analysis: The derivatized sample is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is used to generate charged molecules.
-
Parent Ion Scan: The first mass spectrometer (Q1) is set to scan for precursor ions of a specific m/z (mass-to-charge ratio) that corresponds to a common fragment of all acylcarnitines (e.g., m/z 85 for butylated derivatives).
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell (Q2).
-
Product Ion Scan: The second mass spectrometer (Q3) scans the resulting fragment ions.
-
-
Data Analysis: The resulting spectrum shows the relative abundance of different acylcarnitine species. In this compound deficiency, there is a characteristic elevation of long-chain acylcarnitines, particularly C16 (palmitoylcarnitine) and C18:1 (oleoylcarnitine).[2] The ratio of (C16 + C18:1) / C2 (acetylcarnitine) is often used as a diagnostic marker.[2]
This compound Enzyme Activity Assay
Objective: To directly measure the functional activity of the this compound enzyme in patient tissues.
Methodology:
-
Sample Collection: A muscle biopsy is the preferred tissue for the myopathic form of this compound deficiency.[4] For the severe neonatal and infantile forms, fibroblasts cultured from a skin biopsy or lymphocytes from a blood sample can be used.[7][8]
-
Tissue Homogenization: The collected tissue is homogenized in a suitable buffer to release the mitochondrial proteins.
-
Enzyme Reaction: The homogenate is incubated with a reaction mixture containing:
-
Substrate: Radiolabeled or non-radiolabeled palmitoylcarnitine.
-
Co-substrate: Coenzyme A (CoA).
-
The reaction measures the conversion of palmitoylcarnitine and CoA to palmitoyl-CoA and free carnitine.
-
-
Detection:
-
Radiochemical Assay: If a radiolabeled substrate is used, the radioactive product (e.g., [3H]palmitoyl-CoA) is separated from the unreacted substrate by techniques like thin-layer chromatography or high-performance liquid chromatography (HPLC), and the radioactivity is quantified.
-
Tandem Mass Spectrometry (MS/MS) based Assay: The formation of the product, palmitoyl-CoA, can be quantified using LC-MS/MS, which offers high specificity and sensitivity.[7]
-
-
Data Analysis: The enzyme activity is calculated based on the rate of product formation and is typically expressed as a percentage of the activity measured in control samples.
This compound Gene Sequencing
Objective: To identify the specific disease-causing mutations in the this compound gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a blood sample or other patient tissue.
-
PCR Amplification: The exons and flanking intron regions of the this compound gene are amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing (NGS) methods.
-
Sequence Analysis: The patient's DNA sequence is compared to the reference this compound gene sequence to identify any variations.
-
Variant Interpretation: Identified variants are classified as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign based on established guidelines, taking into account the type of mutation (e.g., missense, nonsense, frameshift) and its predicted effect on the protein.
Mandatory Visualization
Caption: Long-chain fatty acid oxidation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for carnitine palmitoyltransferase II deficiency by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 6. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle carnitine palmityltransferase deficiency: a case with enzyme deficiency in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Flux in CPT2 Deficient vs. Wild-Type Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic flux in cells with Carnitine Palmitoyltransferase 2 (CPT2) deficiency versus wild-type cells. This compound is a critical mitochondrial enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Its deficiency leads to impaired fatty acid oxidation (FAO), forcing a metabolic shift in affected cells.[3][4] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the altered metabolic pathways to support research and drug development in this area.
Key Metabolic Differences: A Quantitative Overview
This compound deficiency fundamentally alters cellular energy metabolism. The most direct consequence is a significant reduction in the ability to oxidize long-chain fatty acids, leading to a compensatory reliance on other fuel sources and an accumulation of specific metabolic intermediates. The following tables summarize the key quantitative differences observed between this compound deficient and wild-type cells.
| Parameter | This compound Deficient Cells | Wild-Type Cells | Fold Change/Percentage Difference | Reference |
| Fatty Acid Oxidation | ||||
| Long-Chain Fatty Acid Oxidation Rate | Reduced | Normal | ~65% reduction in muscle homogenates | [5] |
| [U-13C]-Palmitate Oxidation Rate | Significantly Reduced | Normal | Data not quantified in fold change | [6] |
| Mitochondrial Respiration | ||||
| Basal Respiration (OCR) | Modestly Reduced | Normal | Statistically significant reduction | [6] |
| ATP-Linked Respiration (OCR) | Modestly Reduced | Normal | Statistically significant reduction | [6] |
| Maximal Respiration (OCR) | Modestly Reduced | Normal | Statistically significant reduction | [6] |
| Spare Respiratory Capacity | Modestly Reduced | Normal | Statistically significant reduction | [6] |
| Glycolysis | ||||
| Extracellular Acidification Rate (ECAR) | No significant change reported | Normal | - | [7] |
| Metabolite Accumulation | ||||
| Long-Chain Acylcarnitines (C16, C18:1) | Elevated | Normal | 1.5 to 5.2-fold increase in plasma | [1][5] |
| Short-Chain Acylcarnitines (C4) | Decreased | Normal | ~86% decrease in muscle | [5] |
OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Data is compiled from studies on various this compound deficient cell and animal models.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to assess metabolic flux in the context of this compound deficiency.
Measurement of Fatty Acid Oxidation Rate using Radiolabeled Palmitate
This method quantifies the rate at which cells can oxidize fatty acids by measuring the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
Cultured cells (this compound deficient and wild-type)
-
Seahorse XF24 or similar cell culture plates
-
DMEM (or other suitable culture medium)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Palmitic acid
-
[1-14C]Palmitic acid
-
Scintillation fluid and vials
-
Scintillation counter
-
Perchloric acid
Procedure:
-
Cell Seeding: Seed this compound deficient and wild-type cells in a 24-well cell culture plate at an optimal density to achieve a confluent monolayer on the day of the assay.[8]
-
Substrate Preparation: Prepare a solution of 7% BSA and 5 mM unlabeled palmitic acid.[9] Radiolabeled [1-14C]palmitic acid is then added to this solution.[9]
-
Incubation: The cell culture medium is replaced with a medium containing the radiolabeled palmitate-BSA complex. Cells are incubated to allow for the uptake and oxidation of the fatty acid.
-
Stopping the Reaction: The reaction is stopped by adding a strong acid, such as perchloric acid.[10] This releases the CO2 produced during oxidation.
-
CO2 Trapping: The released 14CO2 is trapped using a filter paper disc soaked in a trapping agent (e.g., NaOH) placed inside the well.
-
Quantification: The radioactivity of the trapped 14CO2 and the acid-soluble metabolites in the supernatant are measured using a scintillation counter.[9][11] The fatty acid oxidation rate is then calculated based on these measurements and normalized to the total protein content of the cells.
Analysis of Mitochondrial Respiration and Glycolysis using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.[8]
Materials:
-
This compound deficient and wild-type cells
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and Rotenone/Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach and form a monolayer.[8]
-
Assay Preparation: On the day of the assay, replace the culture medium with the Seahorse assay medium and incubate the plate in a non-CO2 incubator to allow the temperature and pH to equilibrate.
-
Instrument Setup: Load the mitochondrial stress test reagents into the sensor cartridge of the Seahorse XF Analyzer.
-
Measurement: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will sequentially inject the mitochondrial inhibitors and measure the resulting changes in OCR and ECAR.
-
Basal Respiration: The initial OCR measurement before any injections.
-
ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).
-
Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
Data Analysis: The OCR and ECAR data are analyzed to determine the different parameters of mitochondrial function and glycolytic activity.[7]
Visualizing the Metabolic Shift
The following diagrams illustrate the key metabolic pathways affected by this compound deficiency and the experimental workflow for assessing these changes.
Conclusion
The deficiency of this compound leads to a significant impairment of long-chain fatty acid oxidation, resulting in reduced mitochondrial respiration and an accumulation of long-chain acylcarnitines.[1][5][6] This metabolic inflexibility can have profound cellular consequences. Understanding the quantitative differences in metabolic flux between this compound deficient and wild-type cells is essential for developing therapeutic strategies aimed at correcting or bypassing this metabolic defect. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate metabolic reprogramming that occurs in this compound deficiency.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
FGF-21 as a Biomarker for Carnitine Palmitoyltransferase II Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fibroblast Growth Factor 21 (FGF-21) as a potential biomarker for Carnitine Palmitoyltransferase II (CPT2) deficiency. It contrasts FGF-21 with established diagnostic methods, presenting experimental data and detailed protocols to inform future research and diagnostic development.
Introduction to this compound Deficiency and the Quest for Biomarkers
Carnitine Palmitoyltransferase II (this compound) deficiency is an inherited metabolic disorder that impedes the mitochondrial oxidation of long-chain fatty acids.[1][2][3] The clinical presentation varies widely, ranging from a lethal neonatal form to a milder, myopathic form that is the most common and typically manifests in adolescence or adulthood with exercise-induced muscle pain, weakness, and myoglobinuria (rhabdomyolysis).[4][5][6][7]
Diagnosis of the myopathic form can be challenging, as patients are often asymptomatic between attacks.[5][8] Current diagnostic methods include invasive muscle biopsies to measure enzyme activity or genetic testing, alongside biochemical analyses that can be variable between episodes.[4][9] This has prompted a search for sensitive and non-invasive serum biomarkers. FGF-21, a hormone induced by mitochondrial dysfunction, was identified as a promising candidate, as it is a validated biomarker for a range of other mitochondrial diseases.[10][11][12] The initial hypothesis was that the impaired fatty acid oxidation in this compound deficiency would trigger a mitochondrial stress response, leading to elevated circulating FGF-21.
Evaluating FGF-21: A Contradiction Between Animal Models and Human Studies
While knockout mouse models of this compound deficiency showed a significant upregulation of FGF-21, studies in human patients have yielded contrary results.[5][10][13] Research involving patients with the myopathic form of this compound deficiency found no statistically significant difference in serum FGF-21 concentrations between patients during attack-free intervals and healthy controls.[5][10][13]
This discrepancy is thought to arise from fundamental differences between the preclinical models and the human disease state. In knockout mice, the this compound gene is entirely removed, leading to a complete loss of enzyme activity.[10] In contrast, human patients, particularly with the myopathic form, typically have mutations (like the common p.Ser113Leu variant) that result in a thermolabile enzyme with residual activity, rather than a complete absence of the this compound protein.[5][10][14] This suggests that during asymptomatic periods, the residual this compound function is sufficient to prevent the persistent mitochondrial stress required to induce FGF-21 expression.[10][13]
The following table summarizes the findings from a key study comparing serum FGF-21 levels in this compound deficient patients and healthy controls.
| Group | Number of Subjects | Mean FGF-21 (pg/mL) | Standard Deviation (pg/mL) | p-value | Conclusion | Reference |
| This compound Patients | 13 | 114.6 | 65.5 | > 0.05 | No significant difference | [5][10][15] |
| Healthy Controls | 29 | 129.8 | 91.9 | > 0.05 | No significant difference | [5][10][15] |
Comparative Analysis: FGF-21 vs. Established this compound Deficiency Biomarkers
The diagnosis of this compound deficiency relies on a combination of clinical suspicion and a panel of established tests. The table below compares the utility of FGF-21 against these standard diagnostic methods.
| Biomarker / Method | Principle | Sample Type | Invasiveness | Diagnostic Utility for this compound | Key Limitations |
| FGF-21 | Immunoassay to detect a hormone related to mitochondrial stress. | Serum / Plasma | Minimally Invasive | Not Validated. Levels are not significantly elevated in patients between attacks.[5][10][13] | Lacks sensitivity and specificity for this compound deficiency. |
| Acylcarnitine Profile | Tandem mass spectrometry to detect accumulated long-chain acylcarnitines (C16, C18:1).[2] | Dried Blood Spot / Plasma | Minimally Invasive | High. A key screening and diagnostic tool, especially in neonatal screening.[4][16][17] | Can be normal between attacks in the myopathic form, making diagnosis challenging.[9] |
| Creatine Kinase (CK) | Enzymatic assay to measure muscle protein released during damage. | Serum / Plasma | Minimally Invasive | High (during attacks). Massively elevated during rhabdomyolysis episodes.[6][18] | Often normal or only slightly elevated between attacks, limiting its use for routine diagnosis.[4][5] |
| This compound Enzyme Activity | Radiochemical assay to measure the functional activity of the this compound enzyme. | Muscle Biopsy, Fibroblasts | Highly Invasive | Definitive. Confirms the functional defect in the fatty acid oxidation pathway.[4] | Requires an invasive muscle biopsy, which is a significant procedural burden. |
| This compound Gene Analysis | DNA sequencing to identify pathogenic variants in the this compound gene. | Blood / Saliva | Minimally Invasive | Definitive. Confirms the genetic basis of the disease.[6][16] | Identifies mutations but doesn't directly measure the metabolic consequence. |
Experimental Protocols
This protocol outlines a typical sandwich ELISA procedure for quantifying FGF-21 in human serum or plasma.
-
Preparation: All reagents, samples, and standards are brought to room temperature. Standard dilutions are prepared as per the kit manufacturer's instructions.
-
Plate Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for human FGF-21.
-
Sample Addition: 100 µL of standards, controls, and patient samples are pipetted into the appropriate wells.
-
Incubation (Capture): The plate is sealed and incubated for approximately 2 hours at room temperature to allow the FGF-21 in the sample to bind to the immobilized antibody.[19]
-
Washing: The plate is washed multiple times (typically 3-4 times) with a wash buffer to remove any unbound substances.[19]
-
Detection Antibody Addition: 100 µL of a biotinylated antibody specific for FGF-21 is added to each well.
-
Incubation (Detection): The plate is sealed and incubated for 1-2 hours at room temperature.[19][20]
-
Washing: The wash step is repeated.
-
Enzyme Conjugate Addition: 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well.
-
Incubation (Enzyme Binding): The plate is incubated for 45 minutes at room temperature.[20]
-
Washing: The wash step is repeated for a final time.
-
Substrate Addition: 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well. The plate is incubated in the dark for 30 minutes, allowing the HRP enzyme to catalyze a color change.[19][20]
-
Reaction Stop: 50 µL of a stop solution (e.g., sulfuric acid) is added to each well to quench the reaction, changing the color from blue to yellow.[19][20]
-
Data Acquisition: The optical density of each well is immediately measured using a microplate reader at a wavelength of 450 nm.[19]
-
Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The FGF-21 concentration in the patient samples is determined by interpolating from this curve.
-
Sample Collection: A blood sample is collected, typically as a dried blood spot on a filter card (newborn screening) or as plasma.[8]
-
Extraction: Acylcarnitines are extracted from the sample using a solvent (e.g., methanol) containing internal standards (stable isotope-labeled carnitines).
-
Derivatization: The extracted acylcarnitines are often derivatized (e.g., to butyl esters) to improve their ionization efficiency for mass spectrometry.
-
Analysis: The prepared sample is injected into a tandem mass spectrometer. The instrument isolates and fragments specific acylcarnitine species, allowing for their identification and quantification based on their mass-to-charge ratios.
-
Data Interpretation: The concentrations of various acylcarnitines (e.g., C16-carnitine, C18:1-carnitine) are measured. In this compound deficiency, a characteristic elevation of long-chain acylcarnitines is observed.[2]
Visualizations: Pathways and Workflows
The following diagrams illustrate the underlying biology and diagnostic processes related to this compound deficiency.
Caption: Hypothesized pathway linking this compound deficiency to FGF-21 production.
Caption: Standard diagnostic workflow for myopathic this compound deficiency.
Caption: Logical comparison of FGF-21 and Acylcarnitine Profile.
Conclusion and Future Directions
While the initial hypothesis was promising, current scientific evidence indicates that FGF-21 is not a reliable biomarker for the diagnosis of the myopathic form of this compound deficiency in humans during asymptomatic periods. [5][10][13] The lack of significant elevation in FGF-21 levels in patients, as opposed to knockout mouse models, highlights crucial differences in the underlying pathophysiology and underscores the importance of validating biomarkers directly in human populations.
For researchers and clinicians, the diagnostic gold standards remain tandem mass spectrometry for acylcarnitine profiling and molecular genetic analysis of the this compound gene.[6][9][16] These methods provide a direct and reliable assessment of the metabolic block and its genetic origin.
Future research could explore whether FGF-21 levels become elevated during an acute metabolic crisis or episode of rhabdomyolysis in this compound patients. Such a study could clarify if FGF-21 has a role as a marker of acute metabolic decompensation rather than a baseline diagnostic marker. Until such data is available, FGF-21 should not be used in the diagnostic evaluation of this compound deficiency.
References
- 1. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 2. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carnitine Palmitoyltransferase II Deficiency (CPT II) Followed By Rhabdomyolysis and Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. metabolicsupportuk.org [metabolicsupportuk.org]
- 9. Experience with carnitine palmitoyltransferase II deficiency: diagnostic challenges in the myopathic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Normal FGF-21-Serum Levels in Patients with Carnitine Palmitoyltransferase II (CPT II) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGF21 is a biomarker for mitochondrial translation and mtDNA maintenance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGF-21 as a biomarker for muscle-manifesting mitochondrial respiratory chain deficiencies: a diagnostic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Normal FGF-21-Serum Levels in Patients with Carnitine Palmitoyltransferase II (CPT II) Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carnitine palmitoyltransferase deficiency type 2 (CPT-II) [health.wa.gov.au]
- 17. scirp.org [scirp.org]
- 18. academic.oup.com [academic.oup.com]
- 19. rndsystems.com [rndsystems.com]
- 20. raybiotech.com [raybiotech.com]
Unraveling the Mitochondrial Proteome in CPT2 Deficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate molecular changes in mitochondria lacking Carnitine Palmitoyltransferase 2 (CPT2) is crucial for developing targeted therapies for related metabolic disorders. This guide provides an objective comparison of the mitochondrial proteome in the presence and absence of this compound, supported by quantitative experimental data from proteomics studies in a mouse model of skeletal muscle-specific this compound deficiency.
The absence of this compound, an essential enzyme in the mitochondrial matrix for long-chain fatty acid oxidation, triggers a significant remodeling of the mitochondrial proteome. This guide summarizes the key findings from comparative proteomic analyses of mitochondria from wild-type (WT) and this compound knockout (Cpt2Sk-/-) mice, offering insights into the adaptive metabolic shifts that occur in response to impaired fatty acid metabolism. The data presented here is primarily derived from studies on different skeletal muscle types, highlighting a fiber-type-specific response to this compound deficiency.
Quantitative Proteomic Analysis: A Comparative Overview
The following tables summarize the quantitative proteomic data, showcasing the differentially expressed mitochondrial proteins in the oxidative soleus muscle of this compound knockout mice compared to wild-type controls. The data reveals a significant upregulation of proteins involved in oxidative phosphorylation (OXPHOS) and mitochondrial biogenesis, suggesting a compensatory mechanism to overcome the deficit in fatty acid oxidation.
Table 1: Upregulated Mitochondrial Proteins in Soleus Muscle of Cpt2Sk-/- Mice
| Protein | Gene | Function | Fold Change (Cpt2Sk-/- vs. WT) |
| ATP synthase subunit alpha, mitochondrial | Atp5a1 | Oxidative phosphorylation | > 1.5 |
| Cytochrome c oxidase subunit 1 | Cox1 | Oxidative phosphorylation | > 1.5 |
| NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 9 | Ndufa9 | Oxidative phosphorylation | > 1.5 |
| Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial | Sdha | Oxidative phosphorylation, TCA cycle | > 1.5 |
| Citrate synthase, mitochondrial | Cs | TCA cycle | > 1.5 |
| Mitochondrial import receptor subunit TOM20 homolog | Tomm20 | Protein import | > 1.5 |
| Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | Ppargc1a | Mitochondrial biogenesis | > 1.5 |
Table 2: Downregulated Mitochondrial Proteins in Soleus Muscle of Cpt2Sk-/- Mice
| Protein | Gene | Function | Fold Change (Cpt2Sk-/- vs. WT) |
| Long-chain-fatty-acid—CoA ligase 1 | Acsl1 | Fatty acid activation | < 0.7 |
| Acyl-CoA dehydrogenase family member 9 | Acad9 | Fatty acid beta-oxidation | < 0.7 |
| Hydroxyacyl-coenzyme A dehydrogenase, mitochondrial | Hadh | Fatty acid beta-oxidation | < 0.7 |
Note: The fold changes are representative of data presented in the cited literature and may vary between specific studies. The data is primarily based on proteomics of the oxidative soleus muscle, which shows a more pronounced response to this compound deficiency compared to glycolytic muscles.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative proteomic analysis of mitochondria with and without this compound.
Tandem Mass Tag (TMT) Quantitative Proteomics
1. Sample Preparation and Protein Extraction:
-
Soleus muscles from 5-month-old male wild-type and Cpt2Sk-/- mice were lysed in an ice-cold 8 M Urea Lysis Buffer containing a protease inhibitor cocktail.
-
The samples were subjected to three freeze-thaw cycles at -80°C to ensure complete cell lysis.
-
Protein extracts were sonicated using a probe sonicator in three 5-second bursts at an amplitude of 30.
-
Cell debris was removed by centrifugation to obtain a clear protein lysate.
2. Protein Digestion and TMT Labeling:
-
Protein concentration was determined, and equal amounts of protein from each sample were reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
The proteins were then digested overnight with trypsin.
-
The resulting peptides were labeled with TMT (Tandem Mass Tag) reagents according to the manufacturer's instructions, allowing for multiplexed quantification.
3. Mass Spectrometry Analysis:
-
The TMT-labeled peptides were pooled and fractionated using high-pH reversed-phase liquid chromatography.
-
Each fraction was then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
The MS/MS spectra were used for peptide identification and quantification of the TMT reporter ions.
4. Data Analysis:
-
The raw mass spectrometry data was processed using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins.
-
The abundance of each protein was determined from the intensity of the TMT reporter ions.
-
Statistical analysis was performed to identify proteins that were significantly differentially expressed between the Cpt2Sk-/- and wild-type groups.
Visualizing the Impact of this compound Deficiency
To better illustrate the molecular consequences of this compound deficiency and the experimental approach used to study them, the following diagrams were generated using the Graphviz (DOT language).
Evaluating Bezafibrate as a Potential Therapy for CPT2 Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive metabolic disorder that impairs the mitochondrial oxidation of long-chain fatty acids, leading to a spectrum of clinical presentations, from lethal neonatal forms to a milder, adult-onset myopathic form characterized by exercise-induced muscle pain and rhabdomyolysis.[1][2] Current standard-of-care primarily involves dietary management, including a low-fat, high-carbohydrate diet, and avoidance of triggers like prolonged exercise and fasting.[2][3][4][5][6] However, these strategies are not always sufficient to prevent clinical episodes, prompting the investigation of pharmacological interventions.[7] Bezafibrate, a pan-peroxisome proliferator-activated receptor (PPAR) agonist, has emerged as a potential therapeutic agent due to its role in upregulating genes involved in fatty acid metabolism.[8][9] This guide provides a comprehensive evaluation of bezafibrate for this compound deficiency, comparing its performance with standard care and other alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action of Bezafibrate in this compound Deficiency
Bezafibrate acts as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that function as transcription factors.[9] In the context of this compound deficiency, bezafibrate's primary proposed mechanism is the activation of PPARs, which in turn stimulates the transcription of genes involved in fatty acid oxidation, including the mutated this compound gene.[1][8] This upregulation is thought to increase the residual this compound enzyme activity, thereby improving the capacity for long-chain fatty acid metabolism in patients.[1][3][10]
Caption: Proposed mechanism of bezafibrate action in this compound deficiency.
Comparative Efficacy of Bezafibrate
The clinical efficacy of bezafibrate in this compound deficiency remains a subject of debate, with conflicting results from different studies.[11][12] Some studies, primarily open-label trials, have reported positive outcomes, while a randomized, double-blind, crossover study found no significant clinical improvement.[10][13][14][15]
Quantitative Data Summary
| Parameter | Bezafibrate Treatment | Control/Pre-treatment | Study Type | Reference |
| Skeletal Muscle Palmitoyl L-carnitine Oxidation | 60-284% improvement | Baseline | Open-label | [1] |
| Skeletal Muscle this compound mRNA | 20-93% increase | Baseline | Open-label | [1] |
| Episodes of Rhabdomyolysis (6-month period) | 0-6 episodes | 3-24 episodes | Open-label | [1] |
| Palmitoyl-CoA Oxidation in Muscle Mitochondria | 39-206% increase (p=0.028) | Markedly lower than normal | Pilot trial | [14] |
| Fatty Acid Oxidation (FAO) during exercise | No significant change | No significant change | Randomized, double-blind, crossover | [10][13] |
| Heart Rate during exercise | No significant change | No significant change | Randomized, double-blind, crossover | [10][13] |
| Quality of Life (SF-36 Survey) | Improvement in physical activity and decline in muscular pain | Baseline | Pilot trial | [14] |
| Frequency of Myopathic Attacks | Decreased in 3 patients, increased in 3, no change in 2 | Baseline | Open-label | [11] |
Comparison with Standard of Care and Alternatives
The current standard of care for this compound deficiency focuses on dietary management and lifestyle adjustments.
| Treatment Modality | Description | Advantages | Limitations |
| Standard of Care (Dietary) | High-carbohydrate (70%), low-fat (<20%) diet; avoidance of fasting and prolonged exercise.[2][3][4] | Generally safe and can reduce the frequency of symptoms. | Does not address the underlying enzymatic defect; may not prevent all episodes of rhabdomyolysis.[7] |
| Bezafibrate | Oral administration of a PPAR agonist (e.g., 200 mg three times daily).[1] | Potentially addresses the molecular defect by upregulating this compound expression; some studies show clinical improvement.[1][14] | Conflicting clinical trial results; potential for side effects; long-term safety in this specific population is not fully established.[10][12][13] |
| Triheptanoin | A medium-chain fatty acid that can provide an alternative energy source. | Appears to be an effective therapy for adult-onset this compound deficiency, with some studies showing avoidance of rhabdomyolysis.[2][3][8] | Requires further large-scale clinical trials to confirm efficacy and long-term safety. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of bezafibrate for this compound deficiency.
Fatty Acid Oxidation (FAO) Assay in Patient Myoblasts
This assay measures the rate at which cells can metabolize fatty acids.
Caption: Workflow for a fatty acid oxidation assay in myoblasts.
Detailed Protocol Steps:
-
Cell Culture: Patient-derived myoblasts are cultured under standard conditions.
-
Treatment: Cells are incubated with a specific concentration of bezafibrate or a vehicle control for a predetermined duration (e.g., 24-48 hours).
-
Assay:
-
The culture medium is replaced with a reaction medium containing a radiolabeled long-chain fatty acid, such as [1-¹⁴C]palmitic acid.[16]
-
The cells are incubated for a set time (e.g., 2-4 hours).
-
The reaction is stopped, and the amount of radiolabeled product (e.g., ¹⁴CO₂ or acid-soluble metabolites) is quantified using a scintillation counter.[16]
-
The rate of fatty acid oxidation is calculated and normalized to the protein content of the cell lysate.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression
This method quantifies the amount of this compound messenger RNA (mRNA) in patient cells.
Detailed Protocol Steps:
-
RNA Extraction: Total RNA is isolated from patient-derived cells (e.g., myoblasts or muscle biopsy tissue) that have been treated with bezafibrate or a vehicle control.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR:
-
The cDNA is used as a template in a qPCR reaction with primers specific for the this compound gene and a reference (housekeeping) gene.
-
The qPCR instrument monitors the amplification of the DNA in real-time using a fluorescent dye.
-
The relative expression of the this compound gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
-
Conclusion
The evaluation of bezafibrate as a targeted therapy for this compound deficiency presents a mixed but promising picture. While in vitro studies and some open-label clinical trials have demonstrated its potential to increase residual this compound enzyme activity and improve clinical outcomes, a more rigorous randomized controlled trial did not corroborate these findings in an in vivo exercise setting.[1][10][13][14] The discrepancy highlights the need for further research to identify patient subgroups that may benefit most from this therapy and to clarify the disconnect between in vitro and in vivo results. For drug development professionals, bezafibrate's mechanism of action provides a valuable proof-of-concept for targeting PPARs in fatty acid oxidation disorders. Future investigations should focus on larger, well-controlled clinical trials with standardized outcome measures to definitively determine the therapeutic role of bezafibrate and other PPAR agonists in the management of this compound deficiency. Researchers should also explore the potential of combination therapies, for instance, bezafibrate with dietary interventions like triheptanoin, to achieve synergistic effects.
References
- 1. Fenofibrate Therapy in Carnitine Palmitoyl Transferase Type 2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. CPT II Deficiency — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 6. Carnitine Palmitoyltransferase Deficiency | Cedars-Sinai [cedars-sinai.org]
- 7. researchgate.net [researchgate.net]
- 8. I-3 Treatment of this compound deficiency with bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bezafibrate? [synapse.patsnap.com]
- 10. neurology.org [neurology.org]
- 11. Open-label clinical trial of bezafibrate treatment in patients with fatty acid oxidation disorders in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. informnetwork.org [informnetwork.org]
- 13. Bezafibrate in skeletal muscle fatty acid oxidation disorders: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term follow-up of bezafibrate treatment in patients with the myopathic form of carnitine palmitoyltransferase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of CPT2 in Disease: A Comparative Analysis of Expression in Healthy and Diseased Tissues
An in-depth examination of Carnitine Palmitoyltransferase 2 (CPT2) expression reveals significant variations between healthy and diseased tissues, highlighting its potential as a prognostic biomarker and therapeutic target. This guide provides a comprehensive comparison of this compound expression in various pathologies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Carnitine Palmitoyltransferase 2 (this compound) is a crucial mitochondrial enzyme responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for energy production. Dysregulation of this compound expression and activity has been implicated in a range of diseases, from inherited metabolic disorders to various forms of cancer and cardiovascular conditions. Understanding the differential expression of this compound in healthy versus diseased states is paramount for elucidating disease mechanisms and developing targeted therapies.
Comparative Analysis of this compound Expression
The expression of this compound exhibits a complex and often tissue- and disease-specific pattern of alteration. While some cancers show a downregulation of this compound, others display an intriguing upregulation. In metabolic and cardiovascular diseases, changes in this compound expression and activity are closely linked to the underlying pathology.
| Disease State | Tissue/Cell Type | This compound Expression Change | Method of Detection | Reference |
| Cancer | ||||
| Hepatocellular Carcinoma | Tumor Tissue | Downregulated | Immunohistochemistry, Western Blot, qPCR | [1][2] |
| Colorectal Cancer | Tumor Tissue | Downregulated | Immunohistochemistry, Western Blot | [1][3] |
| Cholangiocarcinoma | Tumor Tissue | Downregulated | qPCR, Western Blot | [2] |
| Breast Cancer (recurrent) | Tumor Tissue | Upregulated | Not Specified | [1] |
| Epithelial Ovarian Cancer | Tumor Tissue | Upregulated | Not Specified | [4] |
| Primary Ovarian Plasmacytoid Carcinoma | Tumor Tissue | Downregulated | Not Specified | [4] |
| Pancreatic Cancer | Tumor Tissue | Generally Negative/Weakly Stained | Immunohistochemistry | [5] |
| Lymphoma | Tumor Tissue | Generally Negative | Immunohistochemistry | [5] |
| Glioma | Tumor Tissue | Generally Negative (some moderate to strong) | Immunohistochemistry | [5] |
| Metabolic & Cardiovascular Diseases | ||||
| Diabetic Heart Disease | Cardiomyocytes | Increased active isoform expression (due to alternative splicing) | RNA Sequencing | [6] |
| Coronary Artery Disease (Ischemia) | Cardiac Tissue | Decreased Activity | Not Specified | [7] |
| This compound Deficiency (Myopathic form) | Skeletal Muscle | Reduced Enzyme Activity | Biochemical Assays | [8] |
Key Observations:
-
Downregulation in Multiple Cancers: A notable trend is the downregulation of this compound in several cancers, including hepatocellular carcinoma, colorectal cancer, and cholangiocarcinoma.[1][2][3] This decrease is often associated with poor prognosis and may contribute to tumor progression by altering cellular metabolism.[2]
-
Contrasting Roles in Ovarian Cancer: Interestingly, this compound expression varies between different subtypes of ovarian cancer, being overexpressed in epithelial ovarian cancer while underexpressed in primary ovarian plasmacytoid carcinoma.[4]
-
Upregulation in Recurrent Breast Cancer: In contrast to other cancers, recurrent breast cancer shows high expression of this compound, which is associated with a poor prognosis.[1]
-
Cardiovascular Implications: In the context of heart disease, this compound dysregulation is also evident. Diabetic heart disease is associated with an increased expression of the active this compound isoform.[6] Conversely, ischemic conditions in coronary artery disease can lead to decreased this compound activity.[7]
-
Inherited Deficiency: this compound deficiency is a well-characterized inherited metabolic disorder where mutations in the this compound gene lead to reduced enzyme activity, primarily affecting skeletal muscle.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key techniques used to assess this compound expression.
Immunohistochemistry (IHC)
Immunohistochemistry is used to visualize the distribution and localization of this compound protein within tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde.
-
Embed the fixed tissue in paraffin.
-
Cut 4-5 µm sections and mount on slides.
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70% for 5 minutes each).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Immerse slides in a sodium citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
-
Incubate with a primary antibody against this compound (e.g., rabbit polyclonal) at a dilution of 1:50-1:200 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) complex.
-
Wash with PBS.
-
Develop the color with a chromogen substrate such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
5. Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a coverslip using a permanent mounting medium.
Western Blot
Western blotting is employed to detect and quantify the amount of this compound protein in tissue or cell lysates.
1. Sample Preparation:
-
Homogenize tissue samples or lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal, 1:500-1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:5000-1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Real-Time PCR (qPCR)
qPCR is utilized to measure the relative mRNA expression levels of the this compound gene.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples or cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
2. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for this compound, and a SYBR Green or TaqMan master mix.
-
Example Primer Sequences for human this compound:
-
Forward: 5'-AGATTGCCTTCACGGATACAC-3'
-
Reverse: 5'-GCTTGGAATCTTCGGTCTTCAC-3'
-
-
Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and a reference gene (e.g., ACTB or GAPDH).
-
Calculate the relative expression of this compound using the 2-ΔΔCt method.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing this compound expression in healthy and diseased tissue samples.
References
- 1. Frontiers | Identification of a lipid metabolism-related gene for cancer immunotherapy [frontiersin.org]
- 2. Downregulation of this compound promotes proliferation and migration through the TNFα/NF-κB pathway in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of the CPT Family in Cancer: Searching for New Therapeutic Strategies [mdpi.com]
- 5. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 8. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CPT2 Activity Assay Methodologies for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of different methodologies for measuring Carnitine Palmitoyltransferase 2 (CPT2) activity, complete with supporting experimental data and detailed protocols.
While commercially available kits predominantly measure Carnitine Palmitoyltransferase 2 (this compound) protein concentration via ELISA, assays determining its enzymatic activity are crucial for functional studies and diagnosing this compound deficiency. This guide provides a head-to-head comparison of the primary methodologies used to measure this compound activity, offering insights into their principles, performance, and protocols to aid researchers in selecting the most suitable approach for their needs.
Comparative Analysis of this compound Activity Assay Methodologies
The measurement of this compound enzymatic activity is most commonly achieved through three distinct methods: tandem mass spectrometry (MS/MS), radioisotope-based assays, and spectrophotometric assays. Each method offers unique advantages and disadvantages in terms of sensitivity, specificity, and throughput.
| Parameter | Tandem Mass Spectrometry (MS/MS) Assay | Radioisotope-Based Assay (Isotope Forward Assay) | Spectrophotometric Assay |
| Assay Principle | Measures the formation of a specific product (e.g., acetylcarnitine in a coupled reaction) from the this compound-catalyzed reaction, providing high specificity and sensitivity.[1] | Measures the incorporation of a radiolabeled substrate (e.g., [³H]carnitine) into the product (palmitoylcarnitine).[2] | Measures the change in absorbance of a chromogenic reagent that reacts with a product of the this compound reaction or a coupled enzymatic reaction.[1][2] |
| Sensitivity | High | High | Moderate |
| Specificity | High | Moderate to High | Moderate (can be prone to interference) |
| Sample Throughput | High | Low to Moderate | Moderate to High |
| Sample Types | Muscle tissue, lymphocytes.[1][3] | Muscle tissue, fibroblasts, leukocytes.[2] | Muscle tissue.[1] |
| Key Advantages | High specificity and sensitivity, avoids the use of radioactive materials.[1] | Well-established and widely used method.[2] | Does not require specialized radioisotope or mass spectrometry equipment. |
| Key Disadvantages | Requires expensive, specialized equipment (LC-MS/MS). | Involves handling and disposal of radioactive materials. | Can have lower sensitivity and be susceptible to interfering substances. |
| Typical Application | Definitive diagnosis of this compound deficiency, research involving precise activity measurement.[1][3] | Historical gold standard for this compound activity measurement, still used in many laboratories.[2] | Screening and routine analysis where high sensitivity is not the primary requirement. |
Experimental Protocols
Detailed methodologies for the key this compound activity assays are outlined below. These protocols are based on principles described in the scientific literature and should be optimized for specific laboratory conditions.
Tandem Mass Spectrometry (MS/MS) Assay for this compound Activity in Muscle Tissue
This method is based on the stoichiometric formation of acetylcarnitine in a coupled reaction system.[1]
a. Sample Preparation:
-
Homogenize fresh or frozen muscle tissue in a suitable buffer (e.g., sucrose/Tris-HCl buffer).
-
Centrifuge the homogenate to pellet cellular debris.
-
Use the supernatant for the enzyme activity assay.
b. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Palmitoylcarnitine (substrate for this compound)
-
Carnitine acetyltransferase (coupling enzyme)
-
Acetyl-CoA (substrate for the coupling enzyme)
-
Appropriate buffer and co-factors
-
c. Assay Procedure:
-
Initiate the reaction by adding the muscle tissue homogenate to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Analyze the formation of acetylcarnitine using a tandem mass spectrometer. The amount of acetylcarnitine formed is directly proportional to the this compound activity.[1]
Radioisotope-Based "Isotope Forward Assay" for this compound Activity
This assay measures the total CPT activity (CPT1 and this compound) by the incorporation of radiolabeled carnitine into palmitoylcarnitine. This compound activity is determined as the fraction that is not inhibited by malonyl-CoA.[2]
a. Sample Preparation:
-
Prepare tissue homogenates (muscle, fibroblasts, etc.) as described for the MS/MS assay.
b. Reaction Mixture:
-
Prepare two sets of reaction mixtures. Both should contain:
-
Palmitoyl-CoA (substrate)
-
Radiolabeled carnitine (e.g., [³H]carnitine)
-
Appropriate buffer
-
-
To one set of tubes, add malonyl-CoA, a specific inhibitor of CPT1.
c. Assay Procedure:
-
Add the sample homogenate to both sets of reaction mixtures.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction.
-
Separate the radiolabeled palmitoylcarnitine product from the unreacted radiolabeled carnitine (e.g., by chromatography or solvent extraction).
-
Quantify the radioactivity in the product fraction using a scintillation counter.
-
Total CPT activity is measured in the absence of malonyl-CoA. This compound activity is the activity remaining in the presence of malonyl-CoA.[2]
Spectrophotometric Assay for this compound Activity
This assay relies on the measurement of a colored product generated by a reaction coupled to the this compound-catalyzed reaction.
a. Sample Preparation:
-
Prepare muscle tissue homogenates as previously described.
b. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Palmitoylcarnitine (substrate for this compound)
-
Coenzyme A (CoA-SH)
-
A chromogenic reagent that reacts with the free CoA-SH produced by the this compound reaction (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
-
c. Assay Procedure:
-
Add the sample homogenate to the reaction mixture.
-
Monitor the change in absorbance at a specific wavelength (e.g., 412 nm for DTNB) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the this compound activity.
Visualizing the this compound Enzymatic Reaction and Assay Workflow
To better understand the underlying biochemistry and the workflow of a typical activity assay, the following diagrams have been generated.
References
- 1. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Laboratory Waste: Disposal Procedures for Materials in CPT2 Research
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a cornerstone of laboratory safety and regulatory compliance. While Carnitine Palmitoyltransferase II (CPT2) is a mitochondrial enzyme central to fatty acid metabolism and not a chemical reagent to be disposed of, research involving this compound generates various waste streams that require meticulous management.[1][2][3] This guide provides essential procedural information for the safe and effective disposal of waste generated during this compound-related laboratory work.
The overriding principle in laboratory waste management is to establish a disposal plan before initiating any experimental work.[4] This proactive approach ensures that all generated waste, whether chemical, biological, or multihazardous, is handled in a manner that maximizes safety and minimizes environmental impact.[4]
Waste Stream Categorization and Disposal
Laboratory waste generated during this compound research can be broadly categorized into biohazardous, chemical, and solid waste. Each category has specific disposal requirements.
| Waste Category | Examples from this compound Research | Disposal Container | Treatment and Disposal Method |
| Biohazardous Waste | Human or animal tissues/cells, microbial cultures (e.g., E. coli for recombinant protein expression), contaminated labware (pipette tips, culture flasks).[5][6] | Labeled, leak-proof containers with red biohazard bags.[6][7] | Autoclaving or incineration.[6] |
| Sharps Waste | Needles, syringes, glass slides, serological pipettes.[6] | Puncture-resistant sharps containers.[8] | Autoclaving or incineration. |
| Chemical Waste (Hazardous) | Solvents, reagents (e.g., for enzyme assays), cleaning solutions, contaminated PPE.[9][10] | Clearly labeled, sealed, and chemically compatible containers.[9][10] | Neutralization, incineration, or other methods by a licensed hazardous waste facility.[11] |
| Non-Hazardous Solid Waste | Uncontaminated gloves, paper towels, packaging materials. | Regular trash receptacles. | Standard landfill disposal. |
Step-by-Step Disposal Protocol for this compound Research Waste
-
Segregation at the Source : At the point of generation, separate waste into the categories outlined above.[8] Never mix incompatible waste types, such as solvents and aqueous solutions, or chemical and biohazardous waste.[9]
-
Container Management :
-
Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the date accumulation began.[10]
-
Containment : Keep waste containers closed except when adding waste.[9] Liquid waste containers should be stored in secondary containment to prevent spills.[9]
-
-
Decontamination of Biohazardous Waste :
-
Liquid Waste : Liquid biohazardous waste, such as culture media, can often be decontaminated with a suitable disinfectant (e.g., 10% bleach solution) before disposal down the sanitary sewer, in accordance with institutional guidelines.[7]
-
Solid Waste : Solid biohazardous waste should be collected in red biohazard bags and autoclaved to render it non-infectious before being disposed of as regular solid waste.[6]
-
-
Handling of Chemical Waste :
-
Aqueous Waste : Collect aqueous chemical waste in a designated, labeled container. The pH should be neutralized if required by your institution's Environmental Health and Safety (EHS) department.
-
Solvent Waste : Segregate halogenated and non-halogenated solvent waste into separate, labeled containers.[10]
-
Empty Containers : Chemical containers are generally not considered empty until they have been triple-rinsed.[9] The first rinseate should be collected as hazardous waste.[9]
-
-
Request for Pickup : Once a hazardous waste container is full, or the accumulation time limit set by your institution is reached, arrange for pickup by your EHS department.
This compound Research Waste Disposal Workflow
Caption: Decision workflow for segregating and disposing of laboratory waste.
By implementing these procedures, laboratory personnel can ensure the safe and compliant disposal of waste generated during research involving this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS department for detailed guidance.
References
- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 3. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Medical Waste Management 101: Essential Best Practices for Laboratory Teams | Lab Manager [labmanager.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Camptothecin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Camptothecin. This guide provides essential safety and logistical information for the handling, storage, and disposal of Camptothecin, a cytotoxic topoisomerase I inhibitor widely used in cancer research.
Camptothecin and its derivatives are classified as hazardous substances due to their toxicity and potential mutagenic effects.[1][2] Acute toxicity is a primary concern, as the compound is toxic if swallowed.[1][3] Furthermore, it is suspected of causing genetic defects.[1][2] Therefore, strict adherence to safety protocols is non-negotiable to minimize exposure risks and prevent contamination.
Personal Protective Equipment: The First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is the primary barrier between laboratory personnel and the hazardous properties of Camptothecin. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification and Use |
| Hand Protection | Double Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that comply with ASTM D6978-05 standards. The outer glove should be immediately disposed of as cytotoxic waste after handling. The inner glove should be removed upon leaving the work area.[4] |
| Body Protection | Disposable Gown: A disposable, fluid-resistant gown with long sleeves and a closed front is required to protect clothing and skin from contamination.[4][5] |
| Eye and Face Protection | Safety Goggles and Face Shield: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. For tasks with a splash risk, a full-face shield should be worn in conjunction with goggles.[4][5] |
| Respiratory Protection | N95 Respirator or Higher: When handling the powdered form of Camptothecin, a NIOSH-approved N95 respirator or a higher level of respiratory protection is necessary to prevent the inhalation of aerosolized particles.[4][5] A standard surgical mask is insufficient. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling Camptothecin is crucial to minimize exposure and contamination risks. All procedures involving the solid compound or concentrated solutions must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4][5]
Receiving and Storage
Upon receiving a shipment of Camptothecin, visually inspect the packaging for any signs of damage or leakage while wearing a single pair of chemotherapy-grade gloves.[5] The compound should be stored locked up in a designated, secure area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3][5] Many formulations may require refrigeration or freezing for long-term stability.[3][6]
Preparation and Weighing
Before beginning any work, ensure the designated workspace is clean and decontaminated. Don all required PPE as specified in the table above. Weighing of the solid compound must be conducted within a chemical fume hood or a containment device to prevent the inhalation of powder.[4]
Reconstitution and Aliquoting
Camptothecin is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[4][6] When reconstituting the lyophilized powder, slowly inject the solvent down the side of the vial to minimize frothing and aerosol generation.[5] It is recommended to use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[5] After preparation, the exterior of the vial and any potentially contaminated surfaces should be wiped down with a deactivating solution.[5]
Post-Handling Decontamination
After completing work with Camptothecin, all surfaces and equipment must be decontaminated. The work area within the fume hood or BSC should be wiped down with a suitable deactivating agent, such as a 1:10 dilution of 6% sodium hypochlorite, followed by 70% ethanol and then sterile water.[5] PPE should be carefully removed, with the outer gloves being taken off first, and all disposable items placed in the designated cytotoxic waste container.[4] Thoroughly wash hands with soap and water after removing all PPE.[4]
Disposal Plan: Managing Cytotoxic Waste
All materials that have come into contact with Camptothecin must be segregated and disposed of as hazardous cytotoxic waste in accordance with institutional and local regulations.[4][7]
-
Solid Waste: All disposable PPE, weigh boats, contaminated wipes, and other solid materials must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container, often a yellow or black bin designated for cytotoxic waste.[4]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed hazardous waste container.[4]
-
Sharps: Needles, syringes, and other sharps that have been in contact with Camptothecin must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[4][5]
Cytotoxic waste should never be mixed with other chemical or biological waste streams.[7] The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration, which should be carried out by a licensed hazardous waste disposal company.[7]
Spill Management: Emergency Procedures
In the event of a Camptothecin spill, immediate and proper cleanup is critical to prevent exposure and further contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[8][9]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator.[10]
-
Contain and Clean:
-
Decontaminate: After the initial cleanup, decontaminate the area thoroughly.[8]
-
Dispose of Waste: All materials used for the spill cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic waste.[8]
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's safety protocols.[7]
First Aid Measures in Case of Exposure
In the event of accidental exposure to Camptothecin, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]
Visualizing Safe Handling and Disposal Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
